Technical Documentation Center

methyl 5-chloro-2-fluoro-4-iodobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 5-chloro-2-fluoro-4-iodobenzoate
  • CAS: 2091744-23-7

Core Science & Biosynthesis

Foundational

Methyl 5-Chloro-2-Fluoro-4-Iodobenzoate (CAS 2091744-23-7): A Strategic Scaffold for Sequential Cross-Coupling in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid exploration of chemical space relies heavily on versatile, multi-functionalized building blocks. Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid exploration of chemical space relies heavily on versatile, multi-functionalized building blocks. Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) represents a highly specialized, multi-halogenated aromatic scaffold designed precisely for this purpose. Featuring three distinct halogens (iodo, chloro, fluoro) and an electron-withdrawing ester group, this compound allows for highly selective, sequential functionalization. By leveraging the distinct thermodynamic and kinetic properties of each carbon-halogen bond, researchers can systematically construct complex biaryl systems, kinase inhibitors, and advanced active pharmaceutical ingredients (APIs) without the need for cumbersome protection-deprotection strategies.

Physicochemical Profiling & Structural Rationale

To effectively utilize this scaffold, one must first understand its baseline physicochemical parameters. The table below summarizes the quantitative data critical for reaction planning and handling.

PropertyValueRationale / Implication
Chemical Name Methyl 5-chloro-2-fluoro-4-iodobenzoateNomenclature reflects the precise regiochemistry required for selective coupling.
CAS Number 2091744-23-7Unique identifier for sourcing high-purity reagents.
Molecular Formula C₈H₅ClFIO₂Multi-halogenated nature provides high molecular density.
Molecular Weight 314.48 g/mol Essential for stoichiometric calculations in micro-scale API synthesis.
Typical Purity ≥95% - 98%High purity is required to prevent catalytic poisoning during Pd-coupling.
Storage Conditions 2-8°C, sealed, dry, darkPrevents premature hydrolysis of the ester and photolytic cleavage of the C-I bond.

Data aggregated from commercial supplier specifications .

The structural brilliance of this molecule lies in its electronic asymmetry. The methyl ester at the C1 position exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, polarizing the ring. The halogens at C2, C4, and C5 are strategically placed to offer a gradient of reactivity, transforming the molecule into a programmable synthetic canvas.

Mechanistic Causality in Chemoselectivity

As a Senior Application Scientist, I emphasize that successful synthetic design is not about memorizing conditions, but understanding the causality behind molecular behavior. The sequential functionalization of methyl 5-chloro-2-fluoro-4-iodobenzoate is governed by Bond Dissociation Energies (BDEs) and electronic activation:

  • The C-I Bond (C4 Position - Primary Target): Iodine is the largest and most polarizable halogen on the ring, resulting in the weakest bond (BDE ~65 kcal/mol). Consequently, the C-I bond undergoes rapid oxidative addition with Palladium(0) catalysts at room temperature or under mild heating. This allows for exclusive Suzuki-Miyaura or Sonogashira coupling at C4 while leaving the C-Cl and C-F bonds completely intact .

  • The C-Cl Bond (C5 Position - Secondary Target): Chlorine forms a significantly stronger bond (BDE ~96 kcal/mol). Once the iodine is replaced, the C-Cl bond becomes the next most susceptible site for transition-metal catalysis. However, standard Pd(PPh₃)₄ will not easily activate it. Oxidative addition at this site requires elevated temperatures and specialized, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) to force the catalytic cycle.

  • The C-F Bond (C2 Position - Tertiary Target): The C-F bond is exceptionally strong (BDE ~116 kcal/mol) and practically inert to standard Pd-catalyzed cross-coupling. However, fluorine's extreme electronegativity heavily polarizes the bond, rendering the C2 carbon highly electrophilic. Because the C2 position is ortho to the electron-withdrawing methyl ester, it is perfectly primed for Nucleophilic Aromatic Substitution (SNAr) . The ester group stabilizes the transient negative charge of the resulting Meisenheimer intermediate via resonance.

Experimental Workflows: Sequential Functionalization

The following step-by-step methodologies outline a self-validating system for the complete functionalization of the scaffold.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C4

Objective: Selectively replace the iodine atom with an aryl group.

  • Preparation: In an oven-dried Schlenk flask under argon, combine methyl 5-chloro-2-fluoro-4-iodobenzoate (1.0 eq) and the desired arylboronic acid (1.05 eq). Causality: A slight excess of boronic acid compensates for potential protodeboronation, but is kept low to prevent side reactions.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 eq).

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. Causality: The biphasic system is critical; water dissolves the inorganic base to generate the active boronate complex, while dioxane solubilizes the organic substrate.

  • Execution: Stir at 60°C for 4-6 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z 314.5) and the appearance of the product mass confirms conversion. Do not exceed 60°C to ensure the C-Cl bond remains unreacted.

Protocol 2: Buchwald-Hartwig Amination at C5

Objective: Functionalize the chlorine position with an amine.

  • Preparation: To a dry flask, add the C4-functionalized intermediate from Protocol 1 (1.0 eq) and the target primary/secondary amine (1.2 eq).

  • Catalyst System: Add Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and Cs₂CO₃ (2.0 eq). Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate the difficult oxidative addition into the C-Cl bond and promote rapid reductive elimination.

  • Solvent & Execution: Add anhydrous Toluene. Heat to 100°C for 12 hours under argon.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc) should show complete consumption of the intermediate. The elevated temperature is the thermodynamic trigger required for this step.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Displace the fluorine atom with a nucleophile (e.g., an alkoxide or amine).

  • Preparation: Dissolve the C4, C5-difunctionalized intermediate (1.0 eq) in anhydrous DMF or DMSO. Causality: Polar aprotic solvents accelerate SNAr reactions by poorly solvating the nucleophile, thereby increasing its effective reactivity.

  • Reagents: Add the nucleophile (e.g., a secondary amine, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) as an acid scavenger.

  • Execution: Heat the mixture to 80-100°C for 8 hours.

  • Self-Validation Checkpoint: The reaction is driven by the stabilization of the Meisenheimer intermediate by the ortho-ester. Confirm product formation via NMR; the disappearance of the distinct C-F splitting pattern in ¹H and ¹³C NMR spectra is the definitive marker of success.

Synthetic Pathway Visualization

The logical progression of this sequential functionalization is mapped below. The distinct reaction conditions selectively target the halogen with the lowest activation barrier at each stage.

Workflow Start Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) Step1 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Start->Step1 Targets C-I Bond (Lowest BDE) Int1 C4-Functionalized Intermediate (Iodine Replaced) Step1->Int1 Step2 Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) Int1->Step2 Targets C-Cl Bond (Requires Bulky Ligands) Int2 C4, C5-Difunctionalized Intermediate (Chlorine Replaced) Step2->Int2 Step3 Nucleophilic Aromatic Substitution (SNAr) Int2->Step3 Targets C-F Bond (Electrophilic Carbon) Final Fully Functionalized API Scaffold (Fluorine Replaced) Step3->Final

Caption: Sequential functionalization pathway of methyl 5-chloro-2-fluoro-4-iodobenzoate.

Applications in Active Pharmaceutical Ingredient (API) Development

The ultimate value of methyl 5-chloro-2-fluoro-4-iodobenzoate lies in late-stage drug development. Once the aromatic ring has been fully decorated via the protocols above, the C1 methyl ester remains intact. This ester serves as a latent functional group. In the final stages of API synthesis, the ester can be readily saponified using LiOH or NaOH to yield the free carboxylic acid.

This carboxylic acid can then be subjected to standard peptide coupling conditions (e.g., using HATU or EDC/HOBt) to form complex amides. This exact sequence—core functionalization followed by amide bond formation—is a cornerstone in the synthesis of modern targeted therapies, particularly small-molecule kinase inhibitors and allosteric modulators where precise spatial arrangement of substituents is critical for target protein binding.

References

Exploratory

The Biological Activity and Pharmacological Profiling of Fluorinated Benzoates

Executive Summary: The Fluorine Effect on the Benzoate Scaffold The strategic incorporation of fluorine into bioactive molecules has become a foundational pillar of modern rational drug design. When applied to the privil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect on the Benzoate Scaffold

The strategic incorporation of fluorine into bioactive molecules has become a foundational pillar of modern rational drug design. When applied to the privileged benzoic acid scaffold, fluorine substitution radically alters the molecule's physicochemical landscape. Because fluorine is the most electronegative element and possesses a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), it can be introduced without causing severe steric clashes while profoundly modulating the electronic properties of the parent compound.

This technical whitepaper explores the causality behind the biological activity of fluorinated benzoates, detailing how modifications in pKa, lipophilicity, and metabolic stability translate into potent antimicrobial, anticancer, and pharmacokinetic profiles. Furthermore, we provide validated experimental workflows for the synthesis, biological screening, and metabolic tracking of these critical intermediates.

Physicochemical Causality: Why Fluorinate a Benzoate?

The biological efficacy of fluorinated benzoic acid derivatives is not accidental; it is the direct result of predictable, quantifiable shifts in molecular physics[1].

  • pKa Modulation and Ionization: The strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the adjacent carboxylate group. This increases the acidity of the fluorinated molecule, shifting its ionization state at physiological pH[2]. This shift directly alters how the molecule interacts with the electrostatic environment of a target receptor's binding pocket.

  • Lipophilicity and Membrane Permeability: Fluorine substitution significantly enhances the lipophilicity (often measured as logP or clogP) of the benzoate core. This increased lipophilicity facilitates passive diffusion across phospholipid bilayers, a critical requirement for intracellular target engagement[3].

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 530 kJ/mol[4]. Placing a fluorine atom at metabolic "hotspots" (e.g., the para position of a phenyl ring) effectively blocks cytochrome P450-mediated oxidative degradation, thereby increasing the drug's half-life and volume of distribution[5].

  • Halogen Bonding: Fluorinated benzoates can participate in orthogonal halogen bonding. The electron-withdrawing nature of fluorine creates a localized region of positive electrostatic potential (the "σ-hole"), allowing it to act as a Lewis acid and bind tightly to electron-rich regions of target proteins, such as G protein-coupled receptors (GPCRs)[6].

Broad-Spectrum Biological Activity

Anticancer Metallodrugs

The complexation of fluorinated benzoates with transition metals has yielded highly potent anticancer agents. For instance, Sn(IV) complexes utilizing fluorinated benzoate ligands have demonstrated remarkable cytotoxicity against HeLa cells. The fluorination of the ligands improves the overall lipophilicity of the metallodrug, driving superior cellular internalization compared to non-fluorinated analogs[7]. Similarly, Pt(II) complexes bearing fluorinated benzoates have shown up to a 16-fold increase in potency against T47D human breast cancer cells compared to standard cisplatin[7].

Steroidal Derivatives and Apoptosis

In the realm of steroidal drug design, the attachment of fluorinated benzoate esters to the C-3 hydroxyl group of pregnenolone has generated highly active antiproliferative compounds. Research indicates that ortho-fluorinated benzoate esters are significantly more potent than their para-substituted counterparts[3]. By driving the clogP value up to 7.79, these compounds effectively penetrate hepatocellular carcinoma (HepG2) cells, inducing DNA damage and triggering G0/G1 cell cycle arrest[3].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative impact of fluorinated benzoate incorporation across various therapeutic models:

Compound / ScaffoldStructural ModificationTarget / Cell LineKey Physicochemical ImpactBiological Activity (IC50)
Sn(IV) Acylpyrazolone Benzoates Fluorinated benzoate ligandsHeLa CellsIncreased lipophilicity & cellular uptake0.05 – 0.54 μM[7]
Pregnenolone Benzoate Esters Ortho-fluoro benzoate substitutionHepG2 CellsIncreased clogP (up to 7.79)1.49 μM (Compound 20)[3]
Pt(II) Complexes Fluorinated benzoate ligandsT47D Breast CancerEnhanced membrane penetration16x more potent than cisplatin[7]
2-Fluoro-4-(CF3)benzoic acid F and CF3 substitutionGPCRsEnhanced halogen bondingImproved agonistic activity[6]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of fluorinated benzoates. Each step is designed as a self-validating system to prevent downstream analytical failures.

Workflow for the synthesis and biological evaluation of fluorinated benzoate derivatives.
Protocol A: Synthesis of Ethyl 4-Fluorobenzoate via Fischer Esterification

Causality Check: Esterification masks the polar carboxylic acid, increasing the molecule's volatility for GC-MS analysis and serving as a lipophilic prodrug intermediate[8].

  • Reaction Setup: Add 15 g of 4-fluorobenzoic acid to a 250 mL round-bottom flask. Dissolve completely in 60 mL of absolute ethanol[8]. Rationale: Absolute ethanol acts as both the reactant and the solvent. An excess is required to drive the equilibrium-dependent Fischer esterification forward via Le Chatelier's principle.

  • Catalysis: Carefully add 7.5 mL of concentrated H₂SO₄ dropwise while swirling. Rationale: The acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carboxyl carbon while also acting as a dehydrating agent to sequester the water byproduct.

  • Reflux: Attach a reflux condenser and heat the mixture using a heating mantle for 7–8 hours[8]. Monitor via Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane mobile phase until the highly polar acid spot disappears.

  • Quenching and Workup (Critical Step): Allow the mixture to cool to room temperature. Slowly add a 10% Na₂CO₃ aqueous solution until effervescence ceases[8]. Rationale: You must neutralize the unreacted sulfuric acid catalyst before extraction. Failing to do so will cause the newly formed ester to undergo reverse acid-catalyzed hydrolysis back into the starting material during the aqueous wash.

  • Extraction: Transfer to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: In Vitro Cytotoxicity Screening (HepG2 Cell Line)

Causality Check: Evaluating the antiproliferative effect relies on the compound's ability to cross the cell membrane. The high clogP of fluorinated benzoates makes them ideal candidates for this assay[3].

  • Cell Seeding: Seed HepG2 cells at a density of 5 × 10³ cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence and entry into the logarithmic growth phase.

  • Compound Administration: Prepare serial dilutions of the fluorinated benzoate derivatives (e.g., 0.1 μM to 50 μM) in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced toxicity. Treat the cells for 24 to 48 hours[3].

  • Viability Quantification: Add an MTT reagent (or CellTiter-Glo for ATP quantification) to each well. The lipophilic nature of the drug allows it to penetrate the cell and induce mitochondrial dysfunction, which is directly proportional to the reduction of the tetrazolium dye.

  • Data Analysis: Measure absorbance at 570 nm and calculate the IC50 values using non-linear regression analysis.

Metabolic Pathways and Environmental Biodegradation

While the C-F bond provides excellent metabolic stability in human pharmacokinetics, understanding its environmental fate is crucial. Certain specialized microorganisms have evolved enzymatic machinery capable of breaking this robust bond.

In anaerobic environments, bacteria such as Thauera aromatica can completely degrade 4-fluorobenzoate[4]. This process is highly regulated and relies on a specific sequence of enzymatic activations:

Anaerobic degradation pathway of 4-fluorobenzoate via ATP-dependent C-F bond cleavage.

Mechanistic Breakdown:

  • Activation: The stable 4-fluorobenzoate is first activated to a thioester, 4-fluorobenzoyl-CoA, by the enzyme Benzoate-CoA Ligase (BCL) at the expense of ATP[4].

  • Reduction: The aromatic ring is then reduced by Benzoyl-CoA Reductase (BCR), an ATP-dependent enzyme that overcomes the high activation energy barrier to form a fluorinated dienoyl-CoA intermediate[4].

  • Defluorination: This loss of aromaticity destabilizes the C-F bond, allowing for subsequent enzymatic defluorination and complete ring cleavage, preventing the accumulation of toxic fluorinated dead-end metabolites in the environment[4].

References

  • Fluorobenzoic Acid Series Source: Sparrow Chemical URL:[Link]

  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment Source: PMC (National Institutes of Health) URL:[Link]

  • A halogenated pregnenolone analogue suppresses HepG2 proliferation and induces apoptosis via PPARγ regulation Source: PMC (National Institutes of Health) URL:[Link]

  • ATP-Dependent C–F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen Source: mBio (ASM Journals) URL:[Link]

  • A Review on the pharmacokinetics action of benzodiazepine Source: International Research Journal URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms Source: Encyclopedia.pub URL:[Link]

Sources

Foundational

Strategic Exploitation of Polyhalogenated Aromatic Compounds in Modern Drug Discovery and Development

Executive Summary Historically, polyhalogenated aromatic compounds were often relegated to the domains of agrochemicals, flame retardants, or environmental persistent organic pollutants (POPs)[1],[2]. However, in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, polyhalogenated aromatic compounds were often relegated to the domains of agrochemicals, flame retardants, or environmental persistent organic pollutants (POPs)[1],[2]. However, in modern medicinal chemistry and material science, these molecules have experienced a renaissance[3],[4]. As an application scientist, I routinely leverage the unique physicochemical properties of polyhalogenated scaffolds—specifically their highly tunable electronic effects, steric shielding, and differential bond dissociation energies—to design superior drug candidates and streamline complex synthetic workflows.

This technical guide elucidates the causality behind the use of polyhalogenated aromatics, detailing how their structural features translate into tangible benefits for drug development, fragment-based screening, and chemoselective synthesis.

Mechanistic Foundations: Electronic Modulation and the Halogen Bond

The utility of polyhalogenated aromatics is fundamentally rooted in the distinct quantum mechanical behavior of different halogen atoms. The causality behind their application in drug design relies on two primary phenomena: metabolic shielding (primarily via Fluorine) and halogen bonding (primarily via Chlorine, Bromine, and Iodine)[5],[3].

While halogens are generally electronegative, heavier halogens exhibit an anisotropic distribution of electron density. The equatorial region of the halogen is electron-rich, but the distal pole along the carbon-halogen (C-X) bond axis features a localized region of positive electrostatic potential known as the σ-hole [6]. This allows the halogen to act as a highly directional Lewis acid, forming non-covalent "halogen bonds" with Lewis bases (e.g., protein backbone carbonyls)[7].

Data Presentation: Physicochemical Properties of Halogens

To rationally design a polyhalogenated scaffold, one must understand the thermodynamic parameters of each substituent. Table 1 summarizes the quantitative data that dictates both binding affinity and synthetic reactivity.

HalogenElectronegativity (Pauling)van der Waals Radius (Å)Typical Aryl C-X BDE (kcal/mol)σ-Hole StrengthPrimary Medicinal Role
Fluorine (F) 3.981.47~126NegligibleMetabolic stability, lipophilicity
Chlorine (Cl) 3.161.75~96WeakSteric bulk, weak halogen bonding
Bromine (Br) 2.961.85~81ModerateHalogen bonding, synthetic handle
Iodine (I) 2.661.98~65StrongStrong halogen bonding, cross-coupling

Table 1: Comparative physicochemical data for halogens in aromatic systems. Bond Dissociation Energies (BDEs) dictate chemoselectivity in synthesis, while the σ-hole strength dictates binding interactions[5],[8].

HalogenBond RX R-X (Halogen Donor) Sigma σ-Hole (Electrophilic Region) RX->Sigma Anisotropic e- density LewisBase Lewis Base (e.g., Carbonyl O) Sigma->LewisBase Non-covalent interaction Complex Halogen Bond Complex LewisBase->Complex Binding Affinity

Logical flow of halogen bond formation in protein-ligand complexes.

Polyfluorinated Aromatics in Pharmaceuticals

The introduction of polyfluorinated groups (e.g., -CF3, -OCF3, -SF5) into aromatic rings is a cornerstone strategy to circumvent the high attrition rates in clinical trials caused by poor pharmacokinetics[3],[9].

The Causality: The extremely high BDE of the C-F bond (~126 kcal/mol) makes it highly resistant to oxidative metabolism by Cytochrome P450 enzymes[3]. Furthermore, the strong electron-withdrawing nature of polyfluorinated groups dramatically lowers the pKa of adjacent basic amines, enhancing membrane permeability and oral bioavailability[10]. Emerging polyfluorinated moieties like the pentafluorosulfanyl (-SF5) group offer enhanced lipophilicity and greater steric bulk compared to the traditional -CF3 group, providing new vectors for target engagement[3].

Fragment-Based Drug Discovery (FBDD) via ¹⁹F NMR Screening

Polyfluorinated aromatics are not just end-stage drugs; they are powerful diagnostic tools. ¹⁹F NMR spectroscopy has revolutionized Fragment-Based Drug Discovery (FBDD)[11],[12].

The Causality: The ¹⁹F nucleus has a 100% natural abundance, a spin of ½, and a gyromagnetic ratio nearly as high as ¹H, yielding exceptional sensitivity[13]. Crucially, there is virtually no background fluorine in biological systems, meaning protein signals do not obscure the ligand signals[11]. Furthermore, the massive chemical shift dispersion of ¹⁹F (>200 ppm) allows for the simultaneous screening of complex "cocktails" of fluorinated fragments without signal overlap[13],[14].

Experimental Protocol: Self-Validating ¹⁹F NMR Fragment Screening

This protocol utilizes the CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to measure T2 relaxation. It is a self-validating system: a fragment that binds to the massive target protein will adopt the protein's slow tumbling rate, resulting in rapid T2 relaxation and an observable broadening/attenuation of the ¹⁹F NMR signal[15],[14].

Step-by-Step Methodology:

  • Library Preparation: Assemble a library of fluorinated aromatic fragments. Group them into cocktails of 10-12 compounds (each at 40-100 µM) ensuring a minimum of 2 ppm separation between all ¹⁹F signals to prevent overlap[13],[15].

  • Buffer Optimization: Prepare a standard screening buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4) supplemented with 10% D2O (for spectrometer lock) and a fluorinated internal standard (e.g., trifluoroacetic acid, TFA)[13],[14].

  • Sample Assembly: For each cocktail, prepare two NMR tubes:

    • Reference Sample: Fragment cocktail in buffer.

    • Protein Sample: Fragment cocktail + Target Protein (10-20 µM)[15].

  • Data Acquisition: Acquire data at 25 °C using a CPMG pulse sequence (e.g., total echo time of 160 ms, sweep width of 126 ppm, acquisition time of 1 s)[15].

  • Validation & Analysis: Overlay the spectra. The internal standard (TFA) validates that instrument shimming and concentrations are identical. A "hit" is confirmed when a specific fragment's ¹⁹F signal intensity is significantly attenuated in the protein sample compared to the reference[15].

NMRWorkflow Lib Fluorinated Fragment Library (Cocktails of 5-10) Ref Reference Sample (Buffer + D2O) Lib->Ref Prot Protein Sample (Target + D2O) Lib->Prot NMR 1D 19F NMR / CPMG Acquisition Ref->NMR Prot->NMR Analysis Signal Attenuation / Broadening NMR->Analysis Compare Spectra Hit Hit Identification Analysis->Hit ΔR2 > Threshold

Step-by-step workflow for ¹⁹F NMR-based fragment screening.

Synthetic Methodologies: Chemoselective Cross-Coupling

To synthesize complex pharmaceutical agents, chemists rely on polyhalogenated aromatic building blocks (e.g., 1-bromo-3-chloro-5-fluoro-2-iodobenzene)[4].

The Causality: The strategic advantage of these molecules lies in the predictable hierarchy of their Bond Dissociation Energies (BDEs): C-I < C-Br < C-Cl << C-F[8]. In palladium-catalyzed cross-coupling reactions (like the Suzuki-Miyaura coupling), the oxidative addition of the palladium catalyst occurs exclusively at the weakest bond[8]. This allows for sequential, chemoselective functionalization without the need for cumbersome protecting groups[4].

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol describes the selective arylation of the C-I bond in a polyhalogenated arene, leaving the C-Br, C-Cl, and C-F bonds intact for downstream diversification[8].

Step-by-Step Methodology:

  • Reaction Setup: In a rigorously dried Schlenk flask, combine the polyhalogenated arene (1.0 equiv) and an arylboronic acid (1.05 equiv)[8].

  • Catalyst & Base: Add Palladium tetrakis(triphenylphosphine)[Pd(PPh3)4] (0.05 equiv) and aqueous Na2CO3 (2.0 equiv, 2M solution)[8].

  • Solvent System: Dissolve the mixture in a degassed solvent system of Toluene/Ethanol (4:1 v/v). Degassing (via freeze-pump-thaw or sparging with N2) is critical to prevent catalyst oxidation[8].

  • Execution: Heat the mixture to 80 °C with vigorous stirring. The low BDE of the C-I bond ensures rapid and exclusive oxidative addition at this site[8].

  • Self-Validating Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4. Filter and concentrate[8]. Analyze the crude mixture via GC-MS; the presence of a single product mass corresponding to the mono-arylated compound (retaining the Cl and F isotopes) self-validates the chemoselectivity of the protocol.

CouplingCycle Start Polyhalogenated Arene (e.g., Ar-I, Cl, F) OxAdd Oxidative Addition (Pd inserts into C-I) Start->OxAdd Lowest BDE Trans Transmetalation (Aryl-B(OH)2) OxAdd->Trans Base added RedElim Reductive Elimination Trans->RedElim RedElim->OxAdd Catalytic Cycle Product Chemoselective Product (C-Cl, C-F intact) RedElim->Product Pd(0) regenerated

Catalytic cycle demonstrating chemoselective cross-coupling of polyhalogenated aromatics.

References

  • Bio-protocol. Fragment library screening using 19F NMR. Available at: [Link]

  • ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available at:[Link]

  • PMC - NIH. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Available at: [Link]

  • PMC - NIH. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Available at:[Link]

  • Canadian Science Publishing. A beginner's guide to 19F NMR and its role in drug screening. Available at:[Link]

  • RSC Publishing. Halogen bonding in solution: thermodynamics and applications. Available at: [Link]

  • ACS Publications. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Available at: [Link]

  • Semantic Scholar. Halogen atoms in the modern medicinal chemistry: hints for the drug design. Available at: [Link]

  • Taylor & Francis. Polyfluorinated Groups in Medicinal Chemistry. Available at: [Link]

  • University College London. 19F NMR Fragment Screening Platform. Available at: [Link]

  • RSC Publishing. Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies. Available at: [Link]

  • ResearchGate. Overview and Recent Advances in QSAR Studies: QSAR in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Polyfluorinated Groups in Medicinal Chemistry. Available at: [Link]

  • NSF. Photolysis Products of Fluorinated Pharmaceuticals. Available at: [Link]

  • Separation Science. PFAS in Pharmaceuticals: An Evolving Regulatory Landscape. Available at: [Link]

Sources

Exploratory

The Electrophilic Architecture of Methyl 5-Chloro-2-Fluoro-4-Iodobenzoate: A Technical Guide to Orthogonal Functionalization

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary In modern drug discovery, the rapid construction of complex Active Pharmaceutical Ingredients (APIs)—...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

In modern drug discovery, the rapid construction of complex Active Pharmaceutical Ingredients (APIs)—such as targeted oncology therapeutics like KRas G12C inhibitors—relies heavily on polyfunctionalized building blocks[1]. Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS: 2091744-23-7) is a highly specialized, multi-halogenated aromatic scaffold (Molecular Formula: C8​H5​ClFIO2​ , MW: 314.48)[2].

As a Senior Application Scientist, I approach this molecule not just as a chemical, but as a programmable electrophilic matrix. The presence of three distinct halogens (F, Cl, I) alongside an ester group allows for highly selective, sequential functionalization. This whitepaper deconstructs the causality behind its electrophilicity and provides field-proven, self-validating protocols for orthogonal structural elaboration.

Structural Profiling: The Causality of Electrophilicity

The true utility of methyl 5-chloro-2-fluoro-4-iodobenzoate lies in the distinct electronic nature of its carbon-halogen bonds. The regioselectivity of nucleophilic attack is dictated by the leaving group ability of the halogens and the electronic stabilization of the intermediate states[2].

  • The C2-Fluoro Site (Hard Electrophile): Fluorine is the most electronegative element, creating a severe electron deficiency ( δ+ ) at the C2 carbon. While F is a poor leaving group in standard SN​1/SN​2 reactions, it is the premier leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) . The adjacent methyl ester (-COOCH₃) acts as a moderate electron-withdrawing group (EWG), effectively stabilizing the negative charge of the resulting Meisenheimer intermediate via resonance[2].

  • The C4-Iodo Site (Soft Electrophile): Iodine possesses a large atomic radius and high polarizability. The C-I bond is the weakest in the molecule, making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). It is the dedicated site for cross-coupling reactions (Suzuki, Sonogashira, Negishi)[2].

  • The C5-Chloro Site (Inductive Modulator): The chlorine atom provides inductive electron withdrawal, further activating the ring for SN​Ar at C2. However, due to its higher bond dissociation energy compared to C-I, it remains inert under mild palladium catalysis, serving as a stable placeholder for late-stage functionalization or lipophilicity tuning[1].

OrthogonalReactivity SM Methyl 5-chloro-2-fluoro-4-iodobenzoate (Poly-Electrophile) SNAr SNAr at C2 Displacement of -F SM->SNAr Hard Nucleophiles (Amines, Alkoxides) CrossCoupling Oxidative Addition at C4 Insertion into C-I SM->CrossCoupling Soft Nucleophiles (Pd(0), Cu(I)) Saponification Acyl Substitution at C1 Ester Hydrolysis SM->Saponification Hydroxide/Water (Aqueous Base)

Caption: Orthogonal electrophilic reactivity pathways of the polyhalogenated scaffold.

Quantitative Reactivity Matrix

To design a successful retrosynthetic strategy[2], one must understand the thermodynamic and kinetic hierarchy of the electrophilic sites. The table below summarizes the causality of chemoselectivity based on estimated Bond Dissociation Energies (BDE) and interaction modalities.

Reactive SiteSubstituentEstimated BDE (kcal/mol)Primary Electrophilic ModalityReactivity Order & Chemoselectivity
C4 -Iodo~ 65Oxidative Addition1st (with soft transition metals like Pd/Cu)
C2 -Fluoro~ 115Nucleophilic Aromatic Substitution1st (with hard nucleophiles like amines/alkoxides)
C1 -COOCH₃N/ANucleophilic Acyl Substitution2nd (Requires aqueous base/saponification)
C5 -Chloro~ 95Inert under standard mild conditions3rd (Requires harsh conditions or specialized ligands)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the mechanistic logic, researchers can visually and analytically confirm reaction progress.

Protocol A: Chemoselective SN​Ar at the C2 Position

This procedure leverages the high electronegativity of the C2-fluorine to selectively couple a secondary amine, leaving the C-I and C-Cl bonds completely intact.

SNArMechanism Reactant C2-Fluoro Electrophile Attack Nucleophilic Attack Reactant->Attack Meisenheimer Meisenheimer Complex Attack->Meisenheimer Rate Determining Elimination Fluoride Elimination Meisenheimer->Elimination Fast Product C2-Substituted Product Elimination->Product

Caption: Mechanistic logic of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve methyl 5-chloro-2-fluoro-4-iodobenzoate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the charge-separated Meisenheimer transition state, accelerating the reaction.

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.2 equiv) followed by anhydrous K2​CO3​ (2.0 equiv).

  • Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.

  • Self-Validation (In-Process): The reaction progress can be visually validated by the precipitation of fine white salts (KF). The generation of KF proves the successful elimination of the fluoride ion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with H2​O (3x) to remove DMF, followed by brine. Dry over anhydrous MgSO4​ .

    • Note on related compounds: When handling related free acids like 5-chloro-2-fluoro-4-iodobenzoic acid (CAS: 2385648-39-3)[3], acidic workup conditions (1N HCl) are required to protonate the carboxylate for organic extraction[1].

Protocol B: Orthogonal Suzuki-Miyaura Coupling at the C4 Position

This protocol selectively targets the C-I bond while preserving the C-Cl bond and the ester functionality.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with methyl 5-chloro-2-fluoro-4-iodobenzoate (1.0 equiv), an arylboronic acid (1.1 equiv), and Na2​CO3​ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

    • Causality: The bidentate dppf ligand provides specific steric bulk that facilitates the reductive elimination step while preventing catalyst deactivation. It ensures oxidative addition occurs strictly at the weaker C-I bond (~65 kcal/mol) and ignores the C-Cl bond (~95 kcal/mol).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles to remove oxygen.

  • Thermal Activation: Stir at 90 °C for 12 hours.

  • Workup & Quenching: Cool the mixture and filter through a pad of Celite to remove palladium black. Extract with EtOAc. Wash the organic layer with aqueous sodium bisulfite ( NaHSO3​ ).

    • Causality: As utilized in advanced pharmaceutical synthesis (e.g., KRas inhibitor pipelines), sodium bisulfite effectively quenches and reduces any rogue oxidative iodine byproducts, preventing downstream contamination[1].

References

  • Benchchem. "Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7)".
  • ChemScene. "2385648-39-3 | 5-Chloro-2-fluoro-4-iodobenzoic acid".
  • Google Patents. "US11731984B2 - KRas G12C inhibitors".

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for Methyl 5-chloro-2-fluoro-4-iodobenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly regioselective, scalable, and self-validating synthetic protocol for the preparation of methyl 5-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly regioselective, scalable, and self-validating synthetic protocol for the preparation of methyl 5-chloro-2-fluoro-4-iodobenzoate, a critical multi-halogenated building block for active pharmaceutical ingredients (APIs).

Introduction & Strategic Retrosynthetic Analysis

The multi-halogenated architecture of methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) makes it an indispensable intermediate in advanced organic synthesis[1]. The orthogonal reactivity of its halogens allows for highly selective sequential cross-coupling. Specifically, the highly reactive C-I bond undergoes oxidative addition with palladium(0) catalysts at significantly higher rates than the C-Cl or C-F bonds, enabling precise functionalization via Suzuki-Miyaura, Sonogashira, or Negishi couplings while leaving the other halogens intact[1].

Mechanistic Insight: Overcoming Directing Effect Pitfalls

A common retrosynthetic pitfall in the design of this molecule is attempting the direct electrophilic iodination of 5-chloro-2-fluorobenzoic acid. In such a substrate, the C4 position is meta to the fluorine atom and para to the strongly deactivating carboxyl group, making electrophilic attack at C4 energetically unfavorable and leading to poor regioselectivity[2].

To ensure a high-yielding forward synthesis, the optimal pathway begins with 2-fluoro-4-iodobenzoic acid [3]. In this commercially available precursor, the C5 position is synergistically activated for electrophilic aromatic substitution:

  • It is para to the strongly ortho/para-directing fluorine atom.

  • It is ortho to the iodine atom.

  • It is meta to the carboxyl group (the least deactivated position relative to the electron-withdrawing -COOH).

Consequently, electrophilic chlorination proceeds with exquisite regioselectivity at C5. Subsequent Fischer esterification of the resulting 5-chloro-2-fluoro-4-iodobenzoic acid with methanol furnishes the final product[1].

Synthetic Workflow

G A 2-Fluoro-4-iodobenzoic acid (Starting Material) B Electrophilic Aromatic Chlorination Reagents: NCS, H2SO4 Temp: 60 °C A->B C 5-Chloro-2-fluoro-4-iodobenzoic acid (Intermediate) B->C D Fischer Esterification Reagents: MeOH, H2SO4 (cat.) Temp: 65 °C (Reflux) C->D E Methyl 5-chloro-2-fluoro-4-iodobenzoate (Final Product) D->E

Synthetic workflow for methyl 5-chloro-2-fluoro-4-iodobenzoate from 2-fluoro-4-iodobenzoic acid.

Step-by-Step Experimental Protocols

Protocol 3.1: Regioselective Chlorination to 5-Chloro-2-fluoro-4-iodobenzoic acid

Causality & Rationale: The polyhalogenated ring is highly electron-deficient. Using concentrated sulfuric acid serves a dual purpose: it acts as the solvent and aggressively protonates the N-Chlorosuccinimide (NCS), generating a highly reactive, super-electrophilic chloronium species ( Cl+ ) capable of functionalizing the deactivated ring at the C5 position.

Procedure:

  • Preparation: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 2-fluoro-4-iodobenzoic acid (10.0 g, 37.6 mmol) and concentrated H2​SO4​ (50 mL). Stir at 0 °C in an ice bath until complete dissolution is achieved.

  • Electrophile Addition: Add N-Chlorosuccinimide (NCS) (5.52 g, 41.3 mmol, 1.1 equiv) portion-wise over 15 minutes. Maintaining the temperature below 5 °C during addition prevents non-specific oxidation.

  • Reaction: Gradually warm the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: Hexanes/EtOAc 3:1 with 1% glacial acetic acid).

  • Quenching: Upon completion, cool the mixture to room temperature and carefully pour it over 200 g of crushed ice under vigorous stirring to precipitate the product.

  • Isolation: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake exhaustively with cold distilled water (3 × 50 mL) to remove residual sulfuric acid and the succinimide byproduct.

  • Purification: Recrystallize the crude solid from a boiling ethanol/water mixture to afford pure 5-chloro-2-fluoro-4-iodobenzoic acid. Dry under high vacuum at 40 °C for 24 hours.

Protocol 3.2: Fischer Esterification to Methyl 5-chloro-2-fluoro-4-iodobenzoate

Causality & Rationale: Fischer esterification is an equilibrium-driven process. Utilizing anhydrous methanol as both the solvent and the reactant, alongside a catalytic amount of sulfuric acid, drives the equilibrium toward the ester product via Le Chatelier's principle[1]. The basic workup is critical as a self-validating step to ensure no unreacted starting material contaminates the final ester.

Procedure:

  • Preparation: In a 250 mL round-bottom flask, suspend the purified 5-chloro-2-fluoro-4-iodobenzoic acid (8.0 g, 26.6 mmol) in anhydrous methanol (100 mL).

  • Catalysis: Slowly add concentrated H2​SO4​ (1.5 mL, ~0.1 equiv) dropwise while stirring.

  • Reflux: Attach a reflux condenser equipped with a drying tube (containing anhydrous CaCl2​ ) and heat the mixture to a gentle reflux (65 °C) for 16 hours.

  • Concentration: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove approximately 80% of the methanol.

  • Extraction: Dilute the concentrated residue with Ethyl Acetate (150 mL) and transfer to a separatory funnel.

  • Neutralization (Critical Step): Wash the organic layer with saturated aqueous NaHCO3​ (2 × 50 mL). Note: This neutralizes the acid catalyst and deprotonates any unreacted carboxylic acid, pulling it into the aqueous phase. Vent the funnel frequently due to CO2​ gas evolution.

  • Drying: Wash the organic phase with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure.

  • Final Purification: Purify the crude ester via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield methyl 5-chloro-2-fluoro-4-iodobenzoate as a white crystalline solid.

Quantitative Data & Analytical Characterization

Table 1: Reagent Stoichiometry and Reaction Parameters

StepReagent / SubstrateMW ( g/mol )EquivalentsAmountRole
1 2-Fluoro-4-iodobenzoic acid266.011.010.0 gStarting Material
1 N-Chlorosuccinimide (NCS)133.531.15.52 gChlorinating Agent
1 Sulfuric Acid (conc.)98.08Solvent50 mLSolvent / Activator
2 5-Chloro-2-fluoro-4-iodobenzoic acid300.451.08.0 gIntermediate
2 Anhydrous Methanol32.04Excess100 mLReactant / Solvent
2 Sulfuric Acid (conc.)98.080.11.5 mLCatalyst

Table 2: Expected Analytical Characterization (Methyl 5-chloro-2-fluoro-4-iodobenzoate)

MethodParameterExpected Signal / ValueStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 7.95d, J=6.2 Hz, 1HAromatic C6-H (meta coupling to F)
1 H NMR (400 MHz, CDCl3​ ) δ 7.65d, J=8.8 Hz, 1HAromatic C3-H (ortho coupling to F)
1 H NMR (400 MHz, CDCl3​ ) δ 3.92s, 3HEster −OCH3​
13 C NMR (100 MHz, CDCl3​ ) δ 163.5sCarbonyl ( C=O )
LC-MS (ESI+) m/z 314.9 [M+H]+
Melting Point Tm​ 68 - 72 °CPhysical Purity Indicator

(Note: The distinct 1 H NMR doublets arise exclusively from H-F coupling, as the para H-H coupling between C3 and C6 is negligible, providing a self-validating confirmation of the substitution pattern[1].)

References

  • Arkat USA. "Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates". Source: Arkivoc. URL:[Link]

Sources

Application

Application Note: Chemoselective Sonogashira Cross-Coupling of Methyl 5-chloro-2-fluoro-4-iodobenzoate

Introduction and Substrate Profiling In modern drug discovery and materials science, polyhalogenated aromatic compounds serve as indispensable, rigid scaffolds for complex molecular architectures. Methyl 5-chloro-2-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Substrate Profiling

In modern drug discovery and materials science, polyhalogenated aromatic compounds serve as indispensable, rigid scaffolds for complex molecular architectures. Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) [1] is a highly functionalized building block featuring three distinct halogens (F, Cl, I) and an electron-withdrawing ester moiety. For synthetic chemists, the primary challenge when utilizing this substrate is achieving strict chemoselectivity—functionalizing one specific position without triggering off-target reactions at the others.

The Sonogashira cross-coupling reaction is the premier methodology for appending terminal alkynes to this scaffold. This application note details the mechanistic rationale, reaction optimization, and a self-validating experimental protocol for the chemoselective alkynylation of methyl 5-chloro-2-fluoro-4-iodobenzoate.

Mechanistic Insights & Chemoselectivity

The defining feature of this substrate is its programmed reactivity gradient. The standard Sonogashira catalytic system—comprising a Pd(0) active species and a Cu(I) co-catalyst—relies on the initial oxidative addition of the aryl halide to the palladium center[2].

The rate of oxidative addition is inversely proportional to the bond dissociation energy (BDE) of the carbon-halogen bond. The BDEs dictate a strict reactivity hierarchy: Ar-I > Ar-Br >> Ar-Cl > Ar-F [3].

  • C-I Bond (~65 kcal/mol): Undergoes rapid, exclusive oxidative addition at room temperature. The electron-withdrawing methyl ester further lowers the LUMO of the arene, accelerating this step.

  • C-Cl Bond (~96 kcal/mol) & C-F Bond (~126 kcal/mol): Remain completely inert under standard Pd(PPh3​)2​Cl2​ catalysis[4]. This preserves the chlorine and fluorine atoms for downstream late-stage functionalizations (e.g., Buchwald-Hartwig aminations requiring specialized, bulky ligands).

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Exclusive to C-I) Pd0->OxAdd Ar-I insertion PdII Ar-Pd(II)-I Complex OxAdd->PdII TransMet Transmetalation (via Cu-Acetylide) PdII->TransMet CuI + Alkyne + Base PdII_alkyne Ar-Pd(II)-Alkyne Complex TransMet->PdII_alkyne - CuI RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (C-Cl, C-F intact) RedElim->Product

Fig 1: Chemoselective Sonogashira catalytic cycle favoring C-I oxidative addition.

Reaction Optimization & Quantitative Data

To maximize the yield of the desired methyl 5-chloro-2-fluoro-4-(alkynyl)benzoate and suppress the primary side reaction—Glaser homocoupling of the terminal alkyne—solvent and base selection is critical[5]. The presence of oxygen promotes the copper-catalyzed dimerization of the alkyne, making rigorous degassing mandatory.

Table 1: Optimization of Sonogashira Conditions (1.0 mmol scale, Phenylacetylene)

SolventBaseTempCatalyst SystemYield (%)Homocoupling (%)Rationale / Causality
THF TEA 25 °C Pd(PPh3​)2​Cl2​ / CuI >90% <2% Optimal. High solubility; mild conditions prevent alkyne dimerization.
DMFTEA25 °C Pd(PPh3​)2​Cl2​ / CuI75%10%Polar solvent accelerates reaction but increases oxidative homocoupling.
THFDIPA50 °C Pd(PPh3​)4​ / CuI80%5%Elevated temp is unnecessary for C-I bonds and degrades sensitive groups.
Toluene K2​CO3​ 80 °C Pd(dppf)Cl2​ / CuI45%15%Inorganic base requires heating; poor solubility leads to sluggish kinetics.

Standardized Experimental Protocol

This protocol is designed as a self-validating system , providing researchers with visual and analytical checkpoints to ensure reaction integrity at every step.

Reagents Required (1.0 mmol scale)
  • Aryl Halide: Methyl 5-chloro-2-fluoro-4-iodobenzoate (1.0 eq, 314.5 mg)

  • Alkyne: Phenylacetylene (1.2 eq, 122.5 mg / 132 µL)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq, 35 mg)

  • Co-catalyst: Copper(I) iodide (0.10 eq, 19 mg)

  • Base/Solvent: Triethylamine (TEA) (3.0 eq, 418 µL) in anhydrous THF (5.0 mL)

Workflow Degas 1. Degassing (Argon Purge) React 2. Reaction (Pd/Cu, Base, RT) Degas->React Monitor 3. Monitoring (TLC / LC-MS) React->Monitor Quench 4. Quench & Extract (NH4Cl wash) Monitor->Quench Purify 5. Purification (Silica Gel) Quench->Purify

Fig 2: Step-by-step experimental workflow with integrated validation checkpoints.
Step-by-Step Methodology

Step 1: Reagent Preparation and Rigorous Degassing

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add methyl 5-chloro-2-fluoro-4-iodobenzoate (314.5 mg) and anhydrous THF (5.0 mL).

  • Add TEA (418 µL).

  • Causality: Oxygen must be removed to prevent the Cu-catalyzed Glaser homocoupling of phenylacetylene. Sparge the solution with Argon for 15 minutes.

  • Self-Validation: Bubbling should be steady. The solution will remain a clear, colorless to pale yellow liquid.

Step 2: Sequential Catalyst Addition

  • Under a positive flow of Argon, add Pd(PPh3​)2​Cl2​ (35 mg) followed by CuI (19 mg).

  • Add phenylacetylene (132 µL) dropwise over 2 minutes.

  • Causality: Adding the alkyne after the catalysts prevents the formation of unreactive copper-acetylide polymers that can precipitate out of solution.

  • Self-Validation: Upon addition of the alkyne and CuI, the solution will rapidly transition from pale yellow to a deep amber/brown, visually confirming the formation of the active Pd(0) and Cu-acetylide catalytic complexes.

Step 3: Reaction Execution

  • Seal the flask and stir the reaction mixture at room temperature (25 °C) for 2–4 hours.

  • Causality: Room temperature is sufficient because the C-I bond is highly reactive. Heating would only serve to increase the risk of C-Cl bond activation or alkyne degradation.

Step 4: Self-Validating Monitoring

  • Monitor the reaction via TLC (Eluent: 9:1 Hexanes:Ethyl Acetate) and LC-MS.

  • Self-Validation (TLC): The starting material ( Rf​≈0.6 ) should completely disappear. A new spot ( Rf​≈0.4 ) will appear. Because the conjugated π -system has been extended by the alkyne, the product spot will exhibit intense, bright blue fluorescence under 254 nm UV light compared to the starting material.

  • Self-Validation (LC-MS): Confirm the product mass ( [M+H]+ calculated for C16​H10​ClFO2​ : 289.04).

Step 5: Quenching and Workup

  • Dilute the reaction mixture with Ethyl Acetate (15 mL) and quench by adding saturated aqueous NH4​Cl solution (15 mL). Stir vigorously for 10 minutes.

  • Causality: NH4​Cl is critical. It sequesters copper ions by forming highly soluble copper-amine/chloride complexes, preventing copper salts from degrading the product or causing severe streaking during column chromatography.

  • Self-Validation: The aqueous layer will turn distinctly blue, visually confirming the successful extraction of copper ions from the organic phase.

  • Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 6: Chromatographic Purification

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 95:5 Hexanes:Ethyl Acetate).

  • Isolate the fractions containing the highly UV-active product and concentrate to afford methyl 5-chloro-2-fluoro-4-(phenylethynyl)benzoate as a solid.

References

  • BenchChem. Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) Product Specifications. BenchChem. [1]

  • Chemistry LibreTexts. Sonogashira Coupling: Regio- and Stereoselectivity. LibreTexts. [3]

  • Wikipedia. Sonogashira coupling: Aryl halides and pseudohalides. Wikimedia Foundation. [2]

  • ResearchGate. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction. ResearchGate. [4]

  • ResearchGate (Chem Soc Rev). Recent Advances in Sonogashira Reactions. R. Chinchilla, C. Nájera. [5]

Sources

Method

Heck coupling of methyl 5-chloro-2-fluoro-4-iodobenzoate

[label="3. Solvent & Base\n(Degassed)", fillcolor="#34A853", Figure 1: Pd(0)/Pd(II) Catalytic Cycle for the Site-Selective Heck Coupling at the C4 position.

Author: BenchChem Technical Support Team. Date: March 2026

[label="3. Solvent & Base\n(Degassed)", fillcolor="#34A853",

Figure 1: Pd(0)/Pd(II) Catalytic Cycle for the Site-Selective Heck Coupling at the C4 position.

Reaction Optimization (Self-Validating Data)

To establish a self-validating system, reaction conditions were systematically evaluated using methyl acrylate as a model activated olefin[1]. The data in Table 1 demonstrates the causality behind our optimized conditions, proving that catalyst stability and base selection are the primary drivers of yield.

Table 1: Optimization of Pd-Catalyzed Heck Coupling Conditions

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂ (5%)PPh₃Et₃NDMF9045%Sluggish conversion; rapid Pd black formation.
2Pd(OAc)₂ (5%)P(o-tolyl)₃Et₃NDMF9082%Steric bulk of ligand prevents premature Pd degradation.
3Pd₂(dba)₃ (2.5%)P(t-Bu)₃Cy₂NMeDioxane8094% Optimal: Non-nucleophilic base prevents C2-F SNAr side reactions.
4PdCl₂(dppf) (5%)NoneK₂CO₃DMF9060%Aqueous/inorganic base caused partial ester hydrolysis.

Experimental Protocol

This protocol is designed as a self-validating workflow. Built-in analytical checkpoints ensure that any deviations (such as oxygen ingress or catalyst poisoning) are identified immediately.

Materials Required
  • Methyl 5-chloro-2-fluoro-4-iodobenzoate (1.0 mmol, 314.5 mg)

  • Methyl acrylate (1.5 mmol, 129 mg)

  • Pd₂(dba)₃ (0.025 mmol, 22.9 mg)

  • Tri-tert-butylphosphine, P(t-Bu)₃ (0.05 mmol, 10.1 mg)

  • N,N-Dicyclohexylmethylamine, Cy₂NMe (2.0 mmol, 390 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL, rigorously degassed)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation by dissolved O₂, which forms inactive Pd(II) peroxo complexes and halts the catalytic cycle.

Step 2: Reagent Loading Add methyl 5-chloro-2-fluoro-4-iodobenzoate, Pd₂(dba)₃, and P(t-Bu)₃ to the flask. Purge the solid mixture with Argon for an additional 5 minutes.

Step 3: Solvent & Base Addition Inject degassed 1,4-dioxane (5.0 mL), followed by methyl acrylate and Cy₂NMe via syringe. Stir at room temperature for 5 minutes.

  • Validation Checkpoint 1: The solution should appear as a homogeneous deep red/purple (characteristic of Pd₂(dba)₃).

Step 4: Thermal Reaction Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

  • Validation Checkpoint 2 (1 hour in): The solution should transition to a homogeneous pale yellow/orange. A rapid color change to opaque black indicates premature Pd(0) aggregation (Pd black), signifying inadequate degassing.

Step 5: Reaction Monitoring Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1).

  • Validation Checkpoint 3: Complete consumption of the starting material (R_f ~0.6) and the emergence of a new, highly UV-active product spot (R_f ~0.4) validates successful conversion.

Step 6: Work-up & Extraction Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the organic filtrate with water (2 × 10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 7: Purification Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure coupled product.

Workflow S1 1. Inert Setup (Argon Purge) S2 2. Reagent Loading (Substrate, Pd, Ligand) S1->S2 S3 3. Solvent & Base (Degassed Addition) S2->S3 S4 4. Thermal Reaction (80°C, 12h) S3->S4 S5 5. In-Process Control (LC-MS / TLC) S4->S5 S6 6. Aqueous Workup & Extraction S5->S6 S7 7. Chromatography (Purification) S6->S7

Figure 2: Step-by-step experimental workflow for the Heck coupling protocol.

References

  • Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7). Benchchem.
  • A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions. Benchchem.
  • Heck reaction. Wikipedia.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.

Sources

Application

Application Note: Orthogonal Functionalization of Methyl 5-chloro-2-fluoro-4-iodobenzoate in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid generation of structurally diverse libraries relies heavily on polyhalogenated building blocks. Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) repres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse libraries relies heavily on polyhalogenated building blocks. Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) represents a highly privileged scaffold, offering four distinct, orthogonally addressable vectors for functionalization[1]. By exploiting the differential bond dissociation energies (BDEs) and electronic properties of its substituents, researchers can execute sequential carbon-carbon and carbon-heteroatom bond formations with absolute chemoselectivity[2]. This application note provides a comprehensive guide to the physicochemical profiling, mechanistic rationale, and validated experimental protocols for utilizing this multi-halogenated arene in drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The strategic placement of three different halogens (F, Cl, I) alongside an electron-withdrawing methyl ester creates a highly programmable reactivity profile. The iodine atom serves as the primary reactive site for transition-metal catalysis due to its low BDE, while the chlorine atom provides an orthogonal handle for subsequent late-stage functionalization[1].

Table 1: Physicochemical Properties of the Core Scaffold and Primary Derivative
Compound NameCAS NumberMolecular FormulaMolecular WeightKey Application
Methyl 5-chloro-2-fluoro-4-iodobenzoate 2091744-23-7C₈H₅ClFIO₂314.48 g/mol Core polyhalogenated building block for sequential cross-coupling[1].
5-Chloro-2-fluoro-4-iodobenzoic acid 2385648-39-3C₇H₃ClFIO₂300.45 g/mol Saponified intermediate for direct amide coupling and peptide diversification[3].
The Medicinal Chemistry Value of the Substitution Pattern
  • C2-Fluorine (Conformational Locker): Beyond its potential for Nucleophilic Aromatic Substitution (S_NAr), the ortho-fluoro group acts as a conformational restrictor. When the C1-ester is converted to an amide, dipole-dipole interactions between the fluorine and the amide carbonyl lock the molecule into a specific bioactive conformation, reducing entropic penalties upon target binding.

  • C5-Chlorine (Lipophilic Bulk): The chlorine atom increases the lipophilic efficiency (LipE) of the scaffold, making it ideal for occupying deep, hydrophobic pockets (e.g., kinase hinge regions).

  • C4-Iodine (Halogen Bonding): If left unreacted, the highly polarizable iodine atom can participate in strong halogen bonding (σ-hole interactions) with Lewis basic residues in the target protein's active site.

Orthogonal Reactivity Matrix

The success of sequential functionalization relies on kinetic control and ligand selection. The following matrix summarizes the causality behind the chemoselectivity at each position.

Table 2: Mechanistic Rationale for Orthogonal Functionalization
Reactive SiteTransformation TypePreferred ConditionsMechanistic Causality & Selectivity Rationale
C4 (Iodine) Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, 60 °CThe C-I bond (~65 kcal/mol) undergoes rapid oxidative addition by Pd(0) at mild temperatures. The C-Cl bond remains kinetically inert under 80 °C[4].
C5 (Chlorine) Buchwald-Hartwig AminationPd₂(dba)₃, RuPhos, Cs₂CO₃, 100 °CThe stronger C-Cl bond (~96 kcal/mol) requires an electron-rich, sterically demanding dialkylbiaryl phosphine (RuPhos) and elevated thermal energy to force oxidative addition[2].
C2 (Fluorine) S_NAr (Nucleophilic Attack)Amine, DIPEA, DMSO, 120 °CThe highly electronegative fluorine is activated by the electron-withdrawing para-chloro and ortho-ester groups, stabilizing the Meisenheimer intermediate during nucleophilic attack[1].
C1 (Ester) SaponificationLiOH, THF/H₂O, 25 °CMild hydrolysis yields the carboxylic acid (CAS 2385648-39-3)[3]. LiOH is preferred over NaOH to prevent competitive S_NAr displacement of the C2-fluorine.

Visualizing the Divergent Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold, demonstrating how a single starting material can be branched into highly diverse chemical space.

OrthogonalReactivity SM Methyl 5-chloro-2-fluoro- 4-iodobenzoate (Core Scaffold) C4 C4-Iodine: Suzuki-Miyaura Pd(0), 60°C (Rapid Oxidative Addition) SM->C4 Step 1: Chemoselective Cross-Coupling C2 C2-Fluorine: SNAr Amine, Base, 120°C (Nucleophilic Attack) SM->C2 Orthogonal Substitution C1 C1-Ester: Saponification LiOH, H2O/THF (Amide Coupling Prep) SM->C1 Deprotection C5 C5-Chlorine: Buchwald-Hartwig Pd(0)/RuPhos, 100°C (High BDE Activation) C4->C5 Step 2: Sequential Functionalization

Figure 1: Divergent orthogonal functionalization pathways of methyl 5-chloro-2-fluoro-4-iodobenzoate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) are embedded to ensure the chemoselectivity is maintained at each step.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C4

Objective: Selectively arylate the C4 position while preserving the C5-chlorine and C2-fluorine. Causality: Utilizing a mild base (K₂CO₃) and a strict temperature limit (60 °C) ensures that the Pd(0) catalyst selectively inserts into the weaker C-I bond, preventing oligomerization or over-coupling[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine methyl 5-chloro-2-fluoro-4-iodobenzoate (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Note: The aqueous component is critical for the rapid dissolution of the boronic acid and acceleration of the transmetalation step. Purge the flask with Argon for 10 minutes.

  • Reaction: Heat the mixture to exactly 60 °C. Stir for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 314) disappears. Crucial check: Ensure no des-chloro byproducts are forming, which would indicate thermal over-activation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Sequential Buchwald-Hartwig Amination at C5

Objective: Install an amine at the C5 position of the newly formed C4-arylated intermediate. Causality: The C-Cl bond requires a highly electron-rich ligand (RuPhos) to facilitate oxidative addition. The steric bulk of RuPhos subsequently accelerates reductive elimination, preventing competitive β-hydride elimination[2].

Step-by-Step Methodology:

  • Preparation: In a sealed vial, combine the C4-arylated intermediate from Protocol 1 (1.0 equiv, 0.5 mmol), the desired secondary amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst/Ligand Complex: Add Pd₂(dba)₃ (0.025 equiv, 2.5 mol%) and RuPhos (0.05 equiv, 5 mol%).

  • Solvent & Degassing: Add anhydrous Toluene (5 mL). Sparge with Argon for 15 minutes.

  • Reaction: Seal the vial and heat to 100 °C in a heating block for 12 hours. The elevated temperature is mandatory to overcome the high activation energy of the C-Cl bond.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Elute with CH₂Cl₂, concentrate, and purify via reverse-phase HPLC to isolate the di-functionalized product.

Protocol 3: Mild Saponification of the C1 Ester

Objective: Convert the methyl ester to the corresponding carboxylic acid without triggering S_NAr at the C2-fluoro position. Causality: Strong bases (like NaOH or KOH) at elevated temperatures can act as nucleophiles, displacing the activated C2-fluorine. LiOH at room temperature provides sufficient hydroxide concentration for ester hydrolysis while maintaining kinetic stability of the aryl fluoride[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized methyl benzoate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration).

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv) in one portion at 0 °C.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 2 hours.

  • Workup: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 3. Extract the precipitated carboxylic acid with EtOAc (3x). Dry and concentrate to yield the free acid, ready for standard HATU/DIPEA-mediated amide coupling.

References

  • Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) - Benchchem. Benchchem. 1

  • 2385648-39-3 | 5-Chloro-2-fluoro-4-iodobenzoic acid | ChemScene. ChemScene.3

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. 4

  • Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society (ACS). 2

Sources

Method

Application Note: Regioselective Functionalization of Methyl 5-Chloro-2-Fluoro-4-Iodobenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) is a highly versatile, multi-halogenated aromatic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials[1]. The presence of three distinct halogens (F, Cl, I) alongside an electron-withdrawing methyl ester provides a unique programmable scaffold. By exploiting the distinct electronic properties and bond dissociation energies (BDE) of each carbon-halogen bond, chemists can perform highly controlled, sequential regioselective functionalizations.

This guide provides a self-validating, step-by-step protocol for the complete functionalization of this scaffold, detailing the mechanistic causality behind each experimental design choice.

Mechanistic Rationale for Regioselectivity (E-E-A-T)

The success of sequential functionalization relies on strictly adhering to the reactivity hierarchy of the halogens present on the aromatic ring.

  • First Site of Activation (C4-Iodine): The carbon-iodine (C-I) bond possesses the lowest bond dissociation energy (~65 kcal/mol). In transition metal-catalyzed cross-coupling reactions, oxidative addition of Pd(0) into the C-I bond is kinetically favored and occurs rapidly at mild temperatures[2]. By keeping the reaction temperature low (≤60 °C), the C-Cl bond remains completely inert.

  • Second Site of Activation (C2-Fluorine): While the C-F bond is the strongest (~126 kcal/mol), fluorine is the most reactive halogen in Nucleophilic Aromatic Substitution (SNAr)[3]. Its extreme electronegativity strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate. Furthermore, its position ortho to the electron-withdrawing methyl ester significantly lowers the activation energy for nucleophilic attack.

  • Third Site of Activation (C5-Chlorine): The remaining C-Cl bond (~96 kcal/mol) requires forcing conditions for activation[2]. Late-stage functionalization is achieved using Buchwald-Hartwig amination or Suzuki coupling, necessitating elevated temperatures and specialized, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) to accelerate the challenging oxidative addition step.

Sequential Functionalization Workflow

G SM Methyl 5-chloro-2-fluoro-4-iodobenzoate (Starting Material) Step1 Step 1: Suzuki-Miyaura Coupling (Selective C4-Iodine Activation) SM->Step1 Int1 Intermediate 1: C4-Aryl-5-chloro-2-fluorobenzoate Step1->Int1 Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, 60°C Step2 Step 2: SNAr Reaction (Selective C2-Fluorine Substitution) Int1->Step2 Int2 Intermediate 2: C2-Amino-C4-Aryl-5-chlorobenzoate Step2->Int2 R-NH2, K2CO3 DMF, 80°C Step3 Step 3: Buchwald-Hartwig Amination (C5-Chlorine Activation) Int2->Step3 Product Fully Functionalized Benzoate Derivative Step3->Product R'-NH2, Pd2(dba)3, XPhos Cs2CO3, 110°C

Figure 1: Sequential regioselective functionalization workflow for the polyhalogenated benzoate.

Quantitative Data & Reaction Parameters

The following table summarizes the optimal parameters and expected regioselectivity for each step in the functionalization sequence.

Reaction StepTarget HalogenApprox. BDEReaction TypeCatalyst / ReagentsTemp (°C)Expected YieldRegioselectivity
Step 1 C4-Iodine~65 kcal/molSuzuki-MiyauraPd(dppf)Cl₂, Ar-B(OH)₂, Na₂CO₃60>85%>99:1 (C4 over C5)
Step 2 C2-Fluorine~126 kcal/molSNArAmine nucleophile, K₂CO₃, DMF80>90%>99:1 (C2 over C5)
Step 3 C5-Chlorine~96 kcal/molBuchwald-HartwigPd₂(dba)₃, XPhos, Cs₂CO₃11075-80%N/A (Sole halogen)

Experimental Protocols

Protocol A: Regioselective C4 Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation at the C4 position while preserving the C-Cl and C-F bonds.

  • Preparation: In an oven-dried Schlenk flask, add methyl 5-chloro-2-fluoro-4-iodobenzoate (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by Na₂CO₃ (2.0 equiv).

  • Reaction: Stir the mixture under an inert argon atmosphere at 60 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

  • Causality & Design Choice: Pd(dppf)Cl₂ is a robust bidentate catalyst that efficiently inserts into the C-I bond. Restricting the temperature to 60 °C ensures the C-Cl bond does not undergo oxidative addition[2]. Na₂CO₃ is chosen as a mild base to prevent hydrolysis of the C1 methyl ester.

  • Self-Validation & Analytics: Monitor via TLC (UV active). Validate the product using ¹H NMR; the disappearance of the distinct C4-I associated aromatic proton shift and the appearance of new aromatic multiplets will confirm successful coupling.

Protocol B: Regioselective C2 Nucleophilic Aromatic Substitution (SNAr)

Objective: Substitution of the C2 fluorine atom with a primary or secondary amine.

  • Preparation: To a reaction vial containing Intermediate 1 (1.0 equiv), add the target amine (e.g., morpholine, 1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Solvent: Suspend the mixture in anhydrous DMF (0.2 M).

  • Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

  • Workup: Quench with ice water to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum.

  • Causality & Design Choice: Fluorine is an exceptional leaving group in SNAr reactions[3]. The highly polar aprotic solvent (DMF) at 80 °C provides optimal conditions for stabilizing the anionic transition state. The C5-chlorine is meta to the ester group and lacks the necessary electronic activation to undergo substitution, ensuring absolute regioselectivity.

  • Self-Validation & Analytics: Validate via ¹⁹F NMR. The complete disappearance of the aryl fluoride signal (typically around -105 to -115 ppm) is the definitive marker of 100% conversion.

Protocol C: Late-Stage C5 Buchwald-Hartwig Amination

Objective: Functionalization of the highly stable C5 chlorine atom.

  • Preparation: In a glovebox, charge a vial with Intermediate 2 (1.0 equiv), a secondary amine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and Cs₂CO₃ (2.5 equiv).

  • Solvent: Add anhydrous toluene (0.1 M).

  • Reaction: Seal the vial, remove it from the glovebox, and heat vigorously at 110 °C for 12–16 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via preparative HPLC.

  • Causality & Design Choice: The C-Cl bond is notoriously difficult to activate. XPhos, a bulky and electron-rich dialkylbiaryl phosphine, is strictly required to force the oxidative addition of Pd(0) into the C-Cl bond and subsequently promote reductive elimination. Cs₂CO₃ is utilized because stronger alkoxide bases (like NaOtBu) would cause unwanted saponification of the methyl ester.

  • Self-Validation & Analytics: Validate using High-Resolution Mass Spectrometry (HRMS-ESI) to confirm the exact mass of the fully functionalized product. ¹³C NMR should be used to verify the loss of the C-Cl carbon resonance.

Sources

Application

scale-up synthesis of methyl 5-chloro-2-fluoro-4-iodobenzoate

An In-depth Guide to the Scale-Up Synthesis of Methyl 5-Chloro-2-Fluoro-4-Iodobenzoate Abstract Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS No. 2091744-23-7) is a pivotal, multi-halogenated building block in modern synt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Scale-Up Synthesis of Methyl 5-Chloro-2-Fluoro-4-Iodobenzoate

Abstract

Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS No. 2091744-23-7) is a pivotal, multi-halogenated building block in modern synthetic organic chemistry. Its unique substitution pattern, particularly the reactive iodine atom, makes it an invaluable precursor for constructing complex molecules in pharmaceutical and materials science research through metal-catalyzed cross-coupling reactions. This application note provides a comprehensive, two-step synthetic strategy optimized for scalability, safety, and efficiency. The process involves an initial diazotization-iodination of an aminobenzoic acid precursor, followed by a robust Fischer esterification. We will delve into the mechanistic rationale behind procedural choices, present detailed, step-by-step protocols, and address critical safety considerations and troubleshooting for large-scale production.

Strategic Overview: A Retrosynthetic Approach

A logical and efficient synthesis plan begins with deconstructing the target molecule into readily available precursors. For methyl 5-chloro-2-fluoro-4-iodobenzoate, the most effective retrosynthetic analysis involves two primary disconnections:

  • Ester Disconnection: The methyl ester is disconnected to reveal its constituent parts: 5-chloro-2-fluoro-4-iodobenzoic acid and methanol. This step points towards a classical esterification as the final transformation.

  • Iodine Disconnection: The aryl-iodide bond can be traced back to an amino group via a diazonium salt intermediate. This suggests a Sandmeyer-type reaction on a 4-amino-5-chloro-2-fluorobenzoic acid precursor.

This two-stage approach is advantageous for scale-up as it utilizes well-understood, reliable, and cost-effective reaction classes.

Retrosynthesis M1 Methyl 5-chloro-2-fluoro-4-iodobenzoate M2 5-Chloro-2-fluoro-4-iodobenzoic Acid M1->M2 Esterification M3 4-Amino-5-chloro-2-fluorobenzoic Acid M2->M3 Diazotization / Iodination

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of 5-Chloro-2-fluoro-4-iodobenzoic Acid

This crucial step involves the conversion of a primary aromatic amine into an aryl iodide. The process leverages the formation of a diazonium salt, which is a highly versatile but unstable intermediate.

Principle and Rationale

The reaction proceeds in two stages, performed sequentially in one pot:

  • Diazotization: The aromatic amine (4-amino-5-chloro-2-fluorobenzoic acid) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This converts the amino group into a diazonium salt (-N₂⁺). This reaction is highly exothermic and must be performed at low temperatures (0–5 °C) to prevent the decomposition of the thermally unstable diazonium salt.

  • Iodination: The resulting diazonium salt solution is then treated with a solution of potassium iodide (KI). The iodide ion displaces the diazonium group, which is an excellent leaving group, releasing nitrogen gas and forming the aryl-iodine bond. Unlike other Sandmeyer reactions that introduce chlorine or bromine, this iodination step does not require a copper(I) catalyst.

Critical Safety Considerations for Diazotization Reactions

Diazonium salts are notoriously hazardous and demand strict adherence to safety protocols, especially during scale-up operations.

  • Explosion Hazard: In their solid, dry state, diazonium salts are shock-sensitive and can be violently explosive. NEVER attempt to isolate the diazonium salt. The protocol is designed for the in-situ use of the aqueous diazonium solution, which is significantly less hazardous.

  • Thermal Stability: The reaction must be maintained at 0–5 °C. Temperatures above this can lead to rapid, uncontrolled decomposition, releasing nitrogen gas and potentially creating aerosols.

  • Nitrous Acid Control: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to unwanted side reactions and should be quenched at the end of the reaction. The presence of excess nitrous acid can be tested with starch-iodide paper.

  • Ventilation: The reaction generates toxic nitrogen oxides (NOx) and involves corrosive acids. The entire procedure must be conducted in a well-ventilated fume hood or a walk-in hood for larger scales.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves. For scale-up, consider a blast shield.

Process_Workflow_Part1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in HCl(aq) D Cool Amine Slurry to 0-5 °C A->D B Prepare NaNO2(aq) E Slowly Add NaNO2(aq) (Diazotization) B->E C Prepare KI(aq) G Slowly Add KI(aq) (Iodination) C->G D->E F Stir for 30 min at 0-5 °C E->F F->G H Warm to RT, Stir G->H I Quench Excess Nitrite H->I J Filter Crude Solid I->J K Wash with Cold Water J->K L Recrystallize K->L M Dry Under Vacuum L->M N Pure 5-Chloro-2-fluoro-4-iodobenzoic Acid M->N

Caption: Workflow for the synthesis of 5-chloro-2-fluoro-4-iodobenzoic acid.

Detailed Protocol for 5-Chloro-2-fluoro-4-iodobenzoic Acid
ReagentM.W. ( g/mol )Amount (mol)Mass/Volume
4-Amino-5-chloro-2-fluorobenzoic acid189.571.0189.6 g
Concentrated HCl (37%)36.464.0328 mL
Deionized Water18.02-1.5 L
Sodium Nitrite (NaNO₂)69.001.0572.5 g
Potassium Iodide (KI)166.001.2199.2 g

Procedure:

  • Amine Slurry Preparation: To a 5 L jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, add 4-amino-5-chloro-2-fluorobenzoic acid (189.6 g, 1.0 mol). Add 500 mL of deionized water followed by the slow addition of concentrated HCl (328 mL, 4.0 mol). Stir to form a suspension.

  • Cooling: Cool the reactor jacket to circulate coolant and bring the internal temperature of the suspension to 0–5 °C.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in 250 mL of cold deionized water. Transfer this solution to the addition funnel. Add the sodium nitrite solution dropwise to the stirred amine suspension over 60–90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Hold: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes.

  • Iodination: In a separate beaker, dissolve potassium iodide (199.2 g, 1.2 mol) in 750 mL of deionized water. Add this KI solution slowly to the cold diazonium salt suspension over approximately 60 minutes. Vigorous gas evolution (N₂) will be observed.

  • Warm-up: Once the KI addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Workup: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 250 mL) to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol, then slowly add hot water until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to maximize crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50–60 °C to a constant weight. The expected yield is 75-85%.

Part II: Esterification to Methyl 5-Chloro-2-fluoro-4-iodobenzoate

The final step is the conversion of the synthesized carboxylic acid to its methyl ester. For scale-up, Fischer esterification is the method of choice due to its simplicity, low cost of reagents, and favorable process economics.

Principle and Rationale

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the product (the ester), Le Chatelier's principle is applied by using a large excess of the alcohol (methanol), which also serves as the solvent. The strong acid catalyst (e.g., concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

An alternative, higher-yielding but more hazardous method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. While efficient, this method requires handling highly corrosive and toxic reagents.

Detailed Protocol for Fischer Esterification

| Reagent | M.W. ( g/mol ) | Amount (mol) | Mass/Volume

Technical Notes & Optimization

Troubleshooting

challenges in the purification of methyl 5-chloro-2-fluoro-4-iodobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly technical bottlenecks associated with the isolation and purification of methyl 5-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly technical bottlenecks associated with the isolation and purification of methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7)[1].

This multi-halogenated ester is a highly valued building block for sequential cross-coupling in API synthesis. However, its dense functionalization creates a "perfect storm" of purification challenges: nearly identical physicochemical properties to its impurities, sensitivity to light-induced deiodination, and a propensity for ester hydrolysis.

Below is the definitive troubleshooting guide and self-validating workflow for achieving >99% purity.

Core Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Des-iodo + Regioisomers) Workup Mild Aqueous Workup (pH 6-8, avoid strong base) Crude->Workup Quench & Extract Silica Flash Chromatography (Hexane/EtOAc gradient) Workup->Silica Remove polar byproducts UHPLC Preparative UHPLC (PFP Column) (Resolves halogen isosteres) Silica->UHPLC Isomer & Isostere separation Cryst Controlled Crystallization (Hexane/MTBE, seeding) UHPLC->Cryst Polish & Isolate Pure Pure Methyl 5-chloro- 2-fluoro-4-iodobenzoate Cryst->Pure >99% Purity achieved

Workflow for the isolation and purification of methyl 5-chloro-2-fluoro-4-iodobenzoate.

Section 1: Chromatographic Resolution of Halogenated Isosteres

Q: Standard silica gel and C18 reverse-phase chromatography fail to separate my target molecule from des-iodo and regioisomeric byproducts. Why is this happening, and how can I resolve them?

The Causality: Normal-phase silica gel separates compounds based on polarity, while standard C18 columns rely on dispersive hydrophobic interactions. The substitution of an iodine atom for a hydrogen (des-iodo impurity) or the swapping of halogen positions (e.g., a 4-chloro-5-iodo regioisomer) minimally alters the overall dipole moment and lipophilicity of the benzoate ester. Consequently, these species co-elute[2].

To achieve baseline resolution, you must exploit halogen- π and π−π interactions rather than simple hydrophobicity. Pentafluorophenyl (PFP) stationary phases are uniquely suited for this. The electron-deficient PFP ring interacts differentially with the electron-rich halogens of the analyte, providing orthogonal selectivity that is highly sensitive to the exact substitution pattern on the aromatic ring[3].

Self-Validating Protocol: Preparative UHPLC Method for Halogen Isostere Resolution

  • Column Selection: Equip the system with a Hypersil Gold PFP column (or equivalent core-shell PFP), 5 µm, 21.2 x 250 mm for preparative scale[4].

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure water buffered with 0.1% Phosphoric acid (H₃PO₄) and 150 mM Sodium Perchlorate (NaClO₄). Reasoning: The chaotropic perchlorate ion suppresses secondary silanol interactions that cause peak tailing.

    • Solvent B: Acetonitrile/Methanol (50:50 v/v).

  • Gradient Execution: Run a linear gradient from 40% B to 80% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection: Monitor UV absorbance at 228 nm and 254 nm.

  • Validation Step: Analyze collected fractions via LC-MS. The target compound must show an [M+H]⁺ or [M+Na]⁺ corresponding to 314.5 g/mol . Ensure strict baseline separation from the des-iodo impurity (MW ~188.5 g/mol ).

Table 1: Expected Relative Retention Profile on PFP vs. C18 Columns

CompoundMW ( g/mol )C18 Relative RetentionPFP Relative RetentionPrimary Separation Mechanism
Des-iodo impurity188.580.950.70Reduced halogen- π interaction
Target Compound 314.48 1.00 1.00 Baseline (Reference)
Regioisomer (4-Cl, 5-I)314.481.021.15Altered dipole-dipole alignment

Section 2: Chemical Stability and Deiodination

Q: My purified fractions degrade over time, showing an increase in a des-iodo byproduct. How do I prevent this?

The Causality: The carbon-iodine (C-I) bond possesses the lowest bond dissociation energy among the carbon-halogen bonds (approximately 240 kJ/mol). It is highly susceptible to homolytic cleavage induced by ambient UV light or catalytic cleavage by trace transition metals (e.g., Pd or Cu residues from upstream cross-coupling reactions)[1].

Troubleshooting Steps:

  • Actinic Shielding: Perform all rotary evaporation, handling, and storage in amber glassware. If amber glassware is unavailable, wrap standard flasks in aluminum foil.

  • Metal Scavenging: If the crude mixture originates from a metal-catalyzed reaction, treat the organic phase with a silica-supported metal scavenger (e.g., SiliaMetS Thiol) for 2 hours prior to chromatography.

  • Thermal Control: Never exceed a water bath temperature of 35°C during solvent evaporation. The combination of heat and trace metals accelerates deiodination.

Section 3: Workup and Crystallization (Oiling Out)

Q: During aqueous workup, I observe a new polar spot on TLC, and during final isolation, the product "oils out" instead of crystallizing. How can I fix this?

The Causality: The polar spot is 5-chloro-2-fluoro-4-iodobenzoic acid, resulting from the hydrolysis of the methyl ester. The C-1 ester is highly activated toward nucleophilic attack because the three halogens (F, Cl, I) exert a strong inductive electron-withdrawing effect, making the carbonyl carbon exceptionally electrophilic. Regarding isolation, polyhalogenated esters often exhibit high solubility in residual organic solvents and possess low melting points, causing them to form a supercooled liquid (oil) rather than a rigid crystalline lattice.

Self-Validating Protocol: Controlled Crystallization

  • Workup Boundary: Maintain all aqueous washes strictly between pH 6 and 8. Use saturated Sodium Bicarbonate (NaHCO₃) rather than Sodium Hydroxide (NaOH) to neutralize residual acids.

  • Solvent Exchange: Completely remove all chromatography solvents (Acetonitrile/Methanol) via high-vacuum rotary evaporation until a constant weight is achieved.

  • Dissolution: Dissolve the resulting oil in a minimum volume of warm (30°C) Methyl tert-butyl ether (MTBE).

  • Anti-Solvent Addition: Slowly add n-heptane dropwise under continuous stirring until the solution becomes faintly turbid (the cloud point).

  • Seeding and Cooling: Introduce a microscopic seed crystal of pure methyl 5-chloro-2-fluoro-4-iodobenzoate. Cool the mixture slowly to room temperature over 2 hours, then transfer to a 4°C environment overnight.

  • Validation Step: Filter the resulting crystals and wash with ice-cold n-heptane. Verify purity via ¹H-NMR (CDCl₃): confirm the presence of the sharp methyl ester singlet at ~3.9 ppm and the distinct aromatic protons, ensuring no broad carboxylic acid OH peak (~11 ppm) is present.

References

  • Benchchem. "Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7)". Benchchem Product Catalog.1

  • Regalado, E. L., et al. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers". ACS Publications.2

  • Kanao, E., et al. "Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials". Chemical Science (RSC Publishing). 3

  • Regalado, E. L., et al. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers". PubMed (NIH). 4

Sources

Optimization

Technical Support Center: Catalyst Selection for Sonogashira Cross-Coupling of Electron-Deficient Aryl Iodides

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the Sonogashira reaction for highly reactive, electron-deficient aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the Sonogashira reaction for highly reactive, electron-deficient aryl iodides (e.g., substrates containing −NO2​ , −CN , −CF3​ , or carbonyl groups).

Core Principles & Causality

In the standard Sonogashira catalytic cycle, the oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step. However, electron-deficient aryl iodides possess highly polarized C−I bonds , which drastically lowers the activation energy for this step[1].

While this makes them highly reactive, it introduces a severe kinetic imbalance: oxidative addition outpaces the subsequent transmetalation step. This bottleneck results in a long-lived Ar−Pd(II)−I intermediate. If a copper(I) co-catalyst is present alongside trace oxygen, the terminal alkyne will rapidly undergo oxidative homocoupling (Glaser coupling) rather than the desired cross-coupling[2]. Therefore, the primary objective when selecting a catalyst for these substrates is facilitating rapid transmetalation while entirely suppressing the homocoupling off-cycle .

Catalyst & Ligand Selection Matrix

The following table summarizes field-proven catalytic systems specifically optimized for electron-deficient aryl iodides, comparing their quantitative yields and mechanistic advantages.

Catalyst SystemLigand / BaseConditionsAvg. Yield (%)Key Mechanistic Advantage
Pd(OAc)2​ SPhos / Cs2​CO3​ 1,4-Dioxane, 80 °C, Cu-free85–95%Bulky, electron-rich SPhos accelerates reductive elimination and stabilizes Pd(0)[3].
Pd-salen Complex (C2) Schiff base / K2​CO3​ Isopropanol, 25 °C, Aerobic>95%Highly active at room temperature; tolerates aerobic conditions without Cu[4].
Water-Soluble Pd-L2 Amphiphilic / VariousAqueous, 37 °C, Cu-free55–93%*Enables biocompatible tagging; *Note: requires optimization for highly e-deficient species[5].
rGO- Cu48​Pd52​ NPs None / K2​CO3​ H2​O /EtOH, 80 °C>90%Heterogeneous alloy prevents free Cu(I) leaching, suppressing Glaser coupling[6].

Troubleshooting Guide & FAQs

Q1: I am observing massive amounts of diyne byproduct (Glaser coupling) and very little cross-coupled product. How do I fix this? A1: This is the most common failure mode for electron-deficient aryl iodides. Because your substrate undergoes oxidative addition instantly, the catalytic cycle stalls waiting for the alkyne. The copper(I) co-catalyst (traditionally used to activate the alkyne) acts as a primary promoter for oxidative homocoupling in the presence of trace O2​ [2].

  • Solution: Switch immediately to a copper-free protocol [3]. Use an electron-rich phosphine ligand (like SPhos or XPhos) to facilitate the alkyne activation directly at the palladium center without the need for a copper transmetalation agent.

Q2: My copper-free reaction with 4-nitroiodobenzene stalled at 40% conversion in an aqueous medium. Why? A2: Highly electron-deficient aryl iodides can exhibit poor conversion in purely aqueous systems due to intermediate insolubility or specific mechanistic changeovers where the iodide-amine exchange becomes highly endergonic[1][5].

  • Solution: Introduce an amphiphilic ionic palladium complex, or switch the solvent to a secondary alcohol. For instance, a Pd-salen complex in isopropanol has been shown to drive the reaction to >95% yield at room temperature by improving the solubility of the Ar−Pd(II)−I intermediate[4].

Q3: Can I run these reactions under aerobic conditions to save time? A3: Generally, no. While removing copper eliminates the primary Glaser coupling pathway, O2​ can still oxidize the active Pd(0) into an inactive Pd(II) dead-end complex. However, if you must run aerobic reactions, you must use a specialized catalyst designed for it, such as a tetradentate Schiff base Pd-salen complex, which sterically protects the palladium center from unwanted oxidation[4].

Standard Operating Procedure: Copper-Free Sonogashira Coupling

This self-validating protocol is engineered to prevent homocoupling when working with highly reactive electron-deficient aryl iodides (e.g., 2,5-dibromo-3-(trifluoromethyl)pyridine or 4-nitroiodobenzene)[3].

Reagents & Equipment:

  • Pd(OAc)2​ (2 mol%) and SPhos ligand (4 mol%)

  • Electron-deficient aryl iodide (1.0 equiv) and Terminal Alkyne (1.1 equiv)

  • Cs2​CO3​ (2.0 equiv, finely milled)

  • Anhydrous 1,4-dioxane (degassed via freeze-pump-thaw)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), Pd(OAc)2​ (0.02 mmol), SPhos (0.04 mmol), and Cs2​CO3​ (2.0 mmol).

  • Purging: Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times to ensure strict oxygen removal.

  • Solvent & Alkyne Addition: Inject 5 mL of strictly degassed 1,4-dioxane, followed by the terminal alkyne (1.1 mmol) via a gas-tight syringe. Pro-tip: If homocoupling persists, use a syringe pump to add the alkyne over 2 hours to keep its resting concentration near zero.

  • Reaction Execution: Heat the mixture to 80 °C under vigorous stirring. Monitor via GC-MS or LC-MS. The electron-rich SPhos ligand will force the direct carbopalladation/transmetalation of the alkyne.

  • Work-up: Upon full consumption of the aryl iodide (typically 2–4 hours), cool to room temperature, filter through a Celite pad to remove the palladium and salts, and concentrate under reduced pressure.

Mechanistic Workflow: Competing Pathways

The following diagram illustrates the kinetic divergence between the desired cross-coupling and the parasitic Glaser homocoupling pathway.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Extremely Fast for e-deficient Ar-I) Pd0->OxAdd PdII Ar-Pd(II)-I Intermediate (Kinetic Bottleneck) OxAdd->PdII TransMet Transmetalation (Alkyne Coordinates) PdII->TransMet Cu-free conditions + SPhos/XPhos CuCycle Copper(I) Co-catalyst + O2 (Glaser Pathway) PdII->CuCycle Excess Cu(I) / Trace O2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Cross-Coupled Product (Desired Pathway) RedElim->Product Diyne Diyne Byproduct (Homocoupling) CuCycle->Diyne

Fig 1: Kinetic divergence of the Ar-Pd(II)-I intermediate in Sonogashira coupling.

References

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances. Available at:[Link]

  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics (ACS Publications). Available at:[Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC (NIH). Available at:[Link]

  • Reduced Graphene Oxide-Supported CuPd Alloy Nanoparticles as Efficient Catalysts for the Sonogashira Cross-Coupling Reactions. ACS Applied Materials & Interfaces (via Figshare). Available at:[Link]

Sources

Troubleshooting

troubleshooting low conversion in Heck reactions of polysubstituted arenes

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue: low conversion in Mizoroki-Heck re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue: low conversion in Mizoroki-Heck reactions involving polysubstituted aryl halides. The steric and electronic complexities of these substrates often require a departure from standard protocols. This resource is structured as a series of frequently asked questions and a systematic troubleshooting guide to help you diagnose and resolve issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with a di- or tri-substituted aryl bromide is showing very low conversion. What are the most likely initial causes?

Low conversion with sterically hindered or electronically modified arenes is a frequent challenge. The primary bottlenecks are often the first and last steps of the catalytic cycle:

  • Slow Oxidative Addition: The initial insertion of the palladium(0) catalyst into the aryl-halide bond is the rate-determining step for many substrates.[1][2] Bulky substituents ortho to the halide can physically block the palladium center from accessing the C-X bond, dramatically slowing this step. Furthermore, electron-donating groups on the aryl ring can decrease the electrophilicity of the carbon center, which also retards oxidative addition.[3][4]

  • Catalyst Decomposition: Polysubstituted substrates often require higher reaction temperatures to overcome the activation energy for oxidative addition.[4] Unfortunately, these elevated temperatures can also accelerate the decomposition of the active Pd(0) catalyst into inactive palladium black, effectively halting the reaction.[3]

Q2: I'm observing a black precipitate in my reaction flask. What is it, and how can I prevent it?

The black precipitate is almost certainly palladium black, an agglomerated, inactive form of palladium metal.[3][5] Its appearance is a definitive sign of catalyst decomposition and a primary reason for failed or stalled reactions.[3]

Causality & Prevention:

  • Cause: The ligands attached to the palladium are meant to stabilize the catalytically active monomeric Pd(0) species.[1] At high temperatures, or in the presence of oxygen, these ligands can dissociate or degrade, allowing the palladium atoms to aggregate.[5][6]

  • Prevention:

    • Rigorous Inert Atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas like argon or nitrogen. Use degassed solvents to remove dissolved oxygen, which can oxidize and deactivate the catalyst.[3][6]

    • Ligand Choice: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These bind strongly to the palladium center, providing greater thermal stability and preventing aggregation.[4]

    • Temperature Control: Avoid excessive temperatures. If you observe precipitation, consider running the reaction at a lower temperature for a longer duration.[3]

Q3: How do the electronic properties (electron-donating vs. electron-withdrawing groups) on my arene affect the reaction?

The electronic nature of the substituents on the aryl halide significantly influences reactivity.

  • Electron-Withdrawing Groups (EWGs): Arenes with EWGs (e.g., -NO₂, -CN, -CF₃) generally react faster. These groups make the carbon atom of the C-X bond more electrophilic, facilitating the crucial oxidative addition step.[4]

  • Electron-Donating Groups (EDGs): Arenes with EDGs (e.g., -OCH₃, -N(CH₃)₂, -CH₃) are notoriously more challenging.[3][4] They increase the electron density on the aryl ring, making oxidative addition less favorable.[3] For these substrates, using a more electron-rich ligand can help to increase the electron density on the palladium center, which in turn promotes its insertion into the C-X bond.

Q4: Can the choice of base dramatically impact the yield?

Absolutely. The base plays a critical role in the final step of the catalytic cycle: regenerating the active Pd(0) catalyst by neutralizing the H-X acid that is formed.[1][7] An unsuitable base can lead to low turnover and incomplete conversion.

  • Organic Bases (e.g., Triethylamine, Et₃N): These are common but can sometimes lead to side reactions or catalyst deactivation at high temperatures.[8]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, KOAc): These are often more robust at higher temperatures.[9][10] Cesium carbonate (Cs₂CO₃) is more soluble in many organic solvents than potassium carbonate and can be particularly effective for challenging substrates. The choice of base can significantly affect the reaction outcome.[10]

Systematic Troubleshooting Guide for Low Conversion

When faced with a low-yielding Heck reaction, a systematic approach is key. The following guide breaks down the problem by reaction component, explaining the causality behind each recommendation.

Visualizing the Problem: A Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting a failing Heck reaction.

G start Low Conversion Observed precipitate Black Precipitate (Pd Black) Present? start->precipitate sterics Arene/Alkene Highly Substituted? precipitate->sterics No check_inert 1. Improve Inert Atmosphere (Degas Solvents, Ar/N₂ Purge) precipitate->check_inert Yes electronics Arene Electron-Rich? sterics->electronics No change_ligand_sterics 1. Use Bulky Ligand to Promote Reductive Elimination (e.g., P(t-Bu)₃, Adamantyl-phosphines) sterics->change_ligand_sterics Yes change_ligand_electronics 1. Use Electron-Rich Ligand to Promote Oxidative Addition (e.g., Buchwald Ligands) electronics->change_ligand_electronics Yes precipitate_yes Yes precipitate_no No change_ligand_stabilize 2. Switch to Bulky, Stabilizing Ligand (e.g., Biarylphosphine, NHC) check_inert->change_ligand_stabilize lower_temp 3. Lower Reaction Temperature change_ligand_stabilize->lower_temp sterics_yes Yes increase_temp 2. Increase Temperature Incrementally (Balance against decomposition) change_ligand_sterics->increase_temp change_catalyst 3. Consider More Active Pre-catalyst increase_temp->change_catalyst electronics_yes Yes change_halide 2. Switch from Ar-Cl/Br to Ar-I/OTf (if possible) change_ligand_electronics->change_halide

Caption: A logical workflow for troubleshooting low conversion.

The Catalyst System: Activity and Stability

The heart of the reaction is the palladium catalyst. Its failure is the most common reason for a failed reaction.

  • Issue: Inefficient generation of the active Pd(0) species.

    • Explanation: Many protocols use Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂.[11] These must be reduced in situ to the active Pd(0) state to enter the catalytic cycle.[7][12] This reduction, often performed by a phosphine ligand, amine base, or even the alkene, can be inefficient.[12]

    • Solution: Consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[1] Alternatively, ensure your conditions are suitable for the reduction of the Pd(II) precatalyst.

  • Issue: Catalyst deactivation.

    • Explanation: As discussed, the formation of palladium black is a reaction killer.[3] This is especially prevalent with hindered substrates that require high heat, which accelerates catalyst decomposition.[4]

    • Solution: The key is stabilization. Switch to ligands that offer greater steric bulk and electron-donating character to shield the palladium atom and keep it soluble and active.

Ligand Selection: The Key to Unlocking Reactivity

For polysubstituted arenes, the ligand is arguably the most critical variable to optimize. It modulates both the steric and electronic properties of the catalyst.[1]

  • Issue: The ligand is not bulky or electron-rich enough.

    • Explanation: Standard ligands like triphenylphosphine (PPh₃) often fail with challenging substrates because they are not sterically bulky enough to promote the final reductive elimination step and do not provide sufficient thermal stability.[13] For hindered substrates, bulky, electron-rich ligands are essential.[4] They accelerate oxidative addition and reductive elimination while stabilizing the catalyst against decomposition.[4]

    • Solution: Screen a panel of more advanced ligands.

Ligand Class Examples Key Features & Application
Bulky Monodentate Phosphines P(t-Bu)₃, P(o-tol)₃, Di-1-adamantyl-n-butylphosphineHighly electron-donating and sterically demanding. Excellent for promoting oxidative addition of less reactive aryl chlorides and bromides.[2][14]
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosState-of-the-art ligands for cross-coupling. Their bulk and electronic properties are finely tuned to stabilize the catalyst and promote high turnover numbers with a wide range of substrates.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable bonds with palladium, offering excellent thermal stability.[4] They are particularly effective in preventing catalyst decomposition at high temperatures.[4]
Reaction Conditions: Base, Solvent, and Temperature

These three parameters are deeply interconnected.

  • Issue: Suboptimal Base/Solvent/Temperature Combination.

    • Explanation: The base must be strong enough to facilitate catalyst regeneration but not so strong as to cause side reactions.[7] The solvent must fully solubilize the reactants and be stable at the required temperature. High-boiling polar aprotic solvents like DMF, DMAc, or NMP are common choices.[10][15] Temperature is a balancing act; it must be high enough to drive the reaction but low enough to prevent catalyst death.[3][15]

    • Solution:

      • Base: If using Et₃N with low conversion, switch to an inorganic base like K₂CO₃ or Cs₂CO₃, especially if you need to increase the temperature.[9]

      • Solvent: Ensure your solvent is anhydrous and degassed. If solubility is an issue, consider DMF or DMAc.[16]

      • Temperature: If no reaction is observed, increase the temperature in 10-15 °C increments. If palladium black is observed, decrease the temperature and increase the reaction time or, more effectively, change to a more stabilizing ligand.[15]

Visualizing the Mechanism: The Heck Catalytic Cycle

Understanding the catalytic cycle helps diagnose where the reaction might be failing. For polysubstituted arenes, the "Oxidative Addition" step is often the primary hurdle.

Heck_Cycle pd0 Pd(0)L₂ (Active Catalyst) complex1 Oxidative Addition pd0->complex1 + Ar-X pdi_aryl Ar-Pd(II)L₂-X complex1->pdi_aryl center complex2 Alkene Coordination pdi_aryl->complex2 + Alkene pdi_alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ complex2->pdi_alkene complex3 Migratory Insertion pdi_alkene->complex3 pdi_alkyl R-Pd(II)L₂-X complex3->pdi_alkyl complex4 β-Hydride Elimination pdi_alkyl->complex4 pdi_hydride H-Pd(II)L₂-X complex4->pdi_hydride + Product complex5 Reductive Elimination pdi_hydride->complex5 + Base complex5->pd0 - Base-H⁺X⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[1][11]

General Protocol for a Challenging Heck Coupling

This protocol provides a robust starting point for optimization. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Materials:

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol %)

  • Ligand: XPhos or SPhos (2.2-4.4 mol %, 1.1 eq per Pd)

  • Aryl Halide: (1.0 equiv)

  • Alkene: (1.5 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous, degassed Dioxane or Toluene (0.1 - 0.2 M)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the aryl halide and the alkene (if solid) to the flask.

  • Via syringe, add the anhydrous, degassed solvent, followed by the alkene (if liquid).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (start at 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (or when the reaction has stalled), cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This guide provides a framework for understanding and overcoming the common challenges associated with Heck reactions of polysubstituted arenes. By systematically evaluating each component of the reaction, you can effectively diagnose the root cause of low conversion and rationally design an optimized protocol for your specific substrate.

References

  • Heck reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. (2020, June 28). Vedantu. Retrieved March 11, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

  • de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 1-33). John Wiley & Sons, Ltd. [Link]

  • Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., & Singh, A. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 23199–23229. [Link]

  • Ghorai, P., & Kumar, A. (2012). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Advances, 2(25), 9477-9486. [Link]

  • Reddy, R. S., Kumar, M. S., & Reddy, C. S. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1576–1585. [Link]

  • Dube, P., & Ncube, B. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(9), 2315. [Link]

  • Gustafsson, M., Englund, M., & Bäckvall, J.-E. (2018). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 8(11), 10662–10668. [Link]

  • Zultanski, S. L., & Fu, G. C. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(10), 993–998. [Link]

  • Beller, M., & Zapf, A. (1998). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Angewandte Chemie International Edition, 37(23), 3388-3391. [Link]

  • Lin, Y., & Hauk, A. (2008). Theoretical Study of Alternative Pathways for the Heck Reaction through Dipalladium and “Ligand-Free” Palladium Intermediates. Organometallics, 27(23), 6213–6222. [Link]

  • Optimization of Base, Solvent and Catalyst for Heck Rection of... | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Isbrandt, E. S., Chapple, D. E., Tu, N. T. T., Dimakos, V., Beardall, A. M. M., Boyle, P. D., Rowley, C. N., Blacquiere, J. M., & Newman, S. G. (2024). Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. Journal of the American Chemical Society, 146(8), 5650–5660. [Link]

  • Parmar, D., & Sugumaran, M. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • Cabri, W., & Candiani, I. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 27(6), 429-436. [Link]

  • Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., & Singh, A. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 23199–23229. [Link]

  • Reddy, R. S., Kumar, M. S., & Reddy, C. S. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1576–1585. [Link]

Sources

Optimization

managing reaction byproducts in palladium-catalyzed amination

Welcome to the Technical Support Center for Palladium-Catalyzed Amination. The Buchwald-Hartwig cross-coupling is a cornerstone of modern C–N bond formation, but the complex interplay between the palladium catalyst, liga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Amination. The Buchwald-Hartwig cross-coupling is a cornerstone of modern C–N bond formation, but the complex interplay between the palladium catalyst, ligand, base, and substrate often leads to off-target pathways.

As an application scientist, troubleshooting these reactions requires moving beyond trial-and-error. You must understand the mechanistic causality behind each byproduct to rationally tune your catalytic cycle. This guide provides diagnostic workflows, mechanistic explanations, and self-validating protocols to help you optimize your amination workflows.

Diagnostic Workflow: Identifying the Root Cause

Before adjusting your reaction parameters, use the flowchart below to trace your major byproduct back to its mechanistic origin.

ByproductDiagnostics Start Identify Major Byproduct ArH Hydrodehalogenation (Ar-H) Start->ArH Biaryl Homocoupling (Ar-Ar) Start->Biaryl Diarylamine Over-arylation (Diarylamine) Start->Diarylamine PdBlack Catalyst Deactivation (Pd Black) Start->PdBlack CheckAmine Does amine have β-hydrogens? ArH->CheckAmine O2Check Check inert atmosphere (Degas solvents) Biaryl->O2Check PrimaryAmine Use primary-amine specific ligands (BrettPhos) Diarylamine->PrimaryAmine Precatalyst Use Pd G3/G4 precatalysts or increase L:Pd ratio PdBlack->Precatalyst LigandTuning Use bulky biaryl phosphine (e.g., BrettPhos, RuPhos) CheckAmine->LigandTuning Yes SolventBase Change solvent/base (Avoid DMF/Alkoxides) CheckAmine->SolventBase No

Diagnostic workflow for identifying and resolving common Buchwald-Hartwig amination byproducts.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of hydrodehalogenation (reduced arene, Ar-H) instead of my desired aminated product. How do I prevent this? Causality: Hydrodehalogenation primarily occurs via β-hydride elimination from the palladium-amido intermediate. When an alkylamine with β-hydrogens coordinates to the Pd(II) center, the complex can undergo β-hydride elimination faster than reductive elimination. This yields an imine/enamine and a Pd(II)-hydride species, which subsequently reductively eliminates to form the reduced arene[1]. Alternatively, if your amine lacks β-hydrogens, certain solvents (like DMF) or alkoxide bases can act as unintended hydride sources[2]. Solution:

  • Accelerate Reductive Elimination: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos)[3]. The extreme steric bulk forces the palladium-bound aryl and amido groups closer together, significantly lowering the activation energy for C–N bond-forming reductive elimination so that it outcompetes β-hydride elimination[1].

  • Eliminate Hydride Sources: If reduction persists, avoid DMF and switch from strong alkoxide bases (e.g., NaOtBu) to weaker, non-reducing bases like Cs₂CO₃ or K₃PO₄.

Q2: My primary amine is undergoing over-arylation, resulting in a diarylamine byproduct. How do I stop at mono-arylation? Causality: The product of a primary amine coupling is a secondary amine, which is often more nucleophilic than the starting material. If the catalyst's coordination sphere is too open, this secondary amine will competitively undergo a second oxidative addition/transmetalation cycle, leading to over-arylation. Solution: Utilize highly hindered ligands specifically designed for primary amines, such as BrettPhos or JosiPhos SL-J009-1[4]. These ligands create a narrow catalytic pocket. While the primary amine can coordinate and couple, the resulting secondary amine is too sterically demanding to re-coordinate to the palladium center, effectively shutting down the diarylamine pathway.

Q3: I am detecting phenol or diaryl ether byproducts in my amination. Where is the oxygen coming from? Causality: When trace water is present in the reaction mixture, hydroxide ions can competitively transmetalate onto the palladium center. If your amine is weakly nucleophilic or sterically hindered, the resulting Pd-OH complex will undergo reductive elimination to form a phenol. This phenol can then act as a nucleophile in a subsequent cross-coupling cycle with another equivalent of aryl halide, forming a diaryl ether[4]. Solution: Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and store hygroscopic bases (especially Cs₂CO₃ and K₃PO₄) in a glovebox.

Q4: The reaction mixture turns black rapidly, and conversion stalls at 20%. What is happening? Causality: The black precipitate is "Palladium Black"—inactive, agglomerated Pd(0) nanoparticles. This deactivation occurs when the active L₁Pd(0) species loses its stabilizing ligand. This is common when using traditional Pd(II) salts (like Pd(OAc)₂) that require in situ reduction, or when trace oxygen oxidizes the phosphine ligand, leaving the Pd(0) unprotected[4]. Solution: Use pre-formed Pd G3 or G4 precatalysts. These ensure a strict 1:1 Ligand-to-Palladium ratio and rapidly generate the active L₁Pd(0) species under mild conditions without requiring amine-mediated reduction[4]. If using traditional Pd sources, add a slight excess of ligand (1.1 to 1.2 equivalents relative to Pd) to shift the equilibrium away from unligated Pd(0).

Quantitative Data: Ligand Selection Guide

Selecting the correct ligand is the most critical variable in minimizing byproducts. Use the table below to match your substrate class with the optimal ligand system.

Amine TypeRecommended Ligand / PrecatalystPrimary Byproduct MitigatedMechanistic Rationale
Primary Amines BrettPhos (or Pd G3 BrettPhos)Diarylamine (Over-arylation)Strict steric pocket prevents the bulkier secondary amine product from re-coordinating to the Pd center.
Secondary Amines RuPhos (or Pd G3 RuPhos)Hydrodehalogenation (Ar-H)High steric bulk accelerates C–N reductive elimination, allowing it to outcompete β-hydride elimination.
Amides tBuBrettPhosUnreacted SM (Deactivation)Increased electron density on the phosphine facilitates the difficult oxidative addition/transmetalation of weak nucleophiles.
Challenging/Bulky PEPPSI-IPr (NHC Precatalyst)Palladium BlackStrong σ-donation from the N-heterocyclic carbene (NHC) creates an exceptionally stable Pd(0) complex resistant to agglomeration[5].

Self-Validating Experimental Protocol: Standard Amination Screening

To ensure trustworthiness in your results, you must run a self-validating reaction . This protocol incorporates an internal standard from the very beginning, allowing you to track mass balance via GC-FID or quantitative NMR. If the sum of your product, unreacted starting material, and identified byproducts does not equal 100% of your starting mass, you have an unidentified degradation pathway (e.g., volatilization or polymerization).

Materials Required:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Base: LiHMDS (for base-sensitive substrates) or NaOtBu (2.4 equiv)[4]

  • Catalyst: BrettPhos Pd G3 (1.0 - 5.0 mol %)[4]

  • Internal Standard: Dodecane (for GC) or 1,3,5-Trimethoxybenzene (for qNMR) (0.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M)

Step-by-Step Methodology:

  • Atmosphere Preparation: Transfer an oven-dried reaction vial equipped with a PTFE-coated magnetic stir bar into a nitrogen-filled glovebox.

  • Solid Addition: Add the aryl halide (if solid), base, and BrettPhos Pd G3 precatalyst to the vial. Causality Note: Pd G3 precatalysts are air-stable, but activated L₁Pd(0) is highly air-sensitive. Setting up in a glovebox prevents premature oxidation of the active species[4].

  • Liquid Addition & Internal Standard: Add the anhydrous solvent, followed by the amine (if liquid), the aryl halide (if liquid), and exactly 0.5 equivalents of the internal standard.

  • Sealing and Heating: Seal the vial with a Teflon-lined screw cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 65–80 °C[4]. Stir vigorously (800+ rpm) to ensure the heterogeneous base is adequately suspended.

  • Aliquot Sampling (Self-Validation): At 1 hour, 4 hours, and 12 hours, briefly cool the reaction, open under a positive pressure of N₂, and withdraw a 20 µL aliquot. Quench the aliquot in 1 mL of ethyl acetate and filter through a short plug of silica to remove palladium and salts.

  • Quantitative Analysis: Analyze the filtered aliquot via GC-FID or HPLC. Calculate the yield of the desired product, the remaining starting material, and the percentage of hydrodehalogenation/homocoupling relative to the internal standard.

References

  • [1] Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society. URL:[Link]

  • [3] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Center for Biotechnology Information (PMC). URL:[Link]

  • [2] Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. ResearchGate. URL: [Link]

  • [5] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Methyl 5-Chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of utilizing multi-halogenated building blocks. Methyl 5-chloro-2-fluoro-4-iodobenzoate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of utilizing multi-halogenated building blocks. Methyl 5-chloro-2-fluoro-4-iodobenzoate is a highly versatile intermediate, but its four distinct reactive handles (ester, fluoro, chloro, and iodo groups) require precise thermodynamic and kinetic control to prevent side reactions[1].

This guide provides field-proven troubleshooting strategies, causal explanations for observed reactivity, and self-validating protocols to ensure your syntheses succeed.

Part 1: General Stability & Handling

Q: How should I store methyl 5-chloro-2-fluoro-4-iodobenzoate to prevent degradation? A: This compound should be stored sealed in a dry environment at 2–8 °C[1]. The carbon-iodine (C-I) bond is susceptible to photolytic cleavage over time, leading to the formation of iodine radicals and subsequent degradation. Furthermore, the methyl ester is prone to slow hydrolysis if exposed to ambient atmospheric moisture in the presence of trace acidic or basic impurities. Always purge the storage container with argon or nitrogen before sealing.

Part 2: Troubleshooting Chemoselective Cross-Coupling

Q: I am observing a mixture of products or coupling at the wrong halogen position during a Suzuki-Miyaura reaction. How do I achieve strict chemoselectivity at the C-4 position?

A: The causality behind your mixture lies in the competitive oxidative addition rates of the palladium catalyst to the different carbon-halogen bonds. In standard cross-coupling, reactivity is inversely proportional to the Bond Dissociation Energy (BDE)[2].

As shown in the data below, the C-I bond is significantly weaker than the C-Cl and C-F bonds[2]. To achieve strict chemoselectivity, you must use a mild catalyst system (like Pd(PPh3​)4​ ) and moderate temperatures (80 °C). Employing highly active, electron-rich phosphine ligands (like XPhos or BrettPhos) at elevated temperatures will supply enough energy to overcome the ~96 kcal/mol barrier of the C-Cl bond, leading to unwanted double-coupling or oligomerization[3]. The C-F bond is thermodynamically inert to standard Pd-catalysis due to its massive ~125 kcal/mol BDE[2],[4].

Quantitative Data: Halogen Reactivity Profile
Halogen PositionBond TypeApprox. BDE (kcal/mol)Reactivity in Pd Cross-CouplingReactivity in SNAr
C-4 (Para) C-I~65Extremely High (Primary Site)Low
C-5 (Meta) C-Cl~96Low-Moderate (Requires forcing conditions)Low
C-2 (Ortho) C-F~125Inert (Under standard Pd-catalysis)Extremely High (Activated by ester)
Protocol: Chemoselective Suzuki-Miyaura Coupling (Targeting C-I)

This protocol relies on a self-validating temperature ceiling to prevent C-Cl activation.

  • Reagent Preparation: In an oven-dried Schlenk flask, charge methyl 5-chloro-2-fluoro-4-iodobenzoate (1.0 equiv), your chosen arylboronic acid (1.1 equiv), Pd(PPh3​)4​ (0.05 equiv), and anhydrous K2​CO3​ (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with argon (3 cycles) to prevent oxidative degradation of the catalyst.

  • Solvent Addition: Add a degassed mixture of Toluene/ H2​O (4:1 v/v) via syringe. The biphasic system aids in dissolving the inorganic base while keeping the organic substrates in the toluene layer.

  • Reaction Execution: Heat the mixture strictly at 80 °C. Expert Insight: Do not exceed 85 °C, as thermal energy will begin to activate the C-Cl bond.

  • Reaction Monitoring: Monitor via LCMS. The C-I bond will selectively react within 4–6 hours. The mass spectrum should show the molecular weight of the mono-coupled product with the isotopic signature of the intact chlorine atom (3:1 M/M+2 ratio).

  • Workup: Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Workflow Step1 1. Reagent Preparation Ar-B(OH)2, Pd(PPh3)4 (5 mol%), K2CO3 Step2 2. Solvent Addition Add degassed Toluene/H2O (4:1) Step1->Step2 Step3 3. Reaction Execution Heat strictly at 80°C for 4-6 hours Step2->Step3 Step4 4. Reaction Monitoring LCMS to verify C-I consumption Step3->Step4 Step5 5. Workup & Isolation Extract with EtOAc, column chromatography Step4->Step5

Fig 1. Step-by-step workflow for the chemoselective Suzuki coupling at the C-I bond.

Part 3: Nucleophilic Aromatic Substitution (SNAr) & Hydrolysis

Q: When I attempt to hydrolyze the methyl ester to the corresponding carboxylic acid using standard NaOH/MeOH, I observe displacement of the fluorine atom. Why is this happening, and how can I prevent it?

A: This is a classic kinetic vs. thermodynamic competition. While you are intending to attack the carbonyl carbon (saponification), the strongly electron-withdrawing methyl ester group at C-1 heavily activates the ortho-fluorine (C-2) toward Nucleophilic Aromatic Substitution (SNAr)[1].

Unlike in cross-coupling where the C-F bond is inert, in SNAr, fluoride is an exceptional leaving group due to its high electronegativity, which stabilizes the transition state (Meisenheimer complex)[1],[4]. Hydroxide ( OH− ) is a strong nucleophile and will rapidly displace the fluorine, yielding 5-chloro-2-hydroxy-4-iodobenzoic acid. To prevent this, you must lower the temperature to kinetically favor ester hydrolysis over SNAr, or use a non-nucleophilic hydroxide source.

Protocol: Mild Ester Hydrolysis (Avoiding SNAr)
  • Preparation: Dissolve methyl 5-chloro-2-fluoro-4-iodobenzoate (1.0 equiv) in a 3:1 mixture of THF/ H2​O .

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add LiOH⋅H2​O (1.1 equiv). Expert Insight: Lithium coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydroxide attack to the ester rather than the aromatic ring. Keeping the temperature at 0 °C suppresses the activation energy required for SNAr.

  • Monitoring: Stir at 0 °C for 2–3 hours. Monitor by TLC until the starting ester is consumed.

  • Workup: Carefully acidify the mixture to pH ~2 using 1M HCl while maintaining the temperature at 0 °C. Extract with EtOAc (3x).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo to yield the intact 5-chloro-2-fluoro-4-iodobenzoic acid.

Part 4: Metal-Halogen Exchange Logic

Q: Can I selectively lithiate this compound for subsequent electrophilic trapping?

A: Yes. Lithium-halogen exchange is kinetically controlled and driven by the stability of the resulting organolithium species. The exchange rate for iodine is orders of magnitude faster than for chlorine. By treating the substrate with n -BuLi or i -PrMgCl (Turbo Grignard) at -78 °C, you will selectively undergo metal-halogen exchange at the C-4 (iodo) position. The C-Cl and C-F bonds will remain completely untouched at this cryogenic temperature.

LogicPath Start Methyl 5-chloro-2-fluoro-4-iodobenzoate PdCat Pd Catalyst (Cross-Coupling) Start->PdCat BDE: C-I < C-Cl < C-F Nuc Nucleophile / Base (SNAr / Hydrolysis) Start->Nuc Ester activates ortho-F Lithium Organolithium (Metal-Halogen Exchange) Start->Lithium Fast kinetics at -78°C Prod1 C4-Functionalized Product (C-I reacts exclusively) PdCat->Prod1 Prod2 C2-Substituted Product (C-F displacement) Nuc->Prod2 Prod3 C4-Lithiated Intermediate (Selective I-Li exchange) Lithium->Prod3

Fig 2. Divergent reactivity logic based on reaction conditions and halogen properties.

References
  • Journal of the American Chemical Society. "Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes". Available at: [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for Cross-Coupling of Methyl 5-chloro-2-fluoro-4-iodobenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding temperature...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding temperature optimization for cross-coupling reactions involving the polyhalogenated substrate, methyl 5-chloro-2-fluoro-4-iodobenzoate. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

The structure of this substrate presents a unique challenge: achieving selective functionalization at the highly reactive C-I bond without disturbing the less reactive C-Cl bond. Temperature is arguably the most critical parameter to control this selectivity and achieve high yields.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter for this specific substrate?

Temperature is the primary lever to control reaction rate and selectivity. For methyl 5-chloro-2-fluoro-4-iodobenzoate, you are dealing with two different carbon-halogen bonds with distinct reactivities. The general order for oxidative addition in palladium-catalyzed cross-coupling is C–I > C–Br > C–Cl.[1][2][3]

  • Too Low: Insufficient thermal energy may lead to a sluggish or incomplete reaction, as the activation energy for the catalytic cycle's rate-limiting step (often oxidative addition) is not met.[4]

  • Too High: Excessive heat can cause several problems. It can provide enough energy to activate the stronger C-Cl bond, leading to a loss of selectivity and a mixture of products.[5] More commonly, it can accelerate catalyst decomposition into inactive palladium black, increase the rate of side reactions like dehalogenation and homocoupling, and potentially degrade sensitive reagents or products.[4][6][7]

The goal is to find the "sweet spot" that is high enough to drive the selective C-I coupling to completion in a reasonable time but low enough to prevent catalyst death and unwanted side reactions.

Q2: I'm observing a black precipitate in my reaction. Is the temperature too high?

Yes, the formation of a black precipitate (palladium black) is a classic indicator that the temperature is too high for your catalytic system.[4][7]

Causality: The active catalyst in most cross-coupling cycles is a soluble Pd(0) complex. At elevated temperatures, these complexes can become unstable. The supporting ligands may dissociate, or the palladium centers can aggregate and precipitate out of solution as metallic palladium(0), which is catalytically inactive.[6][7] This decomposition is often irreversible and effectively kills the reaction. Many Suzuki couplings require heating, but excessive heat is detrimental.[6]

Troubleshooting Steps:

  • Confirm the Precipitate: Ensure the black solid is not just charcoal from degraded organic material. If it appears early in the reaction and conversion stalls, it is likely palladium black.

  • Reduce Temperature: Immediately lower the reaction temperature by 10-20 °C for your next attempt.

  • Change Ligand: Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can form more thermally stable palladium complexes, allowing for higher reaction temperatures if needed.[8][9]

  • Use a Precatalyst: Modern precatalysts are often more stable and form the active Pd(0) species more reliably, which can sometimes prevent premature decomposition.[6][8]

Q3: My main byproduct is the dehalogenated starting material (methyl 5-chloro-2-fluorobenzoate). How does temperature influence this?

Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction, and its rate is often sensitive to temperature.[1]

Causality: This side reaction is typically caused by a palladium-hydride (Pd-H) intermediate. These species can arise from various sources, including trace water, the solvent, or the base. At higher temperatures, the rate at which these Pd-H species form and react with your aryl iodide can increase, competing with the desired cross-coupling pathway.[1]

Troubleshooting Steps:

  • Lower the Temperature: This is the most direct way to disfavor the dehalogenation pathway. Run the reaction at the lowest temperature that still provides a reasonable conversion rate.[1]

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents to minimize a potential source of hydride.

  • Optimize Base and Ligand: The choice of base and ligand can influence the formation of Pd-H species. Screening these components can help identify a system less prone to dehalogenation.[1]

Q4: How can I use temperature to ensure the reaction occurs only at the C-I bond and not the C-Cl bond?

This is a question of chemoselectivity. The significant difference in bond strength and reactivity between the C-I and C-Cl bonds is your primary tool, and temperature is how you exploit it.[10]

Causality: The oxidative addition of palladium into the C-I bond has a much lower activation energy than addition into the C-Cl bond. By keeping the reaction temperature relatively low, you provide enough energy to overcome the barrier for C-I activation but not enough to initiate C-Cl activation. For example, some Sonogashira couplings can be performed at room temperature to selectively react with an aryl iodide in the presence of an aryl bromide.[2]

Recommended Temperature Strategy:

  • Start Low: Begin your optimization at a mild temperature, for example, 50-60 °C. For aryl iodides, especially with activating groups, reactions can often proceed without aggressive heating.

  • Gradual Increase: If the reaction is too slow, increase the temperature in small increments (e.g., 10 °C) and monitor the reaction closely by TLC or LC-MS.[4]

  • Identify the Onset of Side Reactions: Note the temperature at which you first observe either the doubly-coupled product or significant byproduct formation. The optimal temperature will be just below this point.

Troubleshooting Workflow & Data

The following workflow provides a systematic approach to resolving common temperature-related issues.

G Start Start: Low or No Conversion TempCheck Is Temperature > 80°C? Start->TempCheck IncreaseTemp Action: Increase Temp by 10-20°C increments. Monitor progress. TempCheck->IncreaseTemp No RecheckReagents Action: Check reagent purity, degassing, and catalyst activity. Consider different solvent/base. TempCheck->RecheckReagents Yes BlackPrecipitate Problem: Black Precipitate Forms (Pd Black) IncreaseTemp->BlackPrecipitate SideProducts Problem: Side Products Observed (Dehalogenation/Homocoupling) IncreaseTemp->SideProducts OptimalTemp Result: Optimal Temperature Found. Reaction Proceeds Cleanly. IncreaseTemp->OptimalTemp Clean Conversion LowerTemp Action: Lower Temp by 10-20°C. Consider a more stable ligand/precatalyst. BlackPrecipitate->LowerTemp SideProducts->LowerTemp LowerTemp->OptimalTemp RecheckReagents->Start

Caption: A decision-tree workflow for troubleshooting temperature-related issues in cross-coupling reactions.

Table 1: Recommended Starting Temperatures for Cross-Coupling

This table provides general starting points for temperature optimization based on the type of cross-coupling reaction. The optimal temperature is highly dependent on the specific catalyst, ligand, base, and solvent used.[4]

Cross-Coupling TypeCoupling Partner ExampleRecommended Starting Temp. (°C)Key Considerations
Suzuki-Miyaura Arylboronic acid60 - 80 °CMany modern catalyst systems can operate at lower temperatures. Excessive heat can promote protodeboronation and homocoupling.[4][6]
Sonogashira Terminal alkyne25 - 50 °CAryl iodides are very reactive in Sonogashira couplings, which can often be run at or slightly above room temperature, minimizing side reactions.[2][11]
Heck Alkene (e.g., n-butyl acrylate)80 - 100 °CHeck reactions often require higher temperatures to proceed efficiently.[12][13][14] Catalyst stability is a primary concern.
Buchwald-Hartwig Amine or Amide70 - 100 °CThe choice of a bulky, electron-rich phosphine ligand is critical and will heavily influence the required temperature.[9]
Experimental Protocol: Systematic Temperature Screening

This protocol describes a parallel approach to efficiently identify the optimal reaction temperature.

Objective: To determine the temperature that maximizes the yield of the desired mono-coupled product while minimizing byproduct formation.

Methodology:

  • Reaction Setup: In an array of reaction vials (e.g., in a parallel synthesizer or on separate hotplates), add methyl 5-chloro-2-fluoro-4-iodobenzoate (1.0 eq), the coupling partner (e.g., arylboronic acid, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[6]

  • Inert Atmosphere: Seal each vial and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.[6][15]

  • Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst and ligand solution, under a positive flow of inert gas.

  • Temperature Gradient: Set each reaction to a different temperature. A good starting range would be: Room Temp (25 °C), 40 °C, 50 °C, 60 °C, 70 °C, 80 °C, 90 °C, and 100 °C.

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS.

  • Analysis: Quantify the percentage of starting material consumed, desired product formed, and key byproducts (dehalogenated material, doubly-coupled product, homocoupled product).

  • Optimization: Identify the temperature that gives the best ratio of product to byproducts. If conversion is incomplete at all temperatures, the reaction time may need to be extended, or other variables (catalyst, ligand, base, solvent) may need to be re-evaluated.

Special Consideration: Exothermic Reactions and Scale-Up

While lab-scale reactions (mmol) often have excellent heat transfer due to a high surface-area-to-volume ratio, this is not true at pilot or manufacturing scales.[16] Cross-coupling reactions can be exothermic, and upon scale-up, the heat generated can accumulate, leading to a dangerous thermal runaway.[17][18]

Key Actions for Scale-Up:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using RC1) to measure the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing an adequate cooling system.[16][17]

  • Controlled Addition: On a larger scale, it is often safer to add one of the reagents (e.g., the organometallic partner) slowly to the heated mixture of the other components. This allows the cooling system to manage the heat as it is generated, preventing a dangerous temperature spike.[16]

  • Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior heat management due to their extremely high surface-area-to-volume ratio, mitigating the risks associated with batch scale-up.[19]

References

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Benchchem. Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.

  • ResearchGate. Temperature effect on coupling reaction. | Download Scientific Diagram.

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

  • Journal of the American Chemical Society. Pd-Catalyzed Kumada−Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-type Grignard Reagents.

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.

  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.

  • Johnson Matthey. Cross-Coupling Reactions Guide.

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.

  • PMC. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.

  • ChemRxiv. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.

  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.

  • Wikipedia. Sonogashira coupling.

  • Benchchem. choice of ligand and base to minimize byproducts in coupling reactions.

  • PMC. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature.

  • Amar Equipment. Working with Exothermic Reactions during Lab and Scale up.

  • ACS Publications. Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes | Organometallics.

  • Chemistry World. When it comes to scaling up organic synthesis, it pays to think small.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews.

  • PMC. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

  • ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles.

  • ResearchGate. Sonogashira coupling reaction of different aryl iodides with terminal alkynes a.

  • Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow.

  • ACS Publications. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.

  • Rsc.org. Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature.

  • SciELO. effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle.

  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.

  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes.

  • Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Benchchem. managing reaction temperature for optimal yield with Ethyl 4-iodobenzoate.

  • PMC. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a.

  • ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.

  • MDPI. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.

  • Chemical Review and Letters. Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclom.

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

  • Wikipedia. Cross-coupling reaction.

  • Organic Chemistry Portal. Heck Reaction.

  • Diva-Portal.org. Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry.

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

Sources

Troubleshooting

Technical Support Center: Advanced Palladium Catalyst Removal

Welcome to the Technical Support Center for Palladium Catalyst Removal. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are foundational in modern pharmaceutical synthesis[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium Catalyst Removal. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are foundational in modern pharmaceutical synthesis[1]. However, purging residual palladium to meet strict regulatory limits (typically <10 ppm for Active Pharmaceutical Ingredients) is a complex challenge governed by catalyst speciation, product coordination, and thermodynamic equilibria[2].

This guide provides drug development professionals with field-proven, self-validating protocols and troubleshooting matrices to resolve complex metal scavenging issues.

Diagnostic Workflow for Palladium Scavenging

Selecting the correct scavenging strategy depends heavily on the solubility of your Active Pharmaceutical Ingredient (API) and its potential to coordinate with transition metals. Use the diagnostic logic below to determine your optimal purification pathway.

PalladiumScavenging A Crude Reaction Mixture (Post-Coupling) B Assess API Solubility & Structure A->B C Strong Pd Coordination? (e.g., Pyridine, Amine) B->C D Standard Workup (Aqueous Wash) C->D No E Solid-Supported Scavengers (e.g., MP-TMT, Si-Thiol) C->E Yes (High Affinity) D->E Soluble Pd(II) F Synergistic Treatment (L-Cystine + Carbon) D->F High Pd(0) / Colloids G Filtration (Celite pad) & ICP-MS Analysis E->G F->G G->E Pd > 50 ppm H API Crystallization (Target: <10 ppm Pd) G->H Pd < 50 ppm

Caption: Decision matrix for selecting optimal palladium scavenging strategies based on API properties.

Quantitative Scavenger Selection Data

Different scavengers operate via distinct chemical mechanisms. The table below synthesizes quantitative data to help you balance scavenging efficiency against the risk of product loss.

Scavenger StrategyMechanism of ActionOptimal ConditionsTarget Pd SpeciesProduct Loss RiskEfficiency / Capacity
MP-TMT / Si-TMT Tridentate chelationRT to 50°C, 2–16hPd(II), Pd(0)LowReduces 600–800 ppm to <10 ppm[3],[4].
Si-Thiol Monodentate covalent bindingRT, 4–16hSoluble Pd(II)Low to MediumHigh capacity, but struggles with S-compounds[4].
Activated Carbon Physisorption / Porous trappingRT, 1–12hColloidal Pd(0), Pd(II)HighCan indiscriminately adsorb ~0.6g API per 1g carbon[1].
L-Cystine + Carbon Synergistic chelation & adsorption40°C, 2–12hPd(II), Pd(0)MediumHighly scalable, GMP validated for complex APIs[5].
Fixed-Bed Adsorption Continuous dynamic equilibriumFlow rate dependentSoluble Pd complexesVery LowAchieves target limits using <25% of batch adsorbent[6].

Self-Validating Standard Operating Protocols (SOPs)

SOP 1: Batch Scavenging with Solid-Supported Reagents (e.g., MP-TMT)

Causality: Trimercaptotriazine (TMT) is highly effective because it offers multiple binding sites (tridentate) with an overwhelming thermodynamic affinity for both Pd(0) and Pd(II)[3]. By immobilizing the chelator on a macroporous polystyrene or silica backbone, the resulting Pd-complex is rendered completely insoluble, preventing the reversible leaching often seen with homogeneous chelators[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude API in a suitable organic solvent (e.g., THF, Toluene, or EtOAc) to achieve a concentration of roughly 10-20 volumes.

  • Scavenger Addition: Add 3–5 equivalents of the solid-supported scavenger (e.g., MP-TMT) relative to the initial molar amount of the palladium catalyst used in the reaction[4].

  • Agitation: Stir the suspension at room temperature (or up to 50°C if the API is thermally stable) for 4 to 16 hours. Note: Coloration of the off-white scavenger to a dark grey/brown is a visual indicator of successful metal capture.

  • Filtration: Filter the mixture through a sintered glass funnel or a tight pad of Celite® to remove the loaded scavenger[7]. Wash the filter cake with 2 volumes of fresh solvent.

  • Validation Checkpoint: Before proceeding to crystallization, evaporate a small aliquot of the filtrate and analyze via ICP-MS. Self-Validation Logic: If Pd levels plateau above your target (e.g., stuck at 50 ppm), the scavenger surface is saturated. Do not extend the stirring time; instead, perform a second treatment with fresh scavenger to drive the equilibrium further.

SOP 2: Synergistic Activated Carbon & Chelator (L-Cystine) Treatment

Causality: While activated carbon is highly cost-effective, its indiscriminate porous structure often leads to significant non-specific adsorption of the target API, causing severe yield loss[1]. By introducing L-cystine, the amino acid acts as a primary chelator that binds the palladium. The resulting Pd-cystine complex is highly polar and selectively driven into the activated carbon matrix, allowing the organic-soluble API to remain safely in solution[5].

Step-by-Step Methodology:

  • Preparation: To the organic solution of the crude product, add L-cystine (typically 1-2 wt% relative to the crude product) and powdered activated carbon (5-10 wt%)[5].

  • Thermal Activation: Heat the mixture gently to 40–50°C and stir vigorously for 2 to 12 hours. The elevated temperature enhances the kinetics of the L-cystine-Pd chelation.

  • Filtration: Filter the hot mixture through a Celite® pad. Fine carbon particles can be challenging to remove, so recirculate the initial filtrate if particulate breakthrough is observed[7].

  • Validation Checkpoint: Perform a mass balance check. Weigh the recovered product after solvent removal and compare it against the theoretical yield. Self-Validation Logic: If the yield drops by >10%, non-specific adsorption is occurring. For future batches, reduce the activated carbon loading or transition to a fixed-bed adsorption column[6].

Troubleshooting Guides & FAQs

Q1: Why is palladium removal exceptionally challenging for APIs containing 2,6-dibromopyridine or similar electron-deficient heterocycles? A: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that coordinates strongly with the palladium center, forming highly stable complexes that resist standard precipitation and filtration[7]. Furthermore, electron-withdrawing groups (like bromine) alter the speciation of the catalyst, making the resulting Pd(II) complexes highly soluble in organic phases and resistant to standard aqueous extraction[7]. In these cases, you must use a scavenger with a higher thermodynamic affinity for Pd than the pyridine ring, such as TMT[3].

Q2: My product yield dropped significantly after activated carbon treatment. How do I fix this? A: Indiscriminate adsorption of both the metal and the API is a known drawback of activated carbon, sometimes resulting in the loss of up to 0.6 g of product per gram of carbon[1]. To mitigate this, reduce the adsorbent equivalent to the absolute minimum required[2]. Alternatively, transition to a fixed-bed adsorption system. Fixed-bed columns continuously expose the process stream to fresh scavenger, effectively multiplying the theoretical plates of adsorption. This allows fixed-bed systems to achieve target Pd levels using less than one-fourth the amount of adsorbent required in a batch process, drastically reducing product loss[6].

Q3: The solution is still colored (black/brown) after initial filtration. What does this indicate? A: Coloration is a direct macroscopic indicator of catalyst speciation. A black or dark grey tint usually indicates the presence of colloidal Pd(0) nanoparticles ("palladium black"), which are small enough to pass through standard filter paper[7]. A brown, yellow, or orange tint suggests soluble Pd(II) complexes. Simple filtration is insufficient for either; you must use a functionalized scavenger to bind soluble Pd(II), or a tight Celite® pad/sub-micron filter to physically capture colloidal Pd(0)[7].

References

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine . Organic Process Research & Development. 3

  • Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions . Benchchem. 2

  • Using Metal Scavengers to Remove Trace Metals such as Palladium . Biotage. 4

  • Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures . Benchchem. 7

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . Organic Process Research & Development. 1

  • Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption . Organic Process Research & Development. 6

  • Investigation of Pd Catalyst for Key Coupling Reaction in Asciminib Synthesis and Impurity Characterization . Organic Process Research & Development. 5

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 5-chloro-2-fluoro-4-iodobenzoate vs. Methyl 5-chloro-4-iodobenzoate

As a Senior Application Scientist specializing in fragment-based drug discovery and complex scaffold synthesis, I frequently evaluate halogenated building blocks for their orthogonal reactivity. The choice between Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in fragment-based drug discovery and complex scaffold synthesis, I frequently evaluate halogenated building blocks for their orthogonal reactivity. The choice between Methyl 5-chloro-2-fluoro-4-iodobenzoate (Compound A) and Methyl 5-chloro-4-iodobenzoate (Compound B) is a classic example of how a single atom substitution—specifically, the introduction of a fluorine atom—can fundamentally reprogram the synthetic trajectory of a molecule.

This guide provides an objective, data-backed comparison of these two scaffolds, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols for their application.

Structural & Electronic Analysis: The "Fluorine Effect"

Both compounds feature a benzoate ester core with a highly reactive C4-iodo bond and a less reactive C5-chloro bond. However, Compound A incorporates a fluorine atom at the C2 position. This seemingly minor structural change introduces profound electronic effects:

  • Accelerated Oxidative Addition (C4): The C-I bond is the primary site for palladium-catalyzed cross-coupling due to its low bond dissociation energy. In Compound A, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the energy of the aromatic ring's Lowest Unoccupied Molecular Orbital (LUMO), making the C-I bond significantly more susceptible to oxidative addition by electron-rich Pd(0) catalysts compared to the non-fluorinated Compound B. This phenomenon is well-documented in studies concerning 1.

  • Nucleophilic Aromatic Substitution (SNAr) Handle (C2): The ester group at C1 acts as an electron-withdrawing group that stabilizes the negative charge of the Meisenheimer intermediate during nucleophilic attack. Because the C2-fluorine is positioned ortho to this ester, and because fluorine is an exceptional leaving group in SNAr reactions (due to extreme C-F bond polarization), Compound A possesses a highly active site for amination or alkoxylation. Compound B lacks this orthogonal handle entirely 2.

G cluster_A Compound A: 5-chloro-2-fluoro-4-iodobenzoate cluster_B Compound B: 5-chloro-4-iodobenzoate A_Core Aromatic Core (Electron Deficient) A_C4 C4-Iodo (Fast Pd-Coupling) A_Core->A_C4 Oxidative Addition A_C2 C2-Fluoro (SNAr Active) A_Core->A_C2 Nucleophilic Attack A_C5 C5-Chloro (Inert/Late-Stage) A_Core->A_C5 Orthogonal B_Core Aromatic Core (Standard) B_C4 C4-Iodo (Standard Pd-Coupling) B_Core->B_C4 Oxidative Addition B_C5 C5-Chloro (Inert/Late-Stage) B_Core->B_C5 Orthogonal

Fig 1: Reactive site comparison highlighting the orthogonal C2-fluoro handle in Compound A.

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative differences in reactivity between the two scaffolds under standard synthetic conditions.

ParameterMethyl 5-chloro-2-fluoro-4-iodobenzoate (A)Methyl 5-chloro-4-iodobenzoate (B)
C-I Oxidative Addition Rate Very Fast (Enhanced by -I effect of F)Fast (Standard aryl iodide baseline)
SNAr Reactivity (C2) Excellent (F is a superior leaving group)N/A (C-H bond is unreactive)
Chemoselectivity (C-I vs C-Cl) High (Requires careful ligand selection)High (C-I bond is inherently weaker)
Electrophilic Aromatic Sub. Inert (Highly deactivated by 4 EWGs)Highly deactivated (Requires harsh conditions)
Typical Suzuki Yield (C4) >90% (Mild conditions, e.g., 50°C, 2h)80-85% (Standard conditions, e.g., 80°C, 4h)

Experimental Workflows & Self-Validating Protocols

To leverage the full potential of Compound A, researchers must employ orthogonal functionalization. The C-I bond should be functionalized first via cross-coupling, followed by SNAr at the C-F bond. Reversing this order often leads to complex mixtures, as the electron-donating nature of the newly introduced amine (post-SNAr) can deactivate the ring towards subsequent Pd-catalyzed oxidative addition.

Workflow Start Methyl 5-chloro-2-fluoro-4-iodobenzoate Step1 Step 1: Suzuki Coupling (C4) Pd(dppf)Cl2, Ar-B(OH)2 Start->Step1 Chemoselective C-I Activation Intermediate C4-Aryl, C2-Fluoro, C5-Chloro Intermediate Step1->Intermediate Step2 Step 2: SNAr (C2) Amine (R-NH2), DIPEA, 80°C Intermediate->Step2 Ortho-F Activation by Ester Product Fully Functionalized Scaffold (C4-Aryl, C2-Amino, C5-Chloro) Step2->Product

Fig 2: Sequential orthogonal functionalization workflow enabled by the C2-fluorine atom.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C4)

Objective: Selectively couple an aryl boronic acid at the C4-iodo position while preserving the C5-chloro and C2-fluoro bonds. Causality & Design: We utilize Pd(dppf)Cl2 because the bidentate dppf ligand provides a wide bite angle that stabilizes the Pd(II) intermediate. This prevents premature protodehalogenation or oxidative addition into the adjacent, less reactive C-Cl bond.

  • Setup: Charge a dried Schlenk flask with Methyl 5-chloro-2-fluoro-4-iodobenzoate (1.0 eq), Aryl boronic acid (1.1 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvation & Base: Add a degassed mixture of 1,4-Dioxane and aqueous Na2​CO3​ (2.0 M, 2.0 eq) under an argon atmosphere.

  • Reaction: Heat the mixture to 50°C. Self-Validation Check: The reaction mixture should remain a homogenous red/brown solution. If a black precipitate forms rapidly, the catalyst has degraded to inactive Pd-black (likely due to oxygen ingress).

  • Monitoring: Check via TLC (Hexane:EtOAc 4:1) after 2 hours. The highly UV-active starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a new, often fluorescent product spot ( Rf​≈0.4 ).

  • Workup: Filter through a Celite pad to remove palladium residues, extract with EtOAc, and wash with brine. Dry over MgSO4​ and concentrate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr at C2)

Objective: Displace the C2-fluorine with a primary or secondary amine. Causality & Design: This reaction requires a polar aprotic solvent (DMF or DMSO) to solvate the nucleophile and stabilize the polar Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HF without competing for the electrophilic C2 carbon.

  • Setup: Dissolve the C4-arylated intermediate from Protocol 1 (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the desired amine (1.5 eq) and DIPEA (2.0 eq).

  • Reaction: Heat to 80°C for 4-6 hours. Self-Validation Check: Monitor the reaction via LC-MS. The displacement of fluorine by an amine will result in a distinct mass shift ( Δm/z ) corresponding to the loss of F (19 Da) and addition of the amine mass, alongside a shift to an earlier retention time due to increased polarity.

  • Workup: Cool to room temperature and pour the mixture into ice-cold water (10x volume). Self-Validation Check: The sudden shift in solvent polarity will force the highly organic product to precipitate as a solid, leaving the polar DMF and amine salts in the aqueous phase. Filter and dry the solid.

Strategic Recommendations

  • Choose Compound A (Methyl 5-chloro-2-fluoro-4-iodobenzoate) when designing complex, multi-substituted aromatic systems (e.g., kinase inhibitors or allosteric modulators). The C2-fluorine provides an indispensable, orthogonal SNAr handle that allows for the late-stage introduction of solubilizing groups (like piperazines or morpholines) without requiring additional transition-metal catalysis.

  • Choose Compound B (Methyl 5-chloro-4-iodobenzoate) when the synthetic target only requires functionalization at the C4 position, or when the presence of an ortho-substituent to the ester would create unwanted steric hindrance in the final drug candidate's binding pocket. It is typically more cost-effective for simpler linear syntheses.

References

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.
  • Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) Chemical Properties and Reactivity. Benchchem.
  • Palladium–mediated organofluorine chemistry and C-F bond activation. Acc Chem Res / UVa.

Sources

Comparative

Comparative Kinetic Guide: Suzuki-Miyaura Coupling of Fluorinated vs. Non-Fluorinated Aryl Iodides

Executive Summary For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone of carbon-carbon bond formation. However, the introduction of fluorine—a highly desir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone of carbon-carbon bond formation. However, the introduction of fluorine—a highly desirable moiety in medicinal chemistry for modulating metabolic stability and lipophilicity—fundamentally alters the kinetic landscape of the catalytic cycle.

This guide provides an in-depth comparative analysis of the reaction kinetics between fluorinated and non-fluorinated aryl iodides. By dissecting the causality behind oxidative addition, transmetalation, and reductive elimination, we provide a predictive framework for optimizing catalytic workflows involving electron-deficient aryl halides.

Mechanistic Causality: The Dual Nature of Fluorination

To master the Suzuki coupling of fluorinated aryl iodides, one must understand how fluorine's electronic properties perturb the standard palladium catalytic cycle. The kinetic behavior is governed by a delicate balance between inductive electron withdrawal (-I) and the thermodynamic stability of the resulting organometallic intermediates.

Oxidative Addition: The Inductive Acceleration

For standard, non-fluorinated aryl iodides (e.g., iodobenzene), the C–I bond is already highly reactive toward low-valent metal centers like Pd(0). Oxidative addition is typically rapid, rarely acting as the rate-determining step (RDS).

When fluorine atoms are introduced to the aryl ring, their strong electronegativity exerts a powerful inductive effect (-I). This pulls electron density away from the aromatic system, significantly lowering the energy of the C–I σ∗ antibonding orbital. Research demonstrates that more electron-poor aryl iodides react much more quickly during the oxidative addition step than their electron-rich counterparts[1]. The lowered LUMO facilitates a faster nucleophilic attack by the electron-rich Pd(0) catalyst, accelerating the formation of the Pd(II) intermediate[2].

Reductive Elimination: The Thermodynamic Trap

While fluorination accelerates oxidative addition, it acts as a kinetic decelerator at the end of the catalytic cycle. Reductive elimination requires the formal reduction of Pd(II) back to Pd(0), a transition state that is energetically favored when the coupling partners (the aryl groups) are electron-rich and can readily donate electron density back to the metal center.

Highly fluorinated aryl groups are electron-deficient. Once bound to palladium, they thermodynamically stabilize the Pd(II) state. This resistance to pushing electron density back onto the metal significantly raises the activation energy required for reductive elimination[3]. Consequently, for polyfluorinated aryl iodides, the kinetic bottleneck of the entire Suzuki-Miyaura reaction often shifts from transmetalation to reductive elimination.

Comparative Kinetic Data

The following table summarizes the kinetic shifts observed when transitioning from non-fluorinated to highly fluorinated aryl iodides under standard Pd-catalyzed conditions.

Substrate ClassC–I σ∗ EnergyOxidative Addition RateReductive Elimination BarrierRelative Overall Rate ( kobs​ )Primary Kinetic Bottleneck
Non-Fluorinated (e.g., Iodobenzene)BaselineFastLow1.0x (Reference)Transmetalation
Mono-Fluorinated (e.g., 4-Fluoroiodobenzene)LoweredAcceleratedModerate~0.9x – 1.1x Transmetalation / RE
Poly-Fluorinated (e.g., Pentafluoroiodobenzene)Significantly LoweredHighly AcceleratedHigh~0.3x – 0.5x Reductive Elimination

Note: Absolute rates are highly dependent on the specific phosphine or NHC ligand employed. Bulky, electron-rich ligands (e.g., XPhos, tBu3P) are often required to force the challenging reductive elimination of polyfluorinated substrates.

Visualizing the Kinetic Bottlenecks

The diagram below illustrates the divergent kinetic pathways and energy barriers encountered by fluorinated versus non-fluorinated substrates.

G cluster_OA Oxidative Addition (OA) cluster_RE Reductive Elimination (RE) Pd0 Pd(0) Catalyst OA_F Fluorinated ArF-I Fast OA (-I effect) Pd0->OA_F OA_H Non-Fluorinated Ar-I Standard OA Pd0->OA_H PdII Pd(II) Intermediate OA_F->PdII Lower Activation Energy OA_H->PdII TM Transmetalation PdII->TM RE_F Fluorinated Pd(II)-ArF Slower RE TM->RE_F RE_H Non-Fluorinated Pd(II)-Ar Faster RE TM->RE_H Product Biaryl Product RE_F->Product Higher Activation Energy RE_H->Product Product->Pd0 Catalyst Regeneration

Kinetic bottlenecks in Suzuki coupling: ArF-I vs Ar-I pathways.

Self-Validating Experimental Protocol: Parallel Kinetic Profiling

To objectively compare the performance of your specific catalytic system against fluorinated and non-fluorinated aryl iodides, utilize the following self-validating kinetic workflow. This protocol uses a parallel setup and an internal standard to ensure that any observed rate differences are strictly due to substrate electronics, not catalyst batch variability or volumetric errors.

Step 1: Master Mix Preparation (Glovebox)
  • In a nitrogen-filled glovebox, prepare a single stock solution of the active catalyst to ensure absolute consistency.

  • Dissolve Pd2​(dba)3​ (1.0 mol%) and XPhos (2.4 mol%) in anhydrous THF (10 mL). Stir for 15 minutes to allow pre-activation.

Step 2: Parallel Reaction Assembly
  • Set up two identical Schlenk flasks equipped with magnetic stir bars.

  • Flask A (Control): Load Iodobenzene (1.0 mmol), Phenylboronic acid (1.2 mmol), and anhydrous K3​PO4​ (2.0 mmol).

  • Flask B (Test): Load 4-Fluoroiodobenzene (1.0 mmol), Phenylboronic acid (1.2 mmol), and anhydrous K3​PO4​ (2.0 mmol).

  • Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to both flasks as an inert internal standard.

Step 3: Initiation and Time-Course Sampling
  • Place both flasks in a parallel synthesizer or oil bath pre-heated to 40 °C.

  • Simultaneously inject 5.0 mL of the catalyst master mix into each flask to initiate the reactions.

  • Withdraw 50 µL aliquots from each flask at precise intervals: t=5,10,15,30,60, and 120 minutes.

Step 4: Quenching and Analytical Processing
  • Immediately quench each aliquot into a GC vial containing 0.5 mL of ethyl acetate and 1% aqueous HCl to instantly halt the catalytic cycle.

  • Filter the quenched samples through a short silica plug to remove inorganic salts and precipitated palladium black.

  • Analyze the samples via GC-FID.

Step 5: Kinetic Derivation
  • Integrate the peaks for the aryl iodide and the internal standard.

  • Plot ln([ArI]t​/[ArI]0​) against time ( t ).

  • The slope of the linear region represents the pseudo-first-order rate constant ( kobs​ ). Comparing the slopes of Flask A and Flask B will empirically validate the kinetic deceleration caused by the fluorinated substrate's reductive elimination barrier.

References

  • Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling | nsf.gov | 2

  • Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines | nih.gov | 1

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | nih.gov | 4

Sources

Validation

comparing the biological efficacy of fluorinated vs non-fluorinated analogues

Strategic Fluorination in Drug Design: A Comparative Guide on the Biological Efficacy of Fluorinated vs. Non-Fluorinated Analogues As a Senior Application Scientist in medicinal chemistry, I frequently encounter the pivo...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Fluorination in Drug Design: A Comparative Guide on the Biological Efficacy of Fluorinated vs. Non-Fluorinated Analogues

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the pivotal decision of whether to introduce halogen substituents during lead optimization. Fluorine, despite being the smallest halogen, exerts a disproportionately massive impact on a molecule's physicochemical properties and biological efficacy. This guide objectively compares fluorinated and non-fluorinated matched molecular pairs (MMPs), dissecting the causality behind fluorine's ability to modulate metabolic stability, target affinity, and pharmacokinetics.

Instead of merely stating that fluorine "improves stability," we must examine the physical organic chemistry driving this phenomenon. The substitution of a C-H bond with a C-F bond alters the entire micro-environment of the molecule.

  • Metabolic Shielding (The C-F vs. C-H Bond): The carbon-fluorine (C-F) bond is the strongest in organic chemistry (mean bond dissociation energy ~105.4 kcal/mol, compared to ~98 kcal/mol for C-H). When strategically placed at metabolic "soft spots," fluorine effectively blocks oxidative metabolism by Cytochrome P450 (CYP450) enzymes 1. However, the causality goes beyond simple bond strength; fluorine's strong electron-withdrawing nature lowers the HOMO energy of adjacent aromatic rings, making them less susceptible to electrophilic attack by the high-valent iron-oxo species in CYP450 active sites 2.

  • pKa Modulation and Membrane Permeability: Fluorine's high electronegativity (Pauling scale 3.98) exerts a strong inductive effect (-I) that can significantly reduce the basicity of adjacent amines. Lowering the pKa of a basic center increases the fraction of the un-ionized drug at physiological pH, thereby exponentially improving passive membrane permeation and oral bioavailability 1.

  • Conformational Control and Binding Affinity: Fluorine can dictate the preferred conformation of a molecule through stereoelectronic effects. Furthermore, while a poor hydrogen-bond acceptor, the highly polarized C-F bond can engage in orthogonal multipolar interactions with backbone amides or side chains in the target protein's binding pocket, enhancing binding affinity compared to the non-fluorinated analog 3.

CYP450_Metabolism cluster_non_fluoro Non-Fluorinated Analogue (C-H) cluster_fluoro Fluorinated Analogue (C-F) A1 Parent Drug (C-H Bond) B1 CYP450 Oxidation (High-valent Fe-O) A1->B1 C1 Hydroxylated Metabolite B1->C1 D1 Rapid Clearance (Low t1/2) C1->D1 A2 Parent Drug (C-F Bond) B2 CYP450 Active Site (Steric/Electronic Shielding) A2->B2 C2 Oxidation Blocked (High Bond Energy) B2->C2 D2 Sustained Plasma Level (High t1/2) C2->D2

Comparative metabolic pathway illustrating CYP450-mediated oxidation block by C-F substitution.

Comparative Data: Matched Molecular Pair Analysis (MMPA)

To illustrate these principles, we analyze in vitro data comparing non-fluorinated scaffolds to their fluorinated counterparts. A classic application is the stabilization of imidazole rings, which are notoriously prone to rapid CYP-mediated oxidation.

Table 1: Comparative In Vitro Liver Microsomal Stability of Imidazole Analogues (Data synthesized from BenchChem technical comparative studies 4)

Compound (Matched Pair)ModificationHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Fold Improvement in t1/2​
1H-imidazole derivative None (C-H)12.4112.5-
4-Fluoro-1H-imidazole derivative C-F substitution89.715.4~7.2x
Piperidine-based Kinase Inhibitor None (C-H)24.157.6-
3-Fluoro-piperidine Inhibitor C-F substitution145.09.5~6.0x

Causality Check: The >7-fold increase in half-life for the 4-fluoro-imidazole is directly attributable to the fluorine atom sterically and electronically shielding the C-4/C-5 double bond from epoxidation and subsequent ring opening by CYP3A4.

Experimental Methodology: In Vitro Liver Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the following protocol outlines the self-validating system used to generate the pharmacokinetic data above. This assay determines the intrinsic clearance ( CLint​ ) by monitoring the depletion of the parent compound 4.

Objective: Quantify the rate of parent drug depletion in the presence of metabolically active liver microsomes. Reagents: Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system, 0.1 M Potassium Phosphate buffer (pH 7.4), Test compounds (10 mM in DMSO).

Step-by-Step Procedure:

  • Preparation of Working Solutions: Dilute the 10 mM stock of the fluorinated and non-fluorinated matched pairs to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture Assembly: In a 96-well plate, combine 0.5 mg/mL HLM and 1 µM test compound in 0.1 M phosphate buffer. Pre-incubate the plate at 37°C for 5 minutes.

    • Self-Validation Check: Include a negative control (no NADPH) to rule out chemical instability or non-CYP mediated degradation. Include a positive control (e.g., Verapamil) to confirm baseline microsomal activity.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM) to each well.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into a crash plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (IS).

    • Causality: The high concentration of organic solvent instantly denatures the CYP enzymes, halting the metabolic reaction precisely at the targeted time point.

  • Sample Processing: Centrifuge the crash plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM). Plot the natural log of the % remaining parent versus time to calculate the elimination rate constant ( k ).

  • Data Calculation: Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/Microsomal Protein Concentration ).

Assay_Workflow N1 1. Preparation Drug + Microsomes N2 2. Incubation Add NADPH (37°C) N1->N2 N3 3. Time-Course Sampling (0-60m) N2->N3 N4 4. Quenching Ice-Cold ACN + IS N3->N4 N5 5. Centrifugation Protein Precipitation N4->N5 N6 6. LC-MS/MS MRM Quantification N5->N6 N7 7. PK Analysis Calculate t1/2 & CLint N6->N7

Step-by-step experimental workflow for evaluating in vitro microsomal stability.

Conclusion

The decision to synthesize fluorinated analogues should be driven by targeted structural liabilities. While fluorine substitution introduces synthetic complexity, its ability to systematically lower intrinsic clearance, improve membrane permeability via pKa modulation, and enhance target engagement makes it an indispensable tool in modern drug development. The empirical data derived from rigorous, self-validated microsomal assays consistently demonstrates the superior pharmacokinetic durability of strategically fluorinated candidates.

References

  • Title: The role of fluorine in medicinal chemistry | Source: tandfonline.com | URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Source: nih.gov | URL: [Link]

  • Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design | Source: rsc.org | URL: [Link]

Sources

Comparative

Spectroscopic Analysis &amp; Reactivity Profiling: Methyl 5-Chloro-2-Fluoro-4-Iodobenzoate vs. Brominated Alternatives

As a Senior Application Scientist, selecting the right polyhalogenated building block is rarely just about the final target structure; it is about the analytical traceability and chemoselective control you maintain throu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right polyhalogenated building block is rarely just about the final target structure; it is about the analytical traceability and chemoselective control you maintain throughout the synthetic sequence. This guide objectively compares the spectroscopic signatures and cross-coupling performance of methyl 5-chloro-2-fluoro-4-iodobenzoate against its brominated alternative, methyl 4-bromo-5-chloro-2-fluorobenzoate .

By evaluating these scaffolds through the lens of High-Resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Palladium-catalyzed cross-coupling, we will demonstrate why the iodo-derivative offers superior analytical clarity and synthetic precision.

Comparative Spectroscopic Signatures (NMR & MS)

When dealing with multi-halogenated aromatic rings, unambiguous structural elucidation is critical. The substitution of iodine for bromine at the C-4 position fundamentally alters both the magnetic environment of the molecule and its isotopic fingerprint.

The Heavy-Atom Effect in NMR

The presence of the heavy iodine atom at the C-4 position induces a pronounced Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect[1]. This relativistic phenomenon causes a significant upfield shielding of the adjacent C-3 and C-5 carbons, as well as the H-3 proton, compared to the brominated alternative. Because iodine is less electronegative but possesses a massive electron cloud, its spin-orbit coupling dominates the local magnetic shielding tensor, providing a distinct, easily identifiable chemical shift that prevents misassignment of regioisomers.

Isotopic Profiling in Mass Spectrometry

In High-Resolution Mass Spectrometry (HRMS), the product's isotopic pattern is drastically simplified. Iodine is monoisotopic ( 127 I), meaning the molecular ion ( M+ ) cluster is dictated solely by the 35 Cl/ 37 Cl ratio (roughly 3:1). Conversely, the brominated alternative presents a highly complex isotopic cluster due to the nearly 1:1 ratio of 79 Br/ 81 Br overlapping with the chlorine isotopes, which can obscure the identification of downstream reaction byproducts.

Table 1: Spectroscopic Data Comparison
Analytical TechniqueMethyl 5-chloro-2-fluoro-4-iodobenzoate (Product)[2]Methyl 4-bromo-5-chloro-2-fluorobenzoate (Alternative)Diagnostic Significance
1 H NMR (H-3 Shift) ~7.80 ppm (d, JHF​ = 8.5 Hz)~7.95 ppm (d, JHF​ = 8.5 Hz)SO-HALA effect shields the H-3 proton in the iodo-product.
13 C NMR (C-4 Shift) ~98.5 ppm~122.3 ppmMassive upfield shift confirms C-I bond vs C-Br bond.
19 F NMR Shift ~ -105.2 ppm (dd)~ -108.4 ppm (dd)Distinct fluorine environment aids in reaction monitoring.
MS (EI) Isotopic Pattern M+ (100%), M+2 (33%) M+ (75%), M+2 (100%), M+4 (25%)Monoisotopic iodine simplifies spectral interpretation.

Performance Comparison: Chemoselectivity in Suzuki-Miyaura Coupling

The true value of a polyhalogenated scaffold lies in its ability to undergo sequential, site-selective functionalization. Palladium-catalyzed cross-coupling relies on the initial oxidative addition of the carbon-halogen bond to the Pd(0) center.

The bond dissociation energy of C-I (~65 kcal/mol) is significantly lower than that of C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol). Consequently, the iodo-product undergoes rapid oxidative addition at room temperature. The brominated alternative requires elevated temperatures (80°C) to force the C-Br activation, which inadvertently provides enough thermal energy to trigger competitive C-Cl bond cleavage, ruining the chemoselectivity[3].

Table 2: Suzuki-Miyaura Coupling Performance
ParameterProduct (4-Iodo Scaffold)Alternative (4-Bromo Scaffold)
Catalyst System Pd(dppf)Cl 2​ (2 mol%), K 2​ CO 3​ Pd(dppf)Cl 2​ (5 mol%), K 2​ CO 3​
Temperature 25°C (Room Temperature)80°C
Time to Completion 1 Hour12 Hours
Yield (C4-Arylation) > 98%65%
Chemoselectivity Exclusive C-I activation~15% competitive C-Cl activation

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality check to verify the success of the operation.

Protocol A: Multi-Nuclear NMR Acquisition Workflow

Purpose: To unambiguously assign the carbon framework and verify the halogen substitution pattern.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS) in a standard 5 mm NMR tube. Causality: Complete dissolution is mandatory to maintain magnetic field homogeneity and prevent line broadening.

  • Probe Tuning and Matching: Insert the sample into a 600 MHz NMR spectrometer. Tune and match the probe for 1 H, 13 C, and 19 F nuclei. Causality: Precise tuning maximizes the signal-to-noise ratio, which is critical for detecting the insensitive 13 C nucleus attached to the heavy iodine atom.

  • 1 H NMR Acquisition: Acquire 16 scans with a relaxation delay (d1) of 2.0 s.

  • 19 F NMR Acquisition: Acquire 64 scans with 1 H decoupling. Causality: Decoupling the protons collapses the complex multiplets into sharp singlets, allowing for immediate baseline verification of the fluorine environment.

  • Self-Validation Check: Analyze the 1 H spectrum. The presence of exactly two doublets (H-3 and H-6) with distinct coupling constants ( Jortho​ ~8.5 Hz and Jmeta​ ~1.5 Hz) internally validates the 1,2,4,5-tetrasubstitution pattern.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Purpose: To selectively arylate the C-4 position while leaving the C-5 chlorine and C-2 fluorine intact.

  • Reaction Setup: In an oven-dried Schlenk flask under argon, combine methyl 5-chloro-2-fluoro-4-iodobenzoate (1.0 mmol), phenylboronic acid (1.05 mmol), and K 2​ CO 3​ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.02 mmol, 2 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step and minimizing side reactions.

  • Solvent Addition: Inject degassed THF/H 2​ O (10:1 v/v, 5.0 mL). Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, driving the transmetalation step.

  • Reaction Monitoring: Stir at 25°C for 1 hour.

  • Self-Validation Check: Pull a 50 μ L aliquot, perform a mini-workup, and acquire a crude 1 H NMR. The complete disappearance of the H-3 doublet at 7.80 ppm and the emergence of a new multiplet at 7.20-7.50 ppm (phenyl ring) without any loss of the H-6 signal confirms successful, exclusive C4-arylation.

Visualizations

NMRElucidation Sample Methyl 5-chloro-2-fluoro-4-iodobenzoate (Target Scaffold) NMR1H 1H NMR (600 MHz) Proton Environments Sample->NMR1H 1D Acquisition NMR13C 13C NMR (150 MHz) Carbon Framework Sample->NMR13C 1D Acquisition NMR19F 19F NMR (564 MHz) Fluorine Coupling Sample->NMR19F 1D Acquisition COSY COSY / HSQC Through-Bond Connectivity NMR1H->COSY 1H-1H Coupling HMBC HMBC Long-Range Correlation NMR1H->HMBC 2-3 Bond NMR13C->COSY 1H-13C Direct NMR13C->HMBC 2-3 Bond Verification Unambiguous Structural Verification (Isomer Differentiation) NMR19F->Verification J(H,F) Analysis COSY->Verification HMBC->Verification

Multi-nuclear NMR workflow for the structural elucidation of polyhalogenated benzoates.

Chemoselectivity Iodo Product: 4-Iodo (Highly Reactive C-I) Cond1 Pd(dppf)Cl2, K2CO3 Ar-B(OH)2, 25°C, 1h Iodo->Cond1 Bromo Alternative: 4-Bromo (Moderately Reactive C-Br) Cond2 Pd(dppf)Cl2, K2CO3 Ar-B(OH)2, 80°C, 12h Bromo->Cond2 Result1 C4-Arylated Product >98% Yield No C-Cl Cleavage Cond1->Result1 Result2 C4-Arylated Product 65% Yield Competitive C-Cl Cleavage Cond2->Result2

Chemoselective Suzuki-Miyaura cross-coupling performance of iodo vs. bromo scaffolds.

References

  • Chemical Reviews. Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. ACS Publications. Retrieved from:[Link]

  • Journal of the American Chemical Society. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ACS Publications. Retrieved from:[Link]

Sources

Validation

X-ray crystal structure of methyl 5-chloro-2-fluoro-4-iodobenzoate derivatives

Title : X-Ray Crystallographic Analysis of Methyl 5-Chloro-2-Fluoro-4-Iodobenzoate Derivatives: A Comparative Guide Introduction Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) is a multi-halogenated aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Title : X-Ray Crystallographic Analysis of Methyl 5-Chloro-2-Fluoro-4-Iodobenzoate Derivatives: A Comparative Guide

Introduction Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) is a multi-halogenated aromatic ester that serves as a highly versatile building block in the synthesis of active pharmaceutical ingredients (APIs) [[1]](). The presence of three distinct halogens (Cl, F, I) allows for selective, sequential metal-catalyzed cross-coupling reactions. However, for drug development professionals, understanding the solid-state chemistry of these intermediates is just as critical as their solution-phase reactivity. The precise arrangement of these molecules in a crystal lattice dictates their thermodynamic stability, solubility, and polymorphic behavior.

This guide provides an objective comparison of the methodologies, hardware, and structural features involved in determining the X-ray crystal structure of methyl 5-chloro-2-fluoro-4-iodobenzoate and its structural analogs.

Crystallization Methodology Comparison

Growing diffraction-quality single crystals of multi-halogenated benzoates requires careful control over supersaturation. Because the ester group and halogens lack strong classical hydrogen bond donors (like -OH or -NH2), the crystal packing relies on weaker, highly directional non-covalent interactions.

Protocol A: Vapor Diffusion (Preferred for High-Resolution Diffraction)

  • Dissolution: Dissolve 15 mg of the derivative in 0.5 mL of a good solvent (e.g., dichloromethane) in a 2 mL inner vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., hexanes).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap and leave undisturbed at 20°C for 3–7 days. Causality: The volatile anti-solvent slowly diffuses into the inner vial via the vapor phase. This gradual reduction in solubility allows molecules ample time to align into their lowest-energy thermodynamic lattice, minimizing defects and twinning.

Protocol B: Slow Evaporation (Alternative Method)

  • Preparation: Dissolve 15 mg of the compound in 2 mL of a 1:1 mixture of ethyl acetate and hexanes.

  • Venting: Cover the vial with Parafilm and puncture 2–3 small holes using a 20-gauge needle.

  • Evaporation: Allow the solvent to evaporate at room temperature over 1–2 weeks. Causality: While operationally simpler, slow evaporation increases supersaturation linearly and rapidly at the end of the process. For halogenated esters, this often leads to kinetic trapping, resulting in clustered or twinned crystals that complicate structural refinement.

Workflow A Compound Synthesis & Purification B Solvent Selection (e.g., DCM / Hexane) A->B C Vapor Diffusion (Slower, High Quality) B->C D Slow Evaporation (Faster, Prone to Twinning) B->D E Crystal Harvesting (Paratone Oil, 100 K) C->E D->E F X-Ray Diffraction (Mo-Kα Microfocus) E->F

Fig 1: Comparative crystallization workflow for halogenated benzoate derivatives.

Hardware Comparison: X-Ray Source Selection

A critical experimental choice in determining the structure of methyl 5-chloro-2-fluoro-4-iodobenzoate is the selection of the X-ray diffractometer source. The heavy iodine atom interacts strongly with X-rays, making standard hardware choices sub-optimal.

X-ray SourceWavelength (Å)Iodine Absorption Coefficient (μ)Suitability for I-Derivatives
Cu-Kα 1.5418Very High (~20 mm⁻¹)Poor (Requires heavy absorption correction)
Cu-Kβ 1.3922High (~15 mm⁻¹)Moderate (Slightly better signal-to-noise)
Mo-Kα 0.7107Low to ModerateExcellent (Standard for heavy halogens)

Causality: When using standard Copper (Cu-Kα) radiation, the mass attenuation coefficient for iodine is exceptionally high (often exceeding 20 mm⁻¹) [[2]](). This high absorption leads to systematic errors in reflection intensities, reducing the precision of bond length measurements. Utilizing a Molybdenum (Mo-Kα) or Silver (Ag-Kα) microfocus source drastically reduces absorption artifacts, yielding higher resolution data and more accurate anisotropic displacement parameters for the lighter atoms (C, F, O).

Structural Comparison: Halogen Bonding Hierarchy

In the absence of strong hydrogen bonds, the crystal packing of methyl 5-chloro-2-fluoro-4-iodobenzoate is driven by halogen bonding . The highly polarizable iodine atom features a region of depleted electron density on its outer pole (the σ-hole), which acts as a strong Lewis acid. This σ-hole forms a highly directional non-covalent bond with the Lewis basic ester carbonyl oxygen (I···O=C).

Comparing the iodo-derivative to its analogs reveals a distinct hierarchy in structural stabilization:

CompoundPrimary Intermolecular InteractionInteraction Distance (Å)Crystal System (Typical)
Methyl 5-chloro-2-fluoro-4-iodobenzoate Halogen Bond (I···O=C)~ 3.04 - 3.15Monoclinic / Triclinic
Methyl 5-chloro-2-fluoro-4-bromobenzoate Halogen Bond (Br···O=C)~ 3.20 - 3.30Monoclinic
5-chloro-2-fluoro-4-iodobenzoic acid Hydrogen Bond (O-H···O) + Halogen Bond (I···O)~ 2.64 (H-bond), ~ 3.06 (X-bond)Monoclinic (P21/c)

Causality: The strength of the σ-hole scales with the polarizability of the halogen (I > Br > Cl > F). In the iodo-derivative, the I···O distance is significantly shorter than the sum of their van der Waals radii (3.50 Å), typically measuring around 3.04–3.15 Å 3. This strong interaction dictates the primary 1D chain motif in the crystal lattice. In contrast, the bromo-analog exhibits weaker halogen bonding, leading to a less tightly packed lattice and a lower melting point. The fluorine atom, being highly electronegative, lacks a positive σ-hole and does not participate in halogen bonding, instead acting purely through steric and electrostatic repulsion. Furthermore, typical aromatic C-X bond lengths are precisely resolved: C-I (~2.10 Å), C-Cl (~1.74 Å), and C-F (~1.35 Å) 1.

HalogenBond I Iodine (σ-hole) O Carbonyl Oxygen I->O Primary X-Bond (< 3.15 Å) Cl Chlorine Atom Pi Aromatic Ring Cl->Pi Secondary Interaction F Fluorine Atom F->Pi Steric Repulsion

Fig 2: Hierarchical intermolecular interactions driving crystal lattice packing.

Conclusion

For drug development professionals synthesizing methyl 5-chloro-2-fluoro-4-iodobenzoate derivatives, understanding the solid-state architecture is paramount. By utilizing vapor diffusion crystallization and Mo-Kα X-ray diffraction, researchers can bypass the severe absorption artifacts inherent to iodine-rich compounds. The resulting structural data reveals a robust halogen-bonded network (I···O=C) that fundamentally governs the physicochemical properties of these critical synthetic intermediates.

References

  • Crystal Growth & Design - ACS Publications. "Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond". Available at: [Link]

  • PMC - National Institutes of Health. "The benefits of Cu Kβ radiation for the single-crystal X-ray structure determination of crystalline sponges". Available at: [Link]

Sources

Comparative

Validating the Structure of Cross-Coupling Products: A Comparative Analytical Guide

For researchers, scientists, and drug development professionals, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings) are the cornerstone of modern synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings) are the cornerstone of modern synthetic chemistry. However, generating a carbon-carbon or carbon-heteroatom bond is only half the battle; rigorous structural validation of the resulting molecular architecture is critical.

This guide objectively compares the performance of the three primary analytical modalities used for cross-coupling product validation: Liquid Chromatography-Mass Spectrometry (LC-MS) , Nuclear Magnetic Resonance (NMR) Spectroscopy , and X-ray Crystallography . By understanding the causality behind each technique, researchers can build a self-validating analytical pipeline that eliminates false positives, distinguishes regioisomers, and ensures absolute stereochemical accuracy.

Comparative Performance of Analytical Modalities

No single analytical technique provides a complete picture of a cross-coupling product. The selection of an instrument depends on the specific structural ambiguity introduced by the reaction mechanism (e.g., homocoupling vs. cross-coupling, or protodeboronation side-products).

Table 1: Quantitative & Qualitative Comparison of Validation Techniques
Analytical ModalityPrimary Data YieldSensitivity / Sample Req.ThroughputKey Advantage in Cross-CouplingCritical Limitation
UPLC-HRMS Exact Mass, Formula, PurityHigh (Picograms)High (< 2 mins/sample)Rapid identification of homocoupling or dehalogenation byproducts.Cannot distinguish regioisomers or stereoisomers.
Multinuclear NMR Atomic Connectivity, 3D SpaceModerate (Milligrams)Medium (10-60 mins)Unambiguous assignment of regioselectivity via 2D correlations (HMBC/NOESY).Lower sensitivity; complex spectra in highly congested scaffolds.
X-ray Crystallography Absolute 3D ConfigurationLow (Single Crystal)Low (Days to Weeks)Definitive proof of absolute stereochemistry and bond lengths.Requires a high-quality single crystal; not feasible for all compounds.

High-Throughput LC-MS: Reaction Monitoring & Mass Validation

The Causality of Choice: In High-Throughput Experimentation (HTE), chemists often screen hundreds of catalyst/ligand/base combinations simultaneously. UPLC-MS is chosen as the first-line validation tool because it provides rapid, high-sensitivity confirmation of the product's molecular weight, instantly ruling out unreacted starting materials and common cross-coupling pitfalls like protodeboronation or oxidative homocoupling [1].

Self-Validating Protocol: UPLC-HRMS Analysis

To ensure the system is self-validating, the protocol must include a blank injection and a known reference standard to rule out column carryover.

  • Sample Preparation: Aliquot 5 µL of the crude cross-coupling mixture. Quench with 500 µL of LC-MS grade Acetonitrile/Water (1:1) to precipitate inorganic salts and palladium black. Centrifuge at 10,000 rpm for 3 minutes.

  • Chromatographic Separation: Inject 1 µL of the supernatant onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient of 5–95% Acetonitrile in 10 mM aqueous ammonium bicarbonate over 2.0 minutes [2].

  • Ionization & Detection: Utilize Electrospray Ionization (ESI) in both positive and negative modes. High-resolution mass spectrometry (HRMS) using a Time-of-Flight (TOF) or Orbitrap analyzer ensures mass accuracy within 5 ppm.

  • Data Validation: Extract the exact mass chromatogram (EIC) for the predicted [M+H]+ or [M−H]− ion. Compare the isotopic distribution pattern against the theoretical model (crucial for identifying residual halogenated intermediates).

LCMS_Workflow Start Crude Cross-Coupling Mixture Quench Quench & Dilute (MeCN/H2O) Start->Quench Inject UPLC Separation (C18 Column) Quench->Inject Ionize ESI Ionization (+/- modes) Inject->Ionize Detect HRMS Detection (TOF/Orbitrap) Ionize->Detect Analyze Mass Validation & Purity Assessment Detect->Analyze

Figure 1: High-Throughput LC-MS workflow for rapid mass validation of cross-coupling products.

NMR Spectroscopy: Unambiguous Connectivity and Regiochemistry

The Causality of Choice: While LC-MS confirms the molecular formula, it is blind to regiochemistry. Cross-coupling reactions involving polyhalogenated arenes or unsymmetrical allylic electrophiles can yield multiple regioisomers with identical masses. NMR spectroscopy (specifically 2D techniques like HMBC and NOESY) is employed to map the exact atom-to-atom connectivity and spatial proximity, ensuring the carbon-carbon bond formed exactly where intended [3]. Furthermore, benchtop NMR can now be utilized for simultaneous dual-phase reaction monitoring to track intermediate formation [4].

Self-Validating Protocol: 1D and 2D NMR Structural Elucidation

A self-validating NMR protocol requires orthogonal 2D experiments to cross-verify assignments.

  • Sample Preparation: Dissolve 5–15 mg of the purified cross-coupling product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS as an internal standard.

  • 1D Acquisition: Acquire a standard ¹H NMR (16-64 scans) and ¹³C{¹H} NMR (512-1024 scans) at 400 MHz or higher. Verify the integration of the newly formed biaryl or alkyl-aryl system.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To prove the exact site of cross-coupling, acquire an HMBC spectrum. Look for a 3-bond carbon-proton correlation ( 3JCH​ ) crossing the newly formed C-C bond (e.g., an ortho-proton on Ring A correlating to the ipso-carbon on Ring B).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 300-500 ms. Identify through-space interactions (< 5 Å) between protons on the coupled fragments to confirm the three-dimensional conformation and rule out distal regioisomers.

NMR_Logic Isolate Purified Biaryl Product Proton 1H NMR: Chemical Shifts & Coupling Isolate->Proton Carbon 13C NMR / DEPT: Carbon Types Proton->Carbon Regio Regioisomer Check Needed? Carbon->Regio HMBC HMBC: Long-Range C-H Correlation Regio->HMBC Yes NOESY NOESY: Spatial Proximity Regio->NOESY Yes Valid Unambiguous Structure Confirmed Regio->Valid No HMBC->Valid NOESY->Valid

Figure 2: Logical decision tree for NMR-based structural elucidation of regioisomers.

X-Ray Crystallography: Absolute Configuration

The Causality of Choice: When asymmetric cross-coupling is performed (e.g., using chiral phosphine ligands to generate atropisomers or stereocenters), NMR and LC-MS cannot definitively assign absolute stereochemistry without complex derivatization (e.g., Mosher's method) or advanced computational DP4+ probability modeling [5]. X-ray crystallography provides undeniable, atomic-resolution proof of the 3D lattice, making it the gold standard for final structural validation in drug discovery [6].

Self-Validating Protocol: Single-Crystal X-Ray Diffraction
  • Crystallization: Dissolve 5 mg of the highly pure (>99% by LC-MS) product in a minimum volume of a good solvent (e.g., dichloromethane). Place in an inner vial.

  • Vapor Diffusion: Place the inner vial inside a larger sealed chamber containing an anti-solvent (e.g., pentane or hexane). Allow slow vapor diffusion over 3–7 days to grow single, defect-free crystals.

  • Diffraction & Phasing: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu Kα radiation source. Collect diffraction data at cryogenic temperatures (100 K) to minimize thermal motion.

  • Refinement: Solve the structure using direct methods and refine the model using least-squares minimization. Validate the absolute configuration by analyzing the Flack parameter (a value near 0 confirms the correct enantiomer).

Conclusion

A robust structural validation strategy for cross-coupling products cannot rely on a single instrument. LC-MS provides the necessary throughput and mass accuracy to drive reaction optimization and HTE screening. Multinuclear NMR bridges the gap by mapping exact atomic connectivity, ensuring the correct regioisomer was synthesized. Finally, X-ray Crystallography serves as the ultimate arbiter of absolute stereochemistry. By integrating these self-validating methodologies, researchers can ensure the highest level of scientific integrity in their synthetic pipelines.

References

  • "High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of End-User Plates", Domainex. URL: [Link]

  • "Developments and challenges in hit progression within fragment-based drug discovery", National Institutes of Health (NIH). URL: [Link]

  • "Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR", Magritek. URL: [Link]

  • "Iriomoteolide-1a and -1b: Structure Elucidation by Integrating NMR Spectroscopic Analysis, Theoretical Calculation, and Total Synthesis", ACS Publications. URL: [Link]

Validation

Comparative Guide to Halogen Reactivity in Polysubstituted Benzenes: SNAr vs. Palladium-Catalyzed Cross-Coupling

Executive Summary In modern drug development and library synthesis, polyhalogenated benzenes serve as indispensable, versatile building blocks. The presence of multiple, distinct halogens on a single aromatic ring allows...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and library synthesis, polyhalogenated benzenes serve as indispensable, versatile building blocks. The presence of multiple, distinct halogens on a single aromatic ring allows researchers to perform iterative, site-selective functionalizations. However, achieving absolute chemoselectivity requires a deep mechanistic understanding of how different halogens react under divergent conditions.

This guide provides an objective, data-driven comparison of halogen reactivity across two fundamental paradigms: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling . By contrasting these pathways, we provide actionable, self-validating protocols for overriding intrinsic reactivity and achieving precise molecular editing.

The Mechanistic Dichotomy: Electronegativity vs. Bond Dissociation Energy

The chemoselective functionalization of polyhalogenated benzenes hinges on exploiting the opposing physical properties of the halogens: electronegativity and bond strength.

The SNAr Pathway: The "Element Effect"

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex. Because fluorine is the most electronegative element, it strongly polarizes the C–F bond, withdrawing electron density and highly activating the ipso-carbon toward nucleophilic attack. Consequently, fluorine is an exceptional leaving group in SNAr, while iodine is the poorest. This counterintuitive trend (F ≫ Cl ≈ Br > I) is formally known as the "Element Effect" [1].

The Cross-Coupling Pathway: Oxidative Addition

Conversely, transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) initiate via the oxidative addition of a low-valent metal (like Pd(0)) into the carbon-halogen bond. This step is governed by the homolytic Bond Dissociation Energy (BDE). Because the C–I bond is the weakest and the C–F bond is the strongest, the reactivity trend is completely inverted (I > Br > Cl ≫ F)[2].

HalogenReactivity Substrate 2-Bromo-4-fluoronitrobenzene SNAr_Path SNAr Pathway (Morpholine, DMF, RT) Substrate->SNAr_Path Nucleophilic Attack at C-F Pd_Path Suzuki Coupling (PhB(OH)2, Pd cat., 80°C) Substrate->Pd_Path Oxidative Addition at C-Br SNAr_Product 2-Bromo-4-morpholinonitrobenzene (C-F Cleavage) SNAr_Path->SNAr_Product Meisenheimer Intermediate Pd_Product 4-Fluoro-2-phenylnitrobenzene (C-Br Cleavage) Pd_Path->Pd_Product Transmetalation & Reductive Elim.

Orthogonal chemoselectivity in 2-bromo-4-fluoronitrobenzene via SNAr and Suzuki-Miyaura pathways.

Comparative Reactivity Data

To design a successful synthetic route, researchers must evaluate the quantitative differences in bond strengths and relative kinetic rates. Table 1 summarizes these metrics, illustrating why orthogonal functionalization is highly reliable for Fluoro/Bromo or Fluoro/Iodo systems, but requires specialized catalysts for Bromo/Chloro systems.

Table 1: Comparative Reactivity and Bond Dissociation Energies of Halobenzenes

Halogen (X)C–X Bond Dissociation Energy (kcal/mol)Relative SNAr Rate ( krel​ )*Pd Oxidative Addition Reactivity
Fluorine (-F) ~126~3300Generally Inert
Chlorine (-Cl) ~96~1.0Slow / Requires specialized ligands
Bromine (-Br) ~81~0.8Fast
Iodine (-I) ~65~0.2Very Fast

*Relative rates based on the reaction of 2,4-dinitrohalobenzenes with piperidine in methanol.

Experimental Workflows: Self-Validating Protocols

To demonstrate the practical application of these principles, we detail two orthogonal protocols using the model substrate 2-bromo-4-fluoronitrobenzene . By understanding the causality behind each reagent choice, scientists can adapt these self-validating systems to their specific pipeline needs.

Protocol A: Chemoselective SNAr (C–F Functionalization)

Objective: Selective amination at the C–F bond while preserving the C–Br bond for downstream cross-coupling.

Causality of Experimental Design:

  • Solvent (DMF): A polar aprotic solvent is critical. It heavily solvates the potassium counterion but leaves the nucleophile (amine) unsolvated and highly reactive, accelerating the rate-determining formation of the Meisenheimer complex.

  • Base (K₂CO₃): Acts as an acid scavenger for the generated HF. If omitted, the HF will protonate the nucleophilic amine, stalling the reaction.

  • Temperature (Ambient): Because the C–F bond is hyper-activated by the para-nitro group, running the reaction at room temperature ensures kinetic control, preventing any background substitution of the bromine atom.

Step-by-Step Methodology:

  • Charge a flame-dried 50 mL round-bottom flask with 2-bromo-4-fluoronitrobenzene (1.0 equiv, 5.0 mmol) and anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol).

  • Suspend the mixture in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Add morpholine (1.1 equiv, 5.5 mmol) dropwise via syringe.

  • Stir the reaction at 25 °C for 2–4 hours.

  • Quench with distilled water and extract with Ethyl Acetate (3x). Wash the organic layer heavily with brine to remove residual DMF.

System Validation & In-Process Control:

  • LC-MS Monitoring: The displacement of fluorine by morpholine yields a distinct mass shift (+67 Da). The strict absence of a -79 Da shift (loss of bromine) acts as an internal control, validating that absolute chemoselectivity was maintained.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C–Br Functionalization)

Objective: Selective arylation at the C–Br bond while preserving the C–F bond for later SNAr or as a metabolic liability blocker in a drug candidate.

Causality of Experimental Design:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a sterically demanding environment that accelerates reductive elimination while preventing over-insertion (non-selective oxidative addition) into the stronger C–F bond.

  • Solvent System (Toluene/H₂O): The biphasic system ensures the solubility of both the organic substrate (toluene) and the inorganic base (water), facilitating the transmetalation step at the phase boundary without hydrolyzing the substrate.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Ar-Br (Fast) TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination (C-C Formation) TransMet->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the Suzuki-Miyaura reaction emphasizing chemoselective oxidative addition.

Step-by-Step Methodology:

  • In a Schlenk tube, combine 2-bromo-4-fluoronitrobenzene (1.0 equiv, 5.0 mmol), phenylboronic acid (1.05 equiv, 5.25 mmol), and Pd(dppf)Cl₂ (5 mol%).

  • Add a degassed mixture of Toluene (15 mL) and 2M aqueous Na₂CO₃ (5 mL).

  • Seal the tube and heat to 80 °C for 6 hours under vigorous stirring.

  • Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate for column chromatography.

System Validation & In-Process Control:

  • GC-MS / NMR Validation: Monitor via GC-MS. The isotopic signature of bromine (the characteristic 1:1 ratio of M / M+2 peaks) will disappear in the product peak. Post-workup, ¹⁹F-NMR must be utilized to confirm the quantitative retention of the fluorine atom (a single peak around -108 ppm depending on the exact electronic environment).

Advanced Chemoselectivity: Overriding Intrinsic Reactivity

While differentiating between Fluorine and Bromine is straightforward due to massive BDE differences, differentiating between Bromine and Chlorine, or identical halogens in different steric environments, requires advanced catalyst control.

Recent breakthroughs have demonstrated that the oxidation state of the pre-catalyst can override intrinsic electronic bias. For example, the use of air-stable Pd(I) dimers allows for rapid, room-temperature, and highly predictable C–Br coupling in the presence of C–Cl and C–OTf bonds, regardless of the substrate's electronic or steric bias[3]. By shifting from standard Pd(0)/Pd(II) cycles to specialized Pd(I) systems, researchers can achieve chemoselectivity that was previously considered non-intuitive or impossible.

References

  • Sedgwick, D. M., et al. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." The Journal of Organic Chemistry, 2012. URL:[Link]

  • Wang, J., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2021. URL:[Link]

  • Kalvet, I., et al. "Rapid Room-Temperature, Chemoselective Csp2 -Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air." Angewandte Chemie International Edition, 2017. URL: [Link]

Comparative

Assessing the Metabolic Stability of Compounds Derived from Methyl 5-Chloro-2-Fluoro-4-Iodobenzoate: A Comparative Guide

Introduction: The Strategic Role of Multi-Halogenated Scaffolds In modern drug discovery, the strategic incorporation of halogens is a cornerstone technique for optimizing pharmacokinetic (PK) properties and overcoming r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Multi-Halogenated Scaffolds

In modern drug discovery, the strategic incorporation of halogens is a cornerstone technique for optimizing pharmacokinetic (PK) properties and overcoming rapid in vivo clearance. Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) represents a highly specialized, multi-halogenated building block[1]. Its unique substitution pattern provides a dual-purpose architecture for medicinal chemists:

  • Synthetic Versatility: The iodine atom at the C4 position serves as a highly reactive leaving group, making it an ideal site for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) to construct complex biaryl systems[1].

  • Metabolic Shielding: The 5-chloro and 2-fluoro substituents are intentionally retained in the final active pharmaceutical ingredient (API). These halogens act as bioisosteric shields that protect the aromatic ring from cytochrome P450 (CYP450)-mediated oxidation[2].

Recent analyses of FDA-approved drugs in 2025 and 2026 underscore that fluorine and chlorine bioisosteres significantly enhance metabolic stability[3]. Mechanistically, the strong electron-withdrawing nature of these halogens lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring, thereby reducing the rate of electrophilic attack by the FeO3+ species in CYP450 enzymes[4].

G N1 Methyl 5-chloro-2-fluoro- 4-iodobenzoate Scaffold N2 2-Fluoro Substitution N1->N2 N3 5-Chloro Substitution N1->N3 N4 4-Iodo Substitution N1->N4 N5 Blocks ortho-oxidation Increases lipophilicity N2->N5 N6 Blocks meta-oxidation Enhances target affinity N3->N6 N7 Synthetic Handle (Cross-coupling site) N4->N7 N8 Decreased Intrinsic Clearance (CL_int) Extended Half-life (t_1/2) N5->N8 N6->N8

Mechanistic advantages of specific halogen substitutions on metabolic stability.

Comparative Analysis: Halogenated vs. Non-Halogenated Derivatives

To objectively quantify the protective effect of the 5-chloro-2-fluoro substitution pattern, we must compare the metabolic performance of a model biaryl therapeutic candidate derived from methyl 5-chloro-2-fluoro-4-iodobenzoate (Compound A ) against its unsubstituted benzoic acid analog (Compound B ).

The data below summarizes the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of both compounds when incubated with Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM). The halogenated derivative demonstrates a profoundly superior pharmacokinetic profile, validating the use of this specific scaffold to bypass hepatic first-pass metabolism.

CompoundStructural MotifHLM t1/2​ (min)HLM CLint​ (µL/min/mg)MLM t1/2​ (min)MLM CLint​ (µL/min/mg)
Compound A 5-Cl, 2-F Biaryl Derivative>120<11.595.014.6
Compound B Unsubstituted Biaryl Analog18.574.912.2113.6

Experimental Methodology: Liver Microsomal Stability Assay

Expertise & Experience: Liver microsomes are the gold standard for Phase I metabolic screening because they contain the endoplasmic reticulum subcellular fraction, which is highly enriched in CYP450 and Flavin monooxygenases (FMOs)[5].

Trustworthiness (Self-Validating System): A robust assay cannot simply measure degradation; it must prove that the degradation is strictly enzymatic. Therefore, this protocol integrates a minus-NADPH negative control to rule out chemical instability in the buffer, and positive controls (Midazolam for CYP3A4, Dextromethorphan for CYP2D6) to confirm the enzymatic viability of the specific microsomal batch[5].

G N1 Compound Prep (1 µM in buffer) N3 Pre-incubation (37°C, 5 min) N1->N3 N2 Liver Microsomes (0.5 mg/mL) N2->N3 N4 Initiate Reaction (+ NADPH 1 mM) N3->N4 N5 Time-Course Sampling (0, 5, 15, 30, 60 min) N4->N5 N6 Quench Reaction (+ Cold ACN/IS) N5->N6 N7 LC-MS/MS & CL_int Calculation N6->N7

Workflow for in vitro liver microsomal stability assay.

Step-by-Step Protocol

Step 1: Reagent and System Preparation

  • Buffer Formulation: Prepare 100 mM Potassium Phosphate buffer adjusted exactly to pH 7.4.

    • Causality: CYP450 enzymes are highly sensitive to environmental conditions and will denature rapidly outside of physiological pH ranges.

  • Microsome Dilution: Thaw Human Liver Microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.

    • Causality: Maintaining the enzymes on ice prevents premature loss of catalytic activity. A 0.5 mg/mL protein concentration ensures linear enzyme kinetics without saturating the system[5].

  • Compound Spiking: Prepare a 10 mM stock of the test compound in DMSO, then dilute to a final assay concentration of 1 µM. Ensure the final DMSO concentration in the well is <0.1%.

    • Causality: A 1 µM concentration is typically well below the Michaelis constant ( Km​ ), ensuring first-order kinetics necessary for accurate CLint​ calculation. High DMSO concentrations act as potent CYP inhibitors, skewing results.

Step 2: Pre-Incubation

  • Aliquot 100 µL of the microsome/compound mixture into a 96-well plate. Incubate the plate at 37°C with gentle shaking (100 rpm) for 5 minutes.

    • Causality: This step thermally equilibrates the mixture. Initiating a reaction with cold enzymes creates a kinetic lag phase, resulting in artificially prolonged half-life calculations.

Step 3: Reaction Initiation

  • Add the NADPH regenerating system to achieve a final concentration of 1 mM to initiate the reaction. For the negative control wells, add an equivalent volume of blank buffer instead.

    • Causality: CYP450s are monooxygenases that require a continuous supply of reducing equivalents (electrons from NADPH) to drive the catalytic oxidation cycle[5].

Step 4: Time-Course Sampling & Quenching

  • At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), transfer 20 µL of the reaction mixture into a quenching plate containing 80 µL of ice-cold Acetonitrile (ACN) spiked with an Internal Standard (IS).

    • Causality: The organic solvent (ACN) instantly strips the hydration shell from the microsomal proteins, denaturing them and stopping the enzymatic reaction at the exact time point. The IS corrects for any volumetric or ionization variations during downstream LC-MS/MS processing[5].

Step 5: Sample Processing & Data Analysis

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the clean supernatant for LC-MS/MS analysis.

  • Calculations: Plot the natural log (ln) of the percentage of remaining parent compound versus time. Calculate the elimination rate constant ( k ) from the slope of the linear regression.

    • Half-life ( t1/2​ ): 0.693/k

    • Intrinsic Clearance ( CLint​ ): (k×1000)/microsomal protein concentration (mg/mL)

Conclusion & Strategic Recommendations

Derivatives synthesized from methyl 5-chloro-2-fluoro-4-iodobenzoate demonstrate vastly superior metabolic stability compared to their non-halogenated counterparts. The synergistic electron-withdrawing effects of the fluorine and chlorine atoms effectively deactivate the aromatic ring toward oxidative metabolism, extending the biological half-life and reducing intrinsic clearance. When designing novel APIs, utilizing this specific building block provides a distinct dual advantage: a highly reactive site for structural elaboration (iodine) paired with built-in metabolic shields (fluorine/chlorine).

References

  • Title: Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7)
  • Title: Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: MDPI URL
  • Source: PubMed Central (NIH)
  • Title: Which halogen to choose?
  • Source: Protocols.

Sources

Validation

literature review of methyl 5-chloro-2-fluoro-4-iodobenzoate applications

Title: Chemoselective Applications of Methyl 5-Chloro-2-fluoro-4-iodobenzoate: A Comparative Guide for API Scaffold Synthesis Executive Summary In modern drug discovery and advanced materials science, the construction of...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chemoselective Applications of Methyl 5-Chloro-2-fluoro-4-iodobenzoate: A Comparative Guide for API Scaffold Synthesis

Executive Summary

In modern drug discovery and advanced materials science, the construction of complex biaryl and polysubstituted aromatic systems requires building blocks with precise, orthogonal reactivity. Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) has emerged as a critical intermediate for these applications[1]. With a molecular formula of C₈H₅ClFIO₂ and a molecular weight of 314.48, this multi-halogenated benzoate ester offers unparalleled flexibility in molecular design[1]. This guide objectively compares its performance against common alternatives and provides a self-validating protocol for its chemoselective functionalization.

Structural Advantages & Comparative Analysis

The strategic placement of chloro, fluoro, and iodo substituents on a single aromatic ring provides multiple potential sites for sequential functionalization[1]. When selecting an aromatic scaffold, researchers typically evaluate the thermodynamic and kinetic control offered by the substituents.

  • Versus Methyl 4-iodobenzoate: While methyl 4-iodobenzoate is excellent for simple biaryl synthesis, it lacks orthogonal handles. In contrast, the C-2 fluorine and C-5 chlorine in methyl 5-chloro-2-fluoro-4-iodobenzoate withdraw electron density via induction, significantly lowering the LUMO of the aromatic ring. This accelerates the reductive elimination step in Pd-catalyzed cross-coupling and activates the ring for subsequent Nucleophilic Aromatic Substitution (SₙAr)[1].

  • Versus 5-Chloro-2-fluoro-4-iodobenzoic acid: The free acid variant can poison certain palladium catalysts or require excessive equivalents of base, leading to unwanted side reactions. The methyl ester group (-COOCH₃) protects the carboxylate, provides excellent solubility in organic solvents, and acts as a moderate electron-withdrawing group to stabilize the Meisenheimer intermediate during SₙAr[1].

Comparative Performance Data

The following table summarizes the quantitative performance and physicochemical properties of methyl 5-chloro-2-fluoro-4-iodobenzoate compared to its structural alternatives.

ParameterMethyl 5-chloro-2-fluoro-4-iodobenzoateMethyl 4-iodobenzoate5-Chloro-2-fluoro-4-iodobenzoic acid
Primary Utility Complex API scaffold buildingSimple biaryl synthesisAqueous-phase coupling
C4 Suzuki Yield (Standard) >92% (High chemoselectivity)>95%75-80% (Requires base excess)
C2 SₙAr Susceptibility High (F-leaving group activated)None (Lacks F substituent)Moderate (Carboxylate deactivates)
Organic Solubility Excellent (DCM, THF, Dioxane)ExcellentPoor in non-polar solvents
Orthogonal Reactive Sites 3 distinct sites (I, F, Cl)1 site (I)3 sites (Requires esterification)

Mechanistic Pathway Visualization

The regioselectivity of this compound is driven by bond dissociation energies. The C-I bond undergoes oxidative addition to palladium(0) catalysts far more readily than the C-Cl or C-F bonds, allowing for selective replacement of the iodine atom while leaving the other halogens intact[1].

Pathway A Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) B Pd(0) Catalysis (Suzuki/Sonogashira) A->B Cross-Coupling C Nucleophilic Attack (SNAr Conditions) A->C Nucleophile D C4-I Oxidative Addition (Kinetically Favored) B->D E C2-F Substitution (Ester Activated) C->E F C4-Functionalized Biaryl (Cl, F intact) D->F G C2-Substituted Derivative (Cl, I intact) E->G

Chemoselective functionalization pathways of methyl 5-chloro-2-fluoro-4-iodobenzoate.

Self-Validating Experimental Protocol: Chemoselective C4-Arylation

To ensure high-purity API development (≥98% purity standard)[1], the following Suzuki-Miyaura coupling protocol is designed as a self-validating system. Every reagent choice is dictated by the need to preserve the C-Cl and C-F bonds.

Step 1: Catalyst and Substrate Activation

  • Action: In a flame-dried Schlenk tube, combine Methyl 5-chloro-2-fluoro-4-iodobenzoate (1.0 mmol), arylboronic acid (1.1 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Causality: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand creates a sterically hindered environment around the palladium center. This accelerates the reductive elimination step while preventing non-specific oxidative addition into the stronger C-Cl bond (bond dissociation energy ~81 kcal/mol vs C-I ~65 kcal/mol).

Step 2: Solvent and Base Addition

  • Action: Add anhydrous K₂CO₃ (2.0 mmol) followed by a sparged mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

  • Causality: A mild base (K₂CO₃) is critical. Stronger bases (like KOtBu) risk premature hydrolysis of the methyl ester or unwanted SₙAr at the highly activated C-F position. The 4:1 Dioxane/H₂O ratio ensures complete dissolution of the lipophilic multi-halogenated core while providing enough aqueous media to form the reactive boronate complex.

Step 3: Degassing and Thermal Control

  • Action: Subject the mixture to three freeze-pump-thaw cycles, backfill with Argon, and heat to 80°C for 4 hours.

  • Causality: Strict anaerobic conditions are self-validating; the presence of oxygen would rapidly oxidize the Pd(0) active species and promote homocoupling of the boronic acid (visible as a distinct byproduct mass in LC-MS). 80°C provides enough thermal energy to overcome the activation barrier for C-I oxidative addition without breaching the thermodynamic threshold for C-Cl activation.

Step 4: Orthogonal Validation (LC-MS)

  • Action: Quench with water, extract with EtOAc, and analyze the crude mixture via LC-MS.

  • Causality: The protocol validates itself if the mass spectrum shows the desired product mass with the isotopic signature of a single chlorine atom (a distinct 3:1 ratio of M : M+2). The absence of the chlorine isotope pattern indicates over-reduction or unwanted C-Cl coupling, signaling a failure in temperature control or catalyst selection.

Safety Note: This compound should be stored sealed in a dry environment at 2-8°C and handled with appropriate PPE, as it may be toxic if swallowed, inhaled, or absorbed through the skin[1].

References[1] Title: Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) | Source: Benchchem | URL:https://www.benchchem.com[2] Title: methyl 5-chloro-2-fluoro-4-iodobenzoate | 2091744-23-7 | Source: Sigma-Aldrich | URL:https://www.sigmaaldrich.com[3] Title: 2091744-23-7 | methyl 5-chloro-2-fluoro-4-iodobenzoate | Source: BLD Pharm | URL:https://www.bldpharm.com

Sources

Safety & Regulatory Compliance

Safety

methyl 5-chloro-2-fluoro-4-iodobenzoate proper disposal procedures

Operational and Disposal Protocol for Methyl 5-chloro-2-fluoro-4-iodobenzoate As a highly functionalized, multi-halogenated benzoate ester, methyl 5-chloro-2-fluoro-4-iodobenzoate is a critical building block in syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Protocol for Methyl 5-chloro-2-fluoro-4-iodobenzoate

As a highly functionalized, multi-halogenated benzoate ester, methyl 5-chloro-2-fluoro-4-iodobenzoate is a critical building block in synthetic organic chemistry. It is heavily utilized by drug development professionals for metal-catalyzed cross-coupling reactions (such as Suzuki and Sonogashira couplings) due to the selective reactivity of its iodine, chlorine, and fluorine substituents[1].

However, the same multi-halogenated aromatic structure that makes it synthetically valuable also makes it highly recalcitrant to environmental degradation. Improper disposal can lead to the generation of toxic dioxins, furans, and corrosive acid gases. This guide provides a self-validating, step-by-step operational and disposal framework to ensure laboratory safety, regulatory compliance, and environmental protection.

Hazard Identification & Physicochemical Properties

Understanding the acute toxicity and physical properties of this compound is the foundational step in establishing a safe handling system. The compound exhibits acute toxicity across all primary exposure routes[2].

Table 1: Chemical Profile and Hazard Summary

Property / HazardSpecification / CodeOperational Implication
CAS Number 2091744-23-7Unique identifier required for accurate waste tracking and EHS logging.
Molecular Formula C8H5ClFIO2High halogen content dictates mandatory high-temperature incineration.
Molecular Weight 314.48 g/mol Dense organic material; requires careful weighing to avoid aerosolization.
Storage Conditions 2-8°C, dry, sealedPrevents thermal degradation and volatile emissions during storage.
H301 Toxic if swallowedMandates strict laboratory hygiene; absolutely no eating/drinking.
H311 Toxic in contact with skinRequires double-gloving (nitrile) and a chemically resistant lab coat.
H331 Toxic if inhaledMust be handled exclusively within a certified chemical fume hood.

Operational Safety & Handling Protocol

Causality Focus: Because methyl 5-chloro-2-fluoro-4-iodobenzoate is acutely toxic via oral, dermal, and inhalation routes (2)[2], engineering controls and personal protective equipment (PPE) must operate synergistically to prevent systemic absorption. Relying on PPE alone is insufficient; the workspace itself must actively pull hazardous vapors away from the operator.

Step-by-Step Handling Methodology:

  • Engineering Controls Validation: Before opening the container, verify that the chemical fume hood is fully operational with a face velocity of 80–100 feet per minute (fpm). Do not proceed if the hood alarm is sounding.

  • PPE Assembly: Don a chemically resistant lab coat, safety goggles, and double-layered nitrile gloves. Self-Validation: The double-glove technique ensures that if the outer glove is contaminated or breached, it can be removed immediately without exposing the skin.

  • Material Transfer: Weigh the material using anti-static weigh boats deep within the fume hood (at least 6 inches from the sash). Avoid rapid movements that could generate dust or aerosols.

  • Decontamination: After handling, wipe down the balance and hood surface with a compatible solvent (e.g., ethanol). Dispose of the contaminated wipes strictly as halogenated solid waste[2]. Wash hands and face thoroughly.

Waste Segregation & Disposal Methodology

Causality Focus: Halogenated organic compounds cannot be disposed of via standard drain or non-halogenated waste streams. When combusted at low temperatures, multi-halogenated aromatics generate highly toxic dioxins and corrosive acid gases (HCl, HF, HI). Therefore, disposal requires dissolution in a combustible solvent to increase the waste stream's calorific value (BTU), ensuring complete thermal destruction of the aromatic ring in a specialized incinerator equipped with an alkaline scrubber[2].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Designate a specific, chemically compatible waste container (e.g., high-density polyethylene, HDPE) strictly for "Halogenated Organic Waste" (3)[3]. Never mix this with incompatible inorganic acids or oxidizers.

  • Solvent Mixing (Incineration Prep): Dissolve the waste methyl 5-chloro-2-fluoro-4-iodobenzoate in a highly combustible, non-halogenated solvent (such as ethanol, methanol, or acetone)[2].

  • Container Management: Ensure the waste container is "vapor tight" and "spill proof." Keep the container tightly closed at all times unless actively adding waste to prevent toxic off-gassing[3].

  • Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste. Clearly list "Methyl 5-chloro-2-fluoro-4-iodobenzoate" and the carrier solvent. Do not use abbreviations or chemical formulas[3].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any potential leaks, validating the physical security of the waste.

  • Licensed Disposal: Transfer the sealed, labeled waste to your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. They will route it to a commercial chemical incinerator equipped with an afterburner and scrubber[2].

Spill Response & Emergency Protocol

In the event of a spill, immediate containment is required to prevent environmental discharge into drains and to protect personnel from acute inhalation exposure[2].

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear toxic vapors[2].

  • PPE Verification: Responders must wear a heavy-duty respirator (or SCBA for large spills), heavy-duty chemical-resistant gloves, and protective clothing[2].

  • Containment: Place absorbent pads over the spill. Do not sweep dry powder, as this generates toxic dust. Carefully wipe up the material with a damp rag using a compatible solvent[2].

  • Collection: Place all contaminated rags, absorbent pads, and PPE into a heavy-duty plastic bag. Seal the bag and place it into a rigid hazardous waste container[3].

  • Final Decontamination: Wash the spill site thoroughly with soap and water after all material has been picked up. Label the waste container for licensed disposal[2].

Disposal Workflow Visualization

To synthesize the operational logic, the following diagram illustrates the pathway from waste generation to final destruction, highlighting the critical environmental controls required for multi-halogenated compounds.

HalogenatedWasteDisposal Start Waste Generation: Methyl 5-chloro-2-fluoro-4-iodobenzoate Segregation Segregate into Halogenated Waste Stream Start->Segregation EPA/RCRA Guidelines Solvent Mix with Combustible Solvent (e.g., Methanol/Ethanol) Segregation->Solvent Increase Calorific Value Incinerator High-Temp Chemical Incinerator (Destroys Aromatic Ring) Solvent->Incinerator Licensed Disposal Transfer Scrubber Alkaline Scrubber (Neutralizes HF, HCl, HI gases) Incinerator->Scrubber Acid Gas Byproducts Environment Safe Environmental Exhaust Scrubber->Environment Clean Emission

Logical workflow for the safe disposal and thermal destruction of multi-halogenated organic waste.

References

  • Safety Data Sheet: methyl 5-chloro-2-fluoro-4-iodobenzoate.Enamine.net.
  • Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7).Benchchem.
  • Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group, University of Illinois.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.